Ethyl 2-iodo-5-methylbenzoate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
ethyl 2-iodo-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWOPCVCIDLBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657013 | |
| Record name | Ethyl 2-iodo-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933585-44-5 | |
| Record name | Ethyl 2-iodo-5-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933585-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-iodo-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-iodo-5-methyl-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 2-iodo-5-methylbenzoate synthesis pathway
<Technical Guide: Synthesis of Ethyl 2-iodo-5-methylbenzoate
A Comprehensive Analysis of Synthetic Pathways, Mechanistic Insights, and Experimental Protocols for Researchers and Drug Development Professionals
Introduction
This compound is a valuable substituted aromatic compound that serves as a key building block in the synthesis of various complex organic molecules, including pharmaceutical intermediates.[1][2] Its utility stems from the presence of three distinct functional groups on the benzene ring: an iodo group, a methyl group, and an ethyl ester. The ortho-iodo substituent is particularly significant as it provides a reactive site for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. This guide provides an in-depth exploration of the primary synthetic pathway for this compound, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of alternative strategies.
Primary Synthetic Pathway: A Two-Step Approach
The most common and efficient synthesis of this compound is a two-step process commencing from the readily available starting material, 2-amino-5-methylbenzoic acid. This pathway involves:
-
Sandmeyer-type Iodination: Conversion of the amino group of 2-amino-5-methylbenzoic acid to an iodo group via a diazonium salt intermediate to yield 2-iodo-5-methylbenzoic acid.
-
Fischer-Speier Esterification: Subsequent esterification of the carboxylic acid group of 2-iodo-5-methylbenzoic acid with ethanol to produce the final product, this compound.
This approach is favored for its high yields, operational simplicity, and the use of relatively inexpensive reagents.
Step 1: Sandmeyer-type Iodination of 2-Amino-5-methylbenzoic Acid
The Sandmeyer reaction is a versatile and widely used method for the conversion of primary aromatic amines into various functional groups through the intermediacy of an arenediazonium salt.[3][4] While the classic Sandmeyer reaction often employs copper(I) salts as catalysts for the introduction of chloro, bromo, or cyano groups, the synthesis of aryl iodides proceeds efficiently without a copper catalyst.[3][5]
Mechanism of Iodination
The iodination of the diazonium salt derived from 2-amino-5-methylbenzoic acid is a robust and high-yielding reaction.[3] The process can be broken down into two key stages:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), to form the corresponding arenediazonium salt.[6][7] This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Iodide Displacement: The arenediazonium salt is then treated with a source of iodide ions, most commonly potassium iodide (KI).[5][8] The iodide ion is a sufficiently strong nucleophile to displace the diazonium group (N₂), which is an excellent leaving group, resulting in the formation of the aryl iodide.[5] The reaction is driven by the irreversible evolution of nitrogen gas.[5]
The mechanism of the iodide displacement is believed to proceed through a radical pathway, initiated by the reduction of the diazonium salt by the iodide ion.[3]
Caption: Workflow for the Sandmeyer-type iodination of 2-amino-5-methylbenzoic acid.
Experimental Protocol: Synthesis of 2-Iodo-5-methylbenzoic Acid
This protocol provides a detailed, step-by-step methodology for the synthesis of 2-iodo-5-methylbenzoic acid from 2-amino-5-methylbenzoic acid.[9][10]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Amino-5-methylbenzoic acid | 151.16 | 5.00 g | 0.0331 |
| Concentrated HCl | 36.46 | 10 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.50 g | 0.0362 |
| Potassium Iodide (KI) | 166.00 | 6.60 g | 0.0398 |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | ~1 g | - |
| Deionized Water | 18.02 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Preparation of the Amine Solution: In a 250 mL beaker, suspend 5.00 g of 2-amino-5-methylbenzoic acid in 50 mL of deionized water. While stirring, slowly add 10 mL of concentrated hydrochloric acid.
-
Diazotization: Cool the mixture to 0-5 °C in an ice bath. While maintaining this temperature, slowly add a solution of 2.50 g of sodium nitrite in 10 mL of deionized water dropwise. Stir the mixture for an additional 15-20 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.[3]
-
Iodination: In a separate beaker, dissolve 6.60 g of potassium iodide in 20 mL of deionized water. Slowly add this solution to the cold diazonium salt solution. Effervescence (evolution of nitrogen gas) will be observed.[3]
-
Reaction Completion: After the addition of the potassium iodide solution is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, or until the evolution of nitrogen gas ceases.[3] Then, heat the mixture at reflux for 2 hours.[10]
-
Work-up and Purification: Cool the reaction mixture. Add a small amount of sodium thiosulfate to quench any excess iodine (until the solution turns yellow).[10] The crude 2-iodo-5-methylbenzoic acid will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold deionized water.[10] For further purification, the crude product can be dissolved in diethyl ether, washed with a sodium thiosulfate solution and then with water, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the purified product.[10]
Expected Yield: 80-90%
Step 2: Fischer-Speier Esterification of 2-Iodo-5-methylbenzoic Acid
Fischer-Speier esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[11] This reaction is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol is typically used, or the water formed during the reaction is removed.[12]
Mechanism of Esterification
The Fischer esterification is an acyl substitution reaction.[13] The mechanism involves several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[12][14]
-
Nucleophilic Attack by the Alcohol: The nucleophilic oxygen of the alcohol attacks the electrophilic carbonyl carbon.[13]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[12]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.[13]
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[12]
Caption: Fischer-Speier esterification of 2-iodo-5-methylbenzoic acid.
Experimental Protocol: Synthesis of this compound
This protocol details the esterification of 2-iodo-5-methylbenzoic acid with ethanol.[11]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Iodo-5-methylbenzoic acid | 262.04 | 5.00 g | 0.0191 |
| Anhydrous Ethanol | 46.07 | 50 mL | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 1 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5.00 g of 2-iodo-5-methylbenzoic acid in 50 mL of anhydrous ethanol.
-
Acid Catalysis: With stirring, carefully add 1 mL of concentrated sulfuric acid to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure.
-
Extraction and Washing: Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by silica gel column chromatography if necessary.
Expected Yield: >90%
Alternative Synthetic Strategies
While the two-step pathway described above is the most common, other methods for the synthesis of this compound or its precursors exist.
Direct Iodination of a Precursor Ester
An alternative approach involves the direct iodination of an ester precursor, such as Ethyl 5-methylbenzoate. However, direct electrophilic iodination of aromatic rings can be challenging due to the low reactivity of iodine.[15] This method often requires harsh reaction conditions, such as the use of an oxidizing agent in a strong acidic medium, and can lead to a mixture of isomers, making purification difficult.[15]
Esterification via Acyl Chloride
Another variation for the esterification step involves first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂).[9][11] The resulting 2-iodo-5-methylbenzoyl chloride can then be reacted with ethanol to form the ester. This method is often faster and not reversible, but it involves an extra synthetic step and the use of a corrosive and moisture-sensitive reagent.[11][16]
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.[2]
¹H NMR Data for 2-Iodo-5-methylbenzoic Acid (in CDCl₃): [2][9]
| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-6 | 7.91 | Doublet (d) | 8.2 |
| H-4 | 7.84 | Doublet (d) | 1.8 |
| H-3 | 7.02 | Doublet of doublets (dd) | 8.2, 1.8 |
| -CH₃ | 2.36 | Singlet (s) | - |
The ¹H NMR spectrum of this compound would show additional signals corresponding to the ethyl group: a quartet around 4.4 ppm for the -OCH₂- protons and a triplet around 1.4 ppm for the -CH₃ protons.
Conclusion
The synthesis of this compound is most effectively achieved through a two-step sequence involving the Sandmeyer-type iodination of 2-amino-5-methylbenzoic acid followed by Fischer-Speier esterification. This pathway is reliable, high-yielding, and utilizes readily available starting materials. The detailed mechanistic understanding and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development.
References
- 1. 2-Iodo-5-methylbenzoic acid | 52548-14-8 | FI15188 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Nucleophilic Aromatic Substitution of Aryldiazonium Salts: Aromatic SN1 [jove.com]
- 6. chemistry-online.com [chemistry-online.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US20060167235A1 - Process for the preparation of ayl diazonium salts and reaction with nucleophiles - Google Patents [patents.google.com]
- 9. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 16. athabascau.ca [athabascau.ca]
Introduction: Unveiling a Key Synthetic Building Block
An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-iodo-5-methylbenzoate
This compound is an aromatic organic compound that has garnered significant interest within the research and drug development sectors. As a halogenated benzoic acid ester, it serves as a highly versatile intermediate, or building block, for the synthesis of more complex molecular architectures. Its strategic placement of an iodo group, a methyl group, and an ethyl ester functionality on the benzene ring provides multiple reactive handles for chemists to exploit. The iodine atom, in particular, is an excellent leaving group in various metal-catalyzed cross-coupling reactions, making this compound a valuable precursor for creating carbon-carbon and carbon-heteroatom bonds. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling, tailored for professionals in chemical research and pharmaceutical development.
Section 1: Core Chemical Identity and Physicochemical Properties
The fundamental properties of a compound are critical for its application in experimental design, dictating choices in solvents, reaction temperatures, and purification methods. The key identifiers and physical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 933585-44-5 | [2] |
| Molecular Formula | C₁₀H₁₁IO₂ | [2] |
| Molecular Weight | 290.1 g/mol | [2] |
| Appearance | Not explicitly detailed, but related compounds are typically liquids or low-melting solids. | |
| Boiling Point | Data not available | [3] |
| Melting Point | Data not available | [3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ether, ethyl acetate, dichloromethane) and poorly soluble in water. | [4] |
Section 2: Spectroscopic Profile - Structural Elucidation
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic region should display signals for the three protons on the benzene ring. The ethyl group will present as a quartet (for the -CH₂-) and a triplet (for the -CH₃-). The methyl group on the ring will appear as a singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would reveal ten distinct carbon signals. This includes the carbonyl carbon of the ester (around 165-170 ppm), six unique aromatic carbons (with the carbon attached to iodine showing a characteristic shift), and the three aliphatic carbons from the ethyl and methyl groups.[5]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 290. The isotopic pattern would be characteristic of a mono-iodinated compound. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) and subsequent loss of carbon monoxide (-CO).[6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the C=O (carbonyl) stretch of the ester group, typically found around 1720-1740 cm⁻¹. Other significant peaks would include C-O stretching and C-H stretching from the aromatic and aliphatic parts of the molecule.[8]
Section 3: Synthesis and Chemical Reactivity
The utility of this compound stems from its accessibility through established synthetic routes and its predictable reactivity.
Synthesis Pathway
The compound is typically synthesized from its corresponding carboxylic acid, 2-iodo-5-methylbenzoic acid. This precursor can be prepared from 5-methylanthranilic acid via a Sandmeyer-type reaction. The overall process involves diazotization of the amine followed by iodination and subsequent esterification.
Step 1: Diazotization and Iodination of 5-methylanthranilic acid. 5-methylanthranilic acid is treated with sodium nitrite in an acidic medium (like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then reacted with a solution of potassium iodide to replace the diazonium group with iodine, yielding 2-iodo-5-methylbenzoic acid.[9]
Step 2: Fischer Esterification. The resulting 2-iodo-5-methylbenzoic acid is then esterified by heating it with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This classic Fischer esterification reaction produces this compound and water.[10]
Caption: Synthesis workflow for this compound.
Reactivity Profile
The molecule's structure offers several sites for chemical modification, making it a valuable synthetic intermediate.
-
Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is the most reactive site for transformations like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the straightforward introduction of aryl, vinyl, alkynyl, or amino groups at the 2-position.
-
Ester Group Transformations: The ethyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or converted to an amide by reacting with amines.
-
Aromatic Ring Substitution: The existing substituents direct further electrophilic aromatic substitution, although the steric hindrance from the iodo and ester groups at positions 1 and 2 makes such reactions less common.
Caption: Key reactive sites and transformations of the molecule.
Section 4: Applications in Research and Development
This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and functional materials. Its ability to participate in cross-coupling reactions makes it a key component for building the carbon skeleton of complex target molecules. While specific, large-scale applications are proprietary, its presence in chemical supplier catalogs and patent literature indicates its utility in early-stage drug discovery and materials science research.[2][11]
Section 5: Safety, Handling, and Toxicological Profile
Proper handling of any chemical is paramount for laboratory safety. The information below is synthesized from available Safety Data Sheets (SDS).
Hazard Identification
While a specific GHS classification for this exact compound is not universally available, the precursor, 2-iodo-5-methylbenzoic acid, is classified with the following hazards:
-
H335: May cause respiratory irritation.[12]
It is prudent to handle this compound with similar precautions.
Recommended Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[12]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[13]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter.[13]
-
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[2]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][12]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[2]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] Keep away from incompatible materials. Some related compounds are noted as being light-sensitive.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12][13]
Toxicological Information
Specific toxicological data for this compound is not available.[2] However, studies on related halobenzoates suggest that such compounds can be subject to microbial degradation in anaerobic environments, which is a key consideration for environmental fate.[15] The toxicity of halogenated aromatics can vary widely, and the compound should be handled as potentially hazardous until proven otherwise.
Caption: General flowchart for handling a chemical spill.
Section 6: Experimental Protocol - Synthesis of 2-Iodo-5-methylbenzoic Acid
This protocol describes the synthesis of the direct precursor to this compound, adapted from established procedures for similar transformations.[9] This serves as a self-validating system where successful synthesis and characterization of the product confirm the procedure's validity.
Objective: To synthesize 2-iodo-5-methylbenzoic acid from 5-methylanthranilic acid.
Materials:
-
5-methylanthranilic acid (20 g)
-
3 M Hydrochloric acid (200 mL)
-
Sodium nitrite (10 g)
-
Potassium iodide (26.5 g)
-
Sodium thiosulfate
-
Deionized water
-
Ether
-
Anhydrous sodium sulfate
-
Ice bath, magnetic stirrer, dropping funnel, reflux condenser, Buchner funnel
Procedure:
-
Preparation of Diazonium Salt: Suspend 20 g of 5-methylanthranilic acid in 200 mL of 3 M hydrochloric acid in a beaker cooled in an ice bath to 0 °C. Stir vigorously to form a fine slurry.
-
Slowly add a solution of 10 g of sodium nitrite in 20 mL of water dropwise using a dropping funnel. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 25-30 minutes.
-
Iodination: In a separate flask, prepare a solution of 26.5 g of potassium iodide in approximately 60 mL of acidic water (30 mL 3N HCl, 30 mL water).
-
Add the potassium iodide solution dropwise to the cold diazonium salt solution. A dark precipitate may form. Allow the temperature to rise to 5-10 °C during this addition.
-
Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.
-
Reaction Completion: Fit the flask with a reflux condenser and heat the mixture at reflux for 2 hours. The reaction will evolve nitrogen gas.
-
Workup and Purification: Cool the reaction mixture to room temperature. Add solid sodium thiosulfate in small portions until the dark color of excess iodine fades to a yellow solution.
-
Filter the crude crystalline product using a Buchner funnel and wash the solid with cold water until the washings are neutral.
-
For further purification, dissolve the crude product in ether, wash the ether layer with a sodium thiosulfate solution, followed by water.
-
Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield light-brown crystals of 2-iodo-5-methylbenzoic acid.
-
Characterization: Confirm the product's identity and purity using melting point analysis, ¹H NMR, and ¹³C NMR spectroscopy.
References
- 1. This compound | C10H11IO2 | CID 44118833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 933585-44-5 [chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. rsc.org [rsc.org]
- 6. 2-Iodo-5-methylbenzoic acid | C8H7IO2 | CID 142941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Iodo-5-methylbenzoic acid [webbook.nist.gov]
- 8. Ethyl o-methylbenzoate [webbook.nist.gov]
- 9. prepchem.com [prepchem.com]
- 10. quora.com [quora.com]
- 11. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. journals.asm.org [journals.asm.org]
A Technical Guide to Ethyl 2-iodo-5-methylbenzoate: Synthesis, Characterization, and Applications in Cross-Coupling Reactions
This technical guide provides an in-depth exploration of Ethyl 2-iodo-5-methylbenzoate (CAS No. 933585-44-5), a versatile aromatic building block crucial for researchers, scientists, and professionals in drug development and synthetic organic chemistry. This document details its synthesis, physicochemical properties, and its significant role as a substrate in palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols.
Introduction and Core Properties
This compound is a strategically functionalized aromatic compound. The presence of an ortho-iodo group, a meta-methyl group, and an ethyl ester provides a unique combination of reactivity and structural features. The carbon-iodine bond is the primary reactive site for palladium-catalyzed cross-coupling reactions, making it an excellent precursor for the synthesis of complex biaryl and substituted aromatic systems.[1] The ester functionality can modulate solubility and serve as a handle for further synthetic transformations, while the methyl group provides a point of substitution that can influence the pharmacological profile of derivative compounds.
This compound and its precursors are recognized as important intermediates in the synthesis of pharmaceuticals, including modern medications for diabetes.[2] Its utility lies in its ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental transformations in the construction of active pharmaceutical ingredients (APIs).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 933585-44-5 | |
| Molecular Formula | C₁₀H₁₁IO₂ | |
| Molecular Weight | 290.1 g/mol | |
| Appearance | Pale yellow oil or solid (typical) | General Observation |
| Purity | For R&D use only | [3] |
Synthesis and Purification
The synthesis of this compound is typically achieved in a two-step sequence starting from 2-amino-5-methylbenzoic acid: a Sandmeyer-type iodination followed by a Fischer-Speier esterification. This approach is both robust and scalable for laboratory settings.
Workflow for Synthesis
The logical flow from commercially available starting materials to the final product is outlined below. This two-stage process ensures high purity of the key iodinated intermediate before esterification.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 2-Iodo-5-methylbenzoic Acid
This protocol is adapted from established Sandmeyer reaction procedures.[4]
Materials:
-
2-Amino-5-methylbenzoic acid (5-methyl-anthranilic acid)
-
3 N Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ether or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization: Suspend 20 g of 2-amino-5-methylbenzoic acid in 200 mL of 3 N HCl in a flask and cool to 0°C in an ice bath with stirring.
-
Slowly add a solution of 10 g of sodium nitrite in 20 mL of water dropwise, keeping the temperature below 5°C. Stir for an additional 25 minutes at 0°C.
-
Iodide Displacement: In a separate beaker, prepare a solution of 26.5 g of potassium iodide in 30 mL of 3 N HCl and 30 mL of water. Add this KI solution dropwise to the cold diazonium salt solution, allowing the temperature to rise to 5-10°C.
-
After the addition is complete, stir the mixture for 30 minutes at room temperature, then heat at reflux for 2 hours.
-
Work-up: Cool the reaction mixture. Add solid sodium thiosulfate portion-wise until the dark color of iodine dissipates and the solution becomes pale yellow.
-
Filter the precipitated solid under vacuum and wash with cold water until neutral.
-
For purification, dissolve the crude solid in ether or ethyl acetate, wash the organic layer with a sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield 2-iodo-5-methylbenzoic acid as a light-brown crystalline solid.[4]
Experimental Protocol: Fischer-Speier Esterification
This protocol converts the carboxylic acid to the target ethyl ester.[3][5]
Materials:
-
2-Iodo-5-methylbenzoic acid
-
Anhydrous ethanol (excess)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-iodo-5-methylbenzoic acid in an excess of anhydrous ethanol (10-20 equivalents).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dilute the residue with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.
Spectroscopic Characterization
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (in CDCl₃) | Predicted δ (ppm) | Multiplicity | Assignment |
| Aromatic | ~7.85 | d | H-6 |
| Aromatic | ~7.65 | d | H-4 |
| Aromatic | ~7.05 | dd | H-3 |
| Methylene (-CH₂-) | ~4.35 | q | Ester -OCH₂CH₃ |
| Methyl (Aromatic) | ~2.36 | s | Ar-CH₃ |
| Methyl (-CH₃) | ~1.38 | t | Ester -OCH₂CH₃ |
| ¹³C NMR (in CDCl₃) | Predicted δ (ppm) | Assignment | |
| Carbonyl | ~167 | C=O | |
| Aromatic | ~141 | C-5 | |
| Aromatic | ~139 | C-3 | |
| Aromatic | ~131 | C-6 | |
| Aromatic | ~129 | C-1 | |
| Aromatic | ~128 | C-4 | |
| Aromatic | ~95 | C-2 (C-I) | |
| Methylene | ~61 | -OCH₂- | |
| Methyl (Ester) | ~14 | -OCH₂CH₃ | |
| Methyl (Aromatic) | ~21 | Ar-CH₃ |
Note: Predictions are based on data for 2-iodo-5-methylbenzoic acid[6] and standard chemical shifts for ethyl benzoate.[7]
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound is as a substrate in cross-coupling reactions to form C-C, C-N, and C-O bonds. The high reactivity of the C-I bond facilitates oxidative addition to the palladium(0) catalyst, often under milder conditions than the corresponding bromides or chlorides.[1] The ortho-iodo substituent can introduce steric hindrance, which may necessitate the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to promote efficient coupling.[8][9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures, which are prevalent in pharmaceuticals.[10] The reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
This protocol is adapted from established procedures for sterically hindered aryl iodides.[9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or Pd(OAc)₂ with a ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)
Procedure:
-
Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography.
Expert Insight: The use of an ester instead of the free carboxylic acid avoids potential catalyst poisoning by the carboxylate anion.[9] It also simplifies the work-up, as an acidic wash is not required to protonate the product for extraction. However, only two equivalents of base are typically needed, compared to three for the free acid (where one equivalent is consumed by the acidic proton).
Other Key Cross-Coupling Reactions
This substrate is also amenable to other important transformations:
-
Heck Reaction: Couples the aryl iodide with an alkene to form a substituted alkene. This is useful for synthesizing stilbene and cinnamate derivatives.[11]
-
Sonogashira Coupling: Forms a C(sp²)-C(sp) bond by reacting the aryl iodide with a terminal alkyne, a key transformation for accessing aryl alkynes.[12]
-
Buchwald-Hartwig Amination: Creates an aryl-amine bond by coupling with a primary or secondary amine. This is one of the most widely used methods for synthesizing anilines in drug discovery.[13]
Safety and Handling
This compound should be handled by technically qualified personnel in a well-ventilated fume hood.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Consult a physician.
-
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
This compound is a high-value synthetic intermediate whose utility is centered on its capacity to undergo a diverse range of palladium-catalyzed cross-coupling reactions. Its strategic substitution pattern makes it an ideal building block for creating complex molecular architectures required in pharmaceutical and materials science research. The protocols and data presented in this guide provide a robust framework for scientists to effectively synthesize, characterize, and utilize this compound in their research endeavors, enabling the efficient construction of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Ethyl 2-iodo-5-methylbenzoate: Synthesis, Characterization, and Application in Cross-Coupling Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-iodo-5-methylbenzoate is a versatile synthetic building block of significant interest to the pharmaceutical and materials science sectors. Its unique molecular architecture, featuring an ortho-iodinated aromatic ring, a meta-methyl group, and an ethyl ester functionality, provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide offers a comprehensive overview of its synthesis, spectroscopic characterization, and key applications, with a focus on palladium-catalyzed cross-coupling reactions. The insights provided herein are intended to empower researchers to effectively utilize this valuable intermediate in the design and execution of complex synthetic strategies. The parent compound, 2-iodo-5-methylbenzoic acid, is a known precursor in the synthesis of the dual orexin receptor antagonist Suvorexant, highlighting the pharmaceutical relevance of this structural motif.[1]
Molecular Structure and Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its application in organic synthesis.
| Property | Value | Source |
| CAS Number | 933585-44-5 | [2] |
| Molecular Formula | C₁₀H₁₁IO₂ | [2] |
| Molecular Weight | 290.1 g/mol | [2] |
| Appearance | Not specified (typically a solid or oil) | |
| Intended Use | For Research & Development use only | [2] |
digraph "Ethyl_2_iodo_5_methylbenzoate" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [pos="0,1.5!", label=""]; C2 [pos="-1.3,0.75!", label=""]; C3 [pos="-1.3,-0.75!", label=""]; C4 [pos="0,-1.5!", label=""]; C5 [pos="1.3,-0.75!", label=""]; C6 [pos="1.3,0.75!", label=""];
// Substituents C_ester [pos="0,3.0!", label="C"]; O_ester1 [pos="-0.8,3.8!", label="O"]; O_ester2 [pos="1.0,3.8!", label="O"]; C_ethyl1 [pos="1.0,5.3!", label="CH₂"]; C_ethyl2 [pos="2.2,6.1!", label="CH₃"]; Iodo [pos="-2.6,1.5!", label="I"]; C_methyl [pos="2.6,-1.5!", label="CH₃"];
// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];
C1 -- C_ester [label=""]; C_ester -- O_ester1 [label="="]; C_ester -- O_ester2 [label=""]; O_ester2 -- C_ethyl1 [label=""]; C_ethyl1 -- C_ethyl2 [label=""];
C2 -- Iodo [label=""]; C5 -- C_methyl [label=""];
// Aromatic circle (approximated with nodes) node [shape=point, width=0.01, height=0.01, color="#5F6368"]; center [pos="0,0!", label=""]; p1 [pos="0,0.5!", label=""]; p2 [pos="0.43,-0.25!", label=""]; p3 [pos="-0.43,-0.25!", label=""]; center -- p1 [style=invis]; center -- p2 [style=invis]; center -- p3 [style=invis]; }
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 5-methylanthranilic acid. The first step involves a Sandmeyer-type reaction to introduce the iodine atom, followed by Fischer-Speier esterification of the resulting carboxylic acid.
Step 1: Synthesis of 2-Iodo-5-methylbenzoic Acid
This procedure involves the diazotization of 5-methylanthranilic acid followed by treatment with potassium iodide.
Protocol:
-
Suspend 20 g of 5-methylanthranilic acid in 200 mL of 3-N hydrochloric acid in a reaction vessel cooled to 0°C.[3]
-
Slowly add a solution of 10 g of sodium nitrite in 20 mL of water dropwise, maintaining the temperature at 0°C with constant stirring.
-
Continue stirring the mixture at 0°C for an additional 25 minutes to ensure complete diazotization.
-
In a separate beaker, prepare a solution of 26.5 g of potassium iodide in 30 mL of 3-N hydrochloric acid and 30 mL of water.
-
Add the potassium iodide solution dropwise to the diazonium salt mixture, allowing the temperature to rise to 5-10°C.
-
After the addition is complete, stir the mixture for 30 minutes at room temperature, followed by heating at reflux for 2 hours.
-
Cool the reaction mixture and add sodium thiosulfate until the solution turns yellow to quench any remaining iodine.
-
Collect the precipitated solid by vacuum filtration and wash with water until the filtrate is neutral.
-
For purification, dissolve the crude product in diethyl ether, wash with a saturated sodium thiosulfate solution and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-iodo-5-methylbenzoic acid as light-brown crystals.[3]
Step 2: Fischer-Speier Esterification to this compound
The synthesized 2-iodo-5-methylbenzoic acid is then converted to its ethyl ester via acid-catalyzed esterification.
Protocol:
-
In a round-bottom flask, dissolve 2-iodo-5-methylbenzoic acid (1.0 equivalent) in an excess of anhydrous ethanol (10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Spectroscopic Characterization
Accurate structural elucidation is paramount for confirming the identity and purity of this compound. The following data are predicted based on the analysis of analogous compounds and fundamental principles of spectroscopy.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group, and the methyl group.
| Proton | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| Ar-H | ~7.8-8.0 | d | ~8.0 |
| Ar-H | ~7.7-7.9 | d | ~1.8 |
| Ar-H | ~6.9-7.1 | dd | ~8.0, 1.8 |
| -OCH₂CH₃ | ~4.3-4.5 | q | ~7.1 |
| -CH₃ | ~2.3-2.5 | s | - |
| -OCH₂CH₃ | ~1.3-1.5 | t | ~7.1 |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ) [ppm] |
| C=O | ~166-168 |
| Ar-C | ~140-142 |
| Ar-CH | ~138-140 |
| Ar-CH | ~130-132 |
| Ar-C | ~130-132 |
| Ar-CH | ~128-130 |
| Ar-CI | ~92-94 |
| -OCH₂CH₃ | ~61-63 |
| -CH₃ | ~20-22 |
| -OCH₂CH₃ | ~14-15 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the ester functionality and the aromatic ring.
| Functional Group | Predicted Absorption (cm⁻¹) |
| C=O stretch (ester) | ~1715-1730 |
| C-O stretch (ester) | ~1250-1300 (strong) and ~1050-1100 |
| C-H stretch (aromatic) | ~3000-3100 |
| C-H stretch (aliphatic) | ~2850-3000 |
| C=C stretch (aromatic) | ~1600, ~1475 |
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| Fragment | Predicted m/z |
| [M]⁺ | 290 |
| [M-OCH₂CH₃]⁺ | 245 |
| [M-COOCH₂CH₃]⁺ | 217 |
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is highly reactive towards oxidative addition to palladium(0), making it an excellent substrate for a variety of cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.
Generalized Protocol:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[4]
-
Seal the vessel and establish an inert atmosphere by purging with argon or nitrogen.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.
Generalized Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).[5]
-
Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 3.0 equiv.).
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Heat the reaction to 50-80°C and monitor its progress.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride (to remove copper) and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Heck Reaction
The Heck reaction is used to form a carbon-carbon bond between an aryl halide and an alkene.
Generalized Protocol:
-
In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.).
-
Add a degassed solvent (e.g., DMF, acetonitrile, or toluene).
-
Heat the mixture under an inert atmosphere to 80-120°C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, filter off any solids, and partition the filtrate between an organic solvent and water.
-
Wash the organic layer, dry, concentrate, and purify the product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.
Generalized Protocol:
-
In a glovebox, charge a reaction tube with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or a Buchwald ligand, 4-10 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv.).[6]
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add the desired amine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 80-110°C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry, concentrate, and purify the product.
References
Spectroscopic Profile of Ethyl 2-iodo-5-methylbenzoate: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 2-iodo-5-methylbenzoate (C₁₀H₁₁IO₂), a significant intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and practical utility.
Introduction
This compound is a substituted aromatic ester. Its molecular structure, confirmed by its molecular formula (C₁₀H₁₁IO₂) and molecular weight (290.1 g/mol ), dictates its unique spectroscopic signature.[1] Understanding this signature is paramount for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide will deconstruct the expected ¹H NMR, ¹³C NMR, IR, and MS data, providing a robust framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the substitution pattern on the benzene ring and the conformation of the ethyl ester group.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl and methyl groups. The chemical shifts are influenced by the electronic effects of the iodo, methyl, and ethyl ester substituents.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | Ar-H |
| ~7.2-7.4 | dd | 1H | Ar-H |
| ~7.0-7.2 | d | 1H | Ar-H |
| 4.38 | q | 2H | -OCH₂CH₃ |
| 2.35 | s | 3H | Ar-CH₃ |
| 1.40 | t | 3H | -OCH₂CH₃ |
Interpretation:
The aromatic region will display three distinct signals due to the trisubstituted benzene ring. The deshielding effect of the ester group and the iodine atom will cause the proton ortho to the ester to appear at the lowest field. The ethyl group will present as a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a pattern commonly observed in ethyl esters.[2][3] The methyl group attached to the aromatic ring will appear as a singlet in the upfield region.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (Ester) |
| ~140-145 | Ar-C |
| ~130-135 | Ar-C |
| ~125-130 | Ar-C |
| ~120-125 | Ar-C |
| ~90-95 | C-I |
| ~61 | -OCH₂CH₃ |
| ~21 | Ar-CH₃ |
| ~14 | -OCH₂CH₃ |
Interpretation:
The spectrum will be characterized by the ester carbonyl carbon at a downfield chemical shift. Six distinct aromatic carbon signals are expected, with the carbon atom bonded to the iodine appearing at a relatively upfield position for a substituted aromatic carbon due to the heavy atom effect. The carbons of the ethyl and methyl groups will resonate at the higher field end of the spectrum.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[4]
Workflow for NMR Analysis:
Caption: A typical workflow for NMR sample preparation, data acquisition, processing, and analysis.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[4]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled spectrum with a larger number of scans (e.g., 1024) due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software, involving Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Medium | C-O stretch (ester) |
| Below 800 | Medium-Strong | C-I stretch and Ar-H bend |
Interpretation:
The IR spectrum will be dominated by a strong absorption band around 1720 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the ester group.[5][6] The presence of the aromatic ring is confirmed by the C=C stretching vibrations in the 1600-1475 cm⁻¹ region. The C-O stretching vibrations of the ester will appear as strong bands in the 1250-1100 cm⁻¹ region. Aliphatic C-H stretching from the ethyl and methyl groups will be observed around 3000-2850 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.
Table 4: Predicted Key Mass Fragments for this compound
| m/z | Proposed Fragment |
| 290 | [M]⁺ (Molecular Ion) |
| 262 | [M - C₂H₄]⁺ |
| 245 | [M - OCH₂CH₃]⁺ |
| 217 | [M - COOCH₂CH₃]⁺ |
| 135 | [M - I - C₂H₄]⁺ |
| 90 | [C₇H₆]⁺ |
Interpretation:
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 290. Common fragmentation pathways for ethyl esters include the loss of ethylene (C₂H₄) via a McLafferty rearrangement, leading to a peak at m/z 262, and the loss of the ethoxy radical (•OCH₂CH₃) to give a fragment at m/z 245.[7] The loss of the entire ethyl ester group would result in a fragment at m/z 217.
Fragmentation Pathway:
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzoic acid, ethyl ester [webbook.nist.gov]
- 7. 2-Iodo-5-methylbenzoic acid [webbook.nist.gov]
Physical and chemical properties of Ethyl 2-iodo-5-methylbenzoate
An In-depth Technical Guide to Ethyl 2-iodo-5-methylbenzoate
Abstract
This compound (CAS No: 933585-44-5) is a halogenated aromatic ester that serves as a versatile intermediate in organic synthesis.[1] Its structural features, particularly the presence of a reactive iodine atom ortho to an ethyl ester group on a toluene framework, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic characteristics, synthesis, and reactivity. It is intended for researchers, chemists, and drug development professionals who seek to leverage this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.
Molecular Structure and Physicochemical Properties
The fundamental identity of a chemical compound is defined by its structure and physical properties. While extensive experimental data for this compound is not widely published, this section consolidates known information and provides expert analysis of its expected characteristics.
Chemical Structure
The molecule consists of a benzene ring substituted with an iodine atom at position 2, a methyl group at position 5, and an ethyl carboxylate group at position 1. The ortho-iodine substituent significantly influences the electronic and steric environment of the ester functionality.
References
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Safety and Handling of Ethyl 2-iodo-5-methylbenzoate
Abstract
This technical guide provides a comprehensive overview of the safety protocols and handling procedures for this compound (CAS No. 933585-44-5), a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes available safety data, information from structurally similar compounds, and established laboratory best practices. The guide details toxicological assessments, requisite personal protective equipment (PPE), emergency response protocols, and proper disposal methods. The objective is to establish a self-validating system of safety that prioritizes risk mitigation and ensures the well-being of laboratory personnel.
Compound Identification and Physicochemical Properties
This compound is an aromatic iodine compound whose utility in organic synthesis is significant.[1][2] A precise understanding of its physical and chemical properties is the foundation of its safe handling. Currently, comprehensive experimental data for this specific compound is limited in publicly available literature.[1] The data presented below is a consolidation of available information. Researchers should treat this compound with the caution afforded to novel or under-characterized substances.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 933585-44-5 | [1] |
| Molecular Formula | C₁₀H₁₁IO₂ | [1] |
| Molecular Weight | 290.10 g/mol | [1][3] |
| Physical State | Data not available | [1] |
| Melting Point | Data not available | [1] |
| Boiling Point | Data not available | [1] |
| Solubility | Data not available | [1] |
| Flash Point | Data not available | [1] |
| Density | Data not available | [1] |
Note: The absence of key physical data necessitates a cautious approach. For procedural planning, it is prudent to consult data for structurally similar compounds, such as Ethyl 2-iodobenzoate or Mthis compound, while recognizing these are only approximations.[4][5]
Hazard Identification and Toxicological Assessment
Comprehensive toxicological data for this compound is not currently available.[1] Therefore, a hazard assessment must be conducted based on the principles of structural analogy, considering related iodo-aromatic compounds and benzoic acid esters.[4][6][7][8] The primary hazards associated with analogous compounds include irritation to the skin, eyes, and respiratory system.[6][9]
Causality of Hazards:
-
Aryl Iodides: The carbon-iodine bond can be labile under certain conditions, and iodine-containing compounds can be irritants.[10]
-
Benzoate Esters: While generally of low acute toxicity, esters can cause irritation.[7] Upon hydrolysis, they would yield benzoic acid and ethanol. Benzoic acid is an irritant, and this potential breakdown pathway must be considered.[7]
-
Aromatic Compounds: Polycyclic aromatic compounds, a broad class that includes this molecule's basic structure, can present long-term health risks, although specific data for this molecule is absent.[11]
Table 2: Inferred GHS Hazard Classification This classification is extrapolated from structurally related compounds like 2-Iodo-5-methylbenzoic acid and is intended for preliminary risk assessment.[6][8][9]
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | GHS07 |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory, combining engineering controls with rigorous PPE protocols. The principle is to minimize contact and inhalation to the lowest reasonably achievable level.
Engineering Controls
-
Ventilation: All handling of this compound, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood.[6][9] The fume hood provides the primary barrier, preventing the inhalation of any dust, aerosols, or vapors.
-
Safety Equipment: A safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled.
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the scale and nature of the operation. The following protocol represents a self-validating system, ensuring protection against anticipated hazards.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile rubber gloves (minimum thickness of 4-5 mil).[12][13] | Nitrile provides good resistance against a range of organic compounds.[12] Double-gloving is recommended for transfers of significant quantities. Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed and disposed of properly without touching skin. |
| Eye and Face Protection | ANSI Z87-certified safety glasses with side shields (minimum).[13] For splash hazards (e.g., transfers, reactions under pressure), chemical splash goggles and a full-face shield are required. | Protects against accidental splashes and contact with airborne particles. Standard prescription glasses are not a substitute.[13] |
| Skin and Body Protection | Flame-resistant laboratory coat, fully buttoned with sleeves rolled down.[13] Long pants and fully enclosed, chemical-resistant shoes are mandatory.[13] | Provides a barrier against incidental skin contact. For larger-scale work, a chemically resistant apron should be worn over the lab coat.[14] |
| Respiratory Protection | Not typically required for small-scale operations within a functioning fume hood. | For spill cleanup or in situations with inadequate ventilation, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[10][15] |
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting appropriate PPE.
Caption: PPE Selection Workflow for this compound.
Safe Handling and Storage Protocols
Adherence to methodical handling and storage procedures is paramount to preventing exposure and maintaining compound integrity.
Experimental Protocol: Weighing and Transfer
-
Preparation: Don all required PPE as determined by the workflow in Section 3. Designate a specific area within the fume hood for handling.
-
Grounding: If the compound is a powder and there is a risk of static discharge, ensure all equipment is properly grounded.[6]
-
Weighing: Use a tared, sealed container for weighing to minimize exposure. If weighing directly onto paper, perform the action slowly and carefully to avoid creating dust.
-
Transfer: Use a spatula or powder funnel for transfers. If transferring a solution, use a syringe or cannula.
-
Post-Handling: After handling, decontaminate the spatula and work area with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Glove Removal: Remove gloves using the proper technique (peeling from the cuff outwards) and dispose of them in the designated hazardous waste container.
-
Hand Washing: Always wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[6][10]
Storage Requirements
-
Container: Store in a tightly sealed, properly labeled container.[9]
-
Location: Keep the container in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[9][16][17]
-
Incompatibilities: While specific reactivity data is unavailable, as a general precaution, store away from strong oxidizing agents, strong bases, and strong acids.
-
Inventory: Maintain an accurate inventory to track usage and quantity on hand.
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures.
First Aid Measures
The following procedures should be initiated immediately while seeking professional medical attention.[1]
-
Inhalation: Move the victim to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[1][18] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[1][18] Seek medical attention if irritation develops or persists.[17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.
Spill Response Protocol
A spill should be treated as a significant hazard. The response is dictated by the size of the spill.
-
Minor Spill (contained in fume hood):
-
Alert personnel in the immediate area.
-
Wearing enhanced PPE (double gloves, goggles, face shield), absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[1][6]
-
Decontaminate the area with a suitable solvent and then wash with soap and water.
-
-
Major Spill (outside fume hood or large volume):
-
Evacuate the laboratory immediately. Alert all personnel and activate the fire alarm if necessary to ensure evacuation.
-
Close the laboratory doors and prevent entry.
-
Contact the institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Workflow for Spill Response
Caption: Decision Workflow for Spill Response.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][16] Avoid using a direct stream of water, as it may scatter the material.
-
Hazards: The compound may burn, though it is not considered a significant fire risk.[6] Upon combustion, it may emit corrosive and toxic fumes, including hydrogen iodide and carbon oxides.[6][10]
-
Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with fumes and hazardous materials.[6][10]
Waste Disposal
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items (gloves, absorbent pads, filter paper) and surplus chemical must be placed in a clearly labeled, sealed hazardous waste container.[6][9]
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed hazardous waste container designated for halogenated organic waste.
-
Disposal: All waste must be disposed of through the institution's EHS office or a licensed hazardous waste disposal contractor.[9][16] Do not dispose of this chemical down the drain or in regular trash.[16]
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 933585-44-5 [chemicalbook.com]
- 3. 933585-44-5 | this compound - AiFChem [aifchem.com]
- 4. Ethyl 2-iodobenzoate | C9H9IO2 | CID 2829347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mthis compound | 103440-52-4 [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Registration Dossier - ECHA [echa.europa.eu]
- 8. 2-Iodo-5-methylbenzoic acid | C8H7IO2 | CID 142941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. nj.gov [nj.gov]
- 11. Exposure to carcinogenic polycyclic aromatic compounds and health risk assessment for diesel-exhaust exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blog.ammex.com [blog.ammex.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Introduction: The Strategic Importance of Ethyl 2-iodo-5-methylbenzoate
An In-depth Technical Guide to the Synthesis of Ethyl 2-iodo-5-methylbenzoate
This compound is a highly valuable substituted aromatic compound that serves as a critical building block in modern synthetic chemistry. Its utility is primarily derived from its specific substitution pattern: an ortho-iodo group, a meta-methyl group, and an ethyl ester. This arrangement makes it an ideal precursor for introducing complex functionalities through well-established transformations. The ortho-iodo group is particularly significant as it provides a reactive handle for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling.
In the pharmaceutical industry, this molecule is a key intermediate. For instance, it is a foundational component in the synthesis of Suvorexant, a dual orexin receptor antagonist used for treating insomnia.[1][2] The strategic placement of its functional groups allows for the precise and efficient construction of the complex molecular architecture required for therapeutic efficacy. This guide provides a comprehensive overview of the most reliable and efficient methods for synthesizing this compound, focusing on the selection of starting materials and the rationale behind the chosen synthetic pathways.
Synthetic Strategy: A Two-Stage Approach
The synthesis of this compound is most logically and efficiently approached via a two-stage process. This retrosynthetic analysis breaks the target molecule down into more readily accessible precursors.
-
Esterification: The final step is the formation of the ethyl ester from its corresponding carboxylic acid, 2-iodo-5-methylbenzoic acid.
-
Iodination: The core challenge lies in the regioselective synthesis of the 2-iodo-5-methylbenzoic acid intermediate.
This guide will first evaluate the optimal methods for creating the iodinated aromatic core and then detail the subsequent esterification.
Part I: Synthesis of the Core Intermediate: 2-Iodo-5-methylbenzoic Acid
The primary challenge in this synthesis is the precise installation of the iodine atom at the C2 position, ortho to the eventual carboxylic acid and meta to the methyl group. Two main strategies are considered: direct iodination of a toluene derivative and the Sandmeyer reaction starting from an aniline derivative.
Route A: Sandmeyer Reaction (Recommended)
The Sandmeyer reaction is a versatile and highly reliable method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[3][4] For this synthesis, the starting material is 2-amino-5-methylbenzoic acid (also known as 5-methylanthranilic acid).[5][6][7]
This pathway involves two key transformations:
-
Diazotization: The primary aromatic amine of 2-amino-5-methylbenzoic acid is treated with a nitrous acid source (typically sodium nitrite in the presence of a strong acid like HCl) at low temperatures (0–5 °C) to form a highly reactive diazonium salt.
-
Iodide Displacement: The diazonium salt is then treated with an iodide source, such as potassium iodide (KI). The diazonium group is an excellent leaving group (N₂) and is readily displaced by the iodide ion to yield the desired 2-iodo-5-methylbenzoic acid.[5][8]
The primary advantage of the Sandmeyer reaction is its exceptional regioselectivity. The position of the incoming iodide is dictated by the position of the amine group on the starting material, virtually eliminating the formation of unwanted regioisomers. This leads to a cleaner reaction and simplifies purification, resulting in high overall yields.[8]
Route B: Electrophilic Iodination
An alternative approach is the direct electrophilic iodination of a substituted benzoic acid. The logical starting material for this route would be 3-methylbenzoic acid (m-toluic acid). However, this method is fraught with challenges related to regioselectivity. The directing effects of the carboxylic acid group (a meta-director) and the methyl group (an ortho-, para-director) are conflicting.
Electrophilic iodination of 3-methylbenzoic acid tends to produce a mixture of isomers, including the desired 2-iodo-5-methylbenzoic acid, but also significant amounts of 6-iodo-3-methylbenzoic acid and other byproducts.[8][9] Separating these regioisomers is often difficult and leads to a significant reduction in the yield of the target compound. While various iodinating systems (e.g., iodine with an oxidizing agent) have been explored, achieving high selectivity for the desired isomer remains a significant hurdle, making this route less suitable for large-scale or high-purity synthesis.[10][11]
Comparative Analysis of Synthetic Routes
| Feature | Route A: Sandmeyer Reaction | Route B: Direct Iodination |
| Starting Material | 2-Amino-5-methylbenzoic acid | 3-Methylbenzoic acid |
| Key Reagents | NaNO₂, HCl, KI | I₂, Oxidizing Agent (e.g., K₂S₂O₈) |
| Regioselectivity | Excellent | Poor to Moderate |
| Yield | High | Low to Moderate (of desired isomer) |
| Purification | Relatively straightforward | Difficult; requires separation of isomers |
| Recommendation | Highly Recommended | Not Recommended for targeted synthesis |
Part II: Esterification of 2-Iodo-5-methylbenzoic Acid
Once 2-iodo-5-methylbenzoic acid has been synthesized, the final step is its conversion to the corresponding ethyl ester.
Fischer-Speier Esterification (Recommended)
The most direct, cost-effective, and scalable method for this transformation is the Fischer-Speier esterification.[1] This classic reaction involves heating the carboxylic acid in an excess of the desired alcohol (in this case, ethanol) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[12][13]
The reaction is an equilibrium process.[12] To drive the reaction to completion and maximize the yield of the ester, Le Châtelier's principle is applied. This is typically achieved by using a large excess of ethanol, which acts as both a reagent and the solvent, to shift the equilibrium towards the product side.[13]
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the ethanol.[12] A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated to yield the final ester product.
Detailed Experimental Protocols
The following protocols describe the recommended two-step synthesis of this compound.
Workflow Diagram: Recommended Synthesis
Caption: Recommended two-step synthesis workflow.
Step 1: Synthesis of 2-Iodo-5-methylbenzoic Acid via Sandmeyer Reaction
This protocol is adapted from established procedures.[5][6]
Materials & Reagents:
-
2-Amino-5-methylbenzoic acid (5-methylanthranilic acid)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Preparation of Amine Suspension: In a 500 mL flask, suspend 20 g of 2-amino-5-methylbenzoic acid in 200 mL of 3 N hydrochloric acid.[5]
-
Diazotization: Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring. Prepare a solution of 10 g of sodium nitrite in 20 mL of water. Add this sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature is strictly maintained below 5 °C. After the addition is complete, continue stirring at 0 °C for an additional 30 minutes.[5][8]
-
Iodide Displacement: In a separate beaker, prepare a solution of 26.5 g of potassium iodide in approximately 60 mL of water.[5][6] Add this KI solution dropwise to the diazonium salt mixture. During this addition, the temperature may be allowed to rise to 5-10 °C.[6] A dark precipitate will form.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, then heat the mixture to reflux for 2 hours to ensure complete decomposition of the diazonium salt.[5][6]
-
Work-up: Cool the reaction mixture to room temperature. Add a saturated solution of sodium thiosulfate portion-wise with stirring until the dark color of excess iodine is discharged and the solution becomes a pale yellow or off-white.[5]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Purification: For higher purity, the crude solid can be dissolved in diethyl ether or ethyl acetate, washed with a sodium thiosulfate solution and then with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-iodo-5-methylbenzoic acid as a light-brown or off-white crystalline solid.[5]
Sandmeyer Reaction Mechanism
Caption: Mechanism of the Sandmeyer reaction.
Step 2: Synthesis of this compound via Fischer Esterification
This protocol is based on general Fischer esterification procedures.[1][13]
Materials & Reagents:
-
2-Iodo-5-methylbenzoic acid (from Step 1)
-
Anhydrous Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Ethyl Acetate or Diethyl Ether for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-iodo-5-methylbenzoic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 equivalents or as solvent).
-
Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.[1]
-
Reflux: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction and Neutralization: Dilute the residue with ethyl acetate. Transfer the solution to a separatory funnel and carefully wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. (Caution: CO₂ evolution). Wash subsequently with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product is often of sufficient purity for many applications. If necessary, it can be further purified by vacuum distillation or column chromatography on silica gel.
Fischer Esterification Mechanism
Caption: Mechanism of Fischer esterification.
Conclusion
The synthesis of this compound is most effectively and reliably achieved through a two-step sequence. The initial preparation of 2-iodo-5-methylbenzoic acid via a Sandmeyer reaction starting from 2-amino-5-methylbenzoic acid offers superior regioselectivity and yield compared to direct iodination methods. The subsequent Fischer esterification of the resulting carboxylic acid is a robust and scalable method to afford the final product. This strategic pathway provides researchers and drug development professionals with a dependable route to this crucial synthetic intermediate, minimizing challenging purification steps and maximizing overall efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. 2-Iodo-5-methylbenzoic acid | 52548-14-8 | Benchchem [benchchem.com]
- 7. 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. 2-IODO-5-METHYLBENZOIC ACID | 52548-14-8 [chemicalbook.com]
- 10. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]
- 11. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
A Comprehensive Technical Guide to Ethyl 2-iodo-5-methylbenzoate: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-iodo-5-methylbenzoate, a halogenated aromatic ester, has emerged as a versatile and highly valuable building block in modern organic synthesis. Its unique structural features, particularly the presence of a sterically hindered ortho-iodide and an ester functionality, make it an attractive starting material for the construction of complex molecular architectures. This guide, designed for researchers and professionals in the field of drug development, provides an in-depth exploration of the synthesis, chemical properties, and synthetic applications of this compound. We will delve into the causality behind experimental choices and provide field-proven insights to empower your research and development endeavors.
Physicochemical Properties
Before delving into its synthesis and reactivity, a fundamental understanding of the physicochemical properties of this compound is essential for its effective handling and use in the laboratory.
| Property | Value | Source |
| CAS Number | 933585-44-5 | [1][2] |
| Molecular Formula | C₁₀H₁₁IO₂ | [1] |
| Molecular Weight | 290.10 g/mol | [1] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Boiling Point | Data not available | [1] |
| Solubility | Soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. |
Synthesis of this compound
The primary and most practical route to this compound is through the esterification of its corresponding carboxylic acid, 2-iodo-5-methylbenzoic acid.
Synthesis of the Precursor: 2-Iodo-5-methylbenzoic acid
The synthesis of 2-iodo-5-methylbenzoic acid is typically achieved from 2-amino-5-methylbenzoic acid (5-methylanthranilic acid) via a Sandmeyer-type reaction. This classic transformation involves the diazotization of the amino group followed by displacement with iodide.
Experimental Protocol: Synthesis of 2-Iodo-5-methylbenzoic acid [3][4]
Materials:
-
2-Amino-5-methylbenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization: In a flask, suspend 2-amino-5-methylbenzoic acid in a mixture of concentrated HCl and water. Cool the mixture to 0 °C in an ice bath. While maintaining the temperature at 0 °C, slowly add a solution of sodium nitrite in water dropwise with vigorous stirring. Continue stirring for an additional 30 minutes at 0 °C to ensure complete formation of the diazonium salt.
-
Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. A vigorous evolution of nitrogen gas will be observed. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the reaction mixture to room temperature. Add a solution of sodium thiosulfate to quench any remaining iodine. The crude 2-iodo-5-methylbenzoic acid will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. For further purification, the crude product can be recrystallized from a suitable solvent or purified by column chromatography.
Esterification to this compound
With the precursor in hand, the final step is a straightforward esterification reaction with ethanol. The Fischer-Speier esterification, which utilizes an acid catalyst, is a common and cost-effective method.[5]
Experimental Protocol: Fischer-Speier Esterification of 2-Iodo-5-methylbenzoic acid [5][6][7]
Materials:
-
2-Iodo-5-methylbenzoic acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-iodo-5-methylbenzoic acid in an excess of anhydrous ethanol.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound. The product can be further purified by vacuum distillation or column chromatography if necessary.
Caption: Synthetic pathway to this compound.
Reactivity and Synthetic Applications
The synthetic utility of this compound lies in its ability to undergo a variety of cross-coupling reactions, facilitated by the reactive carbon-iodine bond. These reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
The ortho-iodo substituent makes this molecule an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions. The ester group, being moderately electron-withdrawing, can also influence the reactivity of the aromatic ring.
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures by reacting an organohalide with an organoboron compound.[8][9][10] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.
General Protocol: Suzuki-Miyaura Coupling of this compound [8][9]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene/water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Causality in Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) can be beneficial to promote the oxidative addition and reductive elimination steps.[8]
-
Base and Solvent: The base is required to activate the boronic acid. A biphasic solvent system (e.g., dioxane/water) is often employed to dissolve both the organic substrates and the inorganic base.[8]
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl compounds.[11][12] These structures are prevalent in many biologically active molecules and advanced materials.
General Protocol: Sonogashira Coupling of this compound [11][13]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI) as a co-catalyst
-
Base (e.g., Triethylamine, Diisopropylethylamine)
-
Solvent (e.g., THF, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the palladium catalyst, and copper(I) iodide.
-
Reagent Addition: Add the solvent, the base, and then the terminal alkyne.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[14][15] This reaction is a powerful tool for the vinylation of aromatic rings.
General Protocol: Heck Reaction of this compound [14][15]
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Base (e.g., Triethylamine, K₂CO₃)
-
Solvent (e.g., DMF, NMP)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Combine this compound, the palladium catalyst, and the base in a reaction vessel under an inert atmosphere.
-
Reagent Addition: Add the solvent and the alkene.
-
Reaction: Heat the mixture to a high temperature (typically >100 °C) and stir until completion.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, concentrate, and purify the product by column chromatography.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 933585-44-5|this compound|BLD Pharm [bldpharm.com]
- 3. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Iodo-5-methylbenzoic acid | 52548-14-8 | FI15188 [biosynth.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to Ethyl 2-iodo-5-methylbenzoate: Synthesis, History, and Applications
Introduction
Ethyl 2-iodo-5-methylbenzoate, with the CAS number 933585-44-5, is an aromatic organic compound that has emerged as a crucial building block in the synthesis of complex molecules, most notably in the pharmaceutical industry.[1][2] Its structure, featuring an ethyl ester, a methyl group, and an iodine atom on a benzene ring, provides a unique combination of reactive sites that allow for versatile chemical modifications. This guide offers an in-depth exploration of the discovery, history, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
While a singular "discovery" of this specific ester is not prominently documented, its history is intrinsically linked to the development of iodination and esterification reactions of benzoic acid derivatives. The true significance of this compound lies in its role as a key intermediate, the value of which has been realized through its application in the synthesis of high-value active pharmaceutical ingredients (APIs).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 933585-44-5 | [1] |
| Molecular Formula | C10H11IO2 | [1] |
| Molecular Weight | 290.10 g/mol | [1][2] |
| Appearance | Typically a solid or oil | |
| Purity | Commercially available up to >95% | [3] |
| Storage | Store in a cool, dry, dark place | [4] |
The Genesis of a Key Intermediate: A History of Synthesis
The history of this compound is not one of a sudden breakthrough but rather an evolution of synthetic methodologies for its precursor, 2-iodo-5-methylbenzoic acid, and the subsequent application of classic esterification techniques.
Early Synthetic Routes to 2-Iodo-5-methylbenzoic Acid
The synthesis of iodinated benzoic acid derivatives has been a subject of study for over a century. Early methods for the preparation of 2-iodo-5-methylbenzoic acid included:
-
The Sandmeyer Reaction: This classic method involves the diazotization of an amino group followed by its substitution with iodine. The synthesis of 2-iodo-5-methylbenzoic acid via this route starts from 2-amino-5-methylbenzoic acid. While effective, the multi-step nature of the Sandmeyer reaction, which includes nitration, reduction, diazotization, and finally iodination, can be cumbersome and involve hazardous reagents.[5]
-
Direct Iodination: Early attempts at direct iodination of 2-methylbenzoic acid were also explored. For instance, a method published in the Journal of the Indian Chemical Society in 1930 described the reaction of 2-methylbenzoic acid with iodine in the presence of sodium nitrite and fuming sulfuric acid.[5] Another approach involved the use of a highly toxic thallium(III) trifluoroacetate with potassium iodide, reported in the Journal of the Chemical Society, Perkin Transactions I in 1974.[5] These early methods often suffered from low yields and the use of hazardous materials, making them unsuitable for large-scale industrial production.[5]
Modern and Industrial Synthesis of 2-Iodo-5-methylbenzoic Acid
With the growing importance of 5-iodo-2-methylbenzoic acid as a pharmaceutical intermediate, more efficient and scalable synthetic methods have been developed. These modern approaches focus on improving yield, selectivity, and safety. A notable advancement is the direct iodination of 2-methylbenzoic acid using an oxidizing agent in the presence of a catalyst. One patented process describes the iodination of 2-methylbenzoic acid in the presence of a microporous compound (like a zeolite), iodine, an oxidizing agent, and acetic anhydride, which allows for high purity and yield.[5]
The following diagram illustrates the general workflow for the synthesis of 2-iodo-5-methylbenzoic acid, highlighting both the classic Sandmeyer route and a modern direct iodination approach.
Caption: Synthetic pathways to 2-iodo-5-methylbenzoic acid.
Esterification to this compound
The conversion of 2-iodo-5-methylbenzoic acid to its ethyl ester is typically achieved through Fischer-Speier esterification. This is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.
Experimental Protocol: Fischer-Speier Esterification
Objective: To synthesize this compound from 2-iodo-5-methylbenzoic acid and ethanol.
Materials:
-
2-iodo-5-methylbenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)
Procedure:
-
In a round-bottom flask, dissolve 2-iodo-5-methylbenzoic acid in an excess of anhydrous ethanol.
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
The mechanism of the Fischer-Speier esterification is a nucleophilic acyl substitution, as depicted in the following diagram:
Caption: Mechanism of Fischer-Speier esterification.
Applications in Drug Development: The Canagliflozin Case Study
The most significant application of this compound and its precursor acid is in the synthesis of Canagliflozin, a medication used to treat type 2 diabetes.[6] Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor, which works by preventing the kidneys from reabsorbing glucose back into the blood, thereby lowering blood sugar levels.[7]
5-Iodo-2-methylbenzoic acid is a key starting material for the synthesis of a crucial intermediate in the Canagliflozin manufacturing process.[8] The synthesis often involves the conversion of 5-iodo-2-methylbenzoic acid into its more reactive acyl chloride. This acyl chloride can then undergo a Friedel-Crafts acylation reaction with 2-(4-fluorophenyl)thiophene to form a key ketone intermediate.[9] While the direct use of this compound in this specific step is less common than the acyl chloride, its precursor acid is indispensable.
The following diagram illustrates the pivotal role of 5-iodo-2-methylbenzoic acid in the synthesis of a Canagliflozin intermediate:
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. appchemical.com [appchemical.com]
- 3. 933585-44-5 this compound AKSci 1778DF [aksci.com]
- 4. 933585-44-5|this compound|BLD Pharm [bldpharm.com]
- 5. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 6. CN103980263B - The synthesis technique of canagliflozin - Google Patents [patents.google.com]
- 7. CN107556287B - Canagliflozin intermediate synthetic method - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. WO2016035042A1 - Process for the preparation of canagliflozin - Google Patents [patents.google.com]
Methodological & Application
Topic: Ethyl 2-iodo-5-methylbenzoate in Suzuki Coupling Reactions
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic use of Ethyl 2-iodo-5-methylbenzoate as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The focus is on providing both a robust theoretical framework and actionable, field-tested protocols for the synthesis of substituted biaryl compounds, which are crucial scaffolds in medicinal chemistry and materials science.[1][2][3]
Strategic Overview: The Utility of this compound
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high functional group tolerance and generally mild conditions.[3][4] It facilitates the construction of biaryl structures by coupling an organic halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[5][6]
This compound is a particularly valuable building block for several reasons:
-
High Reactivity : The carbon-iodine bond is the most reactive among aryl halides for the crucial initial step of the catalytic cycle—oxidative addition to the Pd(0) center.[3][7] This often allows for milder reaction conditions compared to the corresponding bromides or chlorides.
-
Structural Complexity : The ortho-ester and meta-methyl groups provide steric and electronic features that lead to the synthesis of complex, non-symmetrical biaryls.[2][8] These sterically hindered products are often of great interest in drug discovery for their unique conformational properties.[9][10]
-
Synthetic Handle : The ethyl ester group serves as a versatile functional handle that can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups post-coupling, enabling further molecular diversification.
However, the steric hindrance imposed by the ortho-carboxylate group can present challenges, making the judicious selection of the catalyst, ligand, and base paramount for achieving high reaction efficiency.[11][12]
The Catalytic Cycle: A Mechanistic Dissection
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][13] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
The three primary stages are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step and results in the formation of an Ar-Pd(II)-I intermediate.[3][4]
-
Transmetalation : This step involves the transfer of the organic group from the boronic acid to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[6][14][15][16] This boronate then displaces the halide on the palladium complex.
-
Reductive Elimination : The two organic moieties (the benzoate derivative and the group from the boronic acid) on the palladium center couple to form the desired biaryl product. This final step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[5][13]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Application Notes: Optimizing for Success
The successful coupling of this compound requires careful consideration of the reaction components.
-
Catalyst & Ligand Selection : While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, the steric hindrance from the ortho-ester often necessitates more robust systems.[7][11] A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is highly recommended.[17] Buchwald-type ligands (e.g., SPhos, XPhos) or tri(tert-butyl)phosphine (P(t-Bu)₃) are excellent choices as they accelerate both the oxidative addition and the rate-limiting reductive elimination steps for sterically demanding substrates.[9][11][17]
-
Base : The choice of base is critical for activating the boronic acid.[15] While common bases like Na₂CO₃ or K₂CO₃ can work, stronger, non-coordinating bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide superior results, especially in challenging couplings, by more effectively forming the reactive boronate species.[11] For substrates with base-sensitive functional groups (though less of a concern for this stable ester), milder bases like potassium fluoride (KF) can be considered.[14]
-
Solvent System : A biphasic solvent system is typically employed to dissolve the organic starting materials and the inorganic base.[18] Common mixtures include 1,4-dioxane/water, toluene/water, or THF/water, often in ratios from 3:1 to 5:1.[11][19] It is imperative to thoroughly degas the solvents before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to lower yields and the formation of boronic acid homocoupling byproducts.[11]
-
Temperature and Reaction Time : Most Suzuki couplings with aryl iodides require heating to proceed at a reasonable rate. Temperatures between 80-110 °C are typical.[5][11] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, which can range from a few hours to overnight.[11]
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or similar bulky ligand (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄) for workup
-
Silica gel for column chromatography
Caption: General experimental workflow for the Suzuki coupling.
Step-by-Step Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 mmol, 290 mg), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (3.0 mmol, 637 mg).
-
Catalyst Pre-mixing (Optional but Recommended) : In a separate vial, briefly mix the palladium(II) acetate (0.02 mmol, 4.5 mg) and the phosphine ligand (0.04 mmol) in a small amount of the reaction solvent before adding it to the main flask. This can aid in the formation of the active catalyst.
-
Establish Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11]
-
Solvent Addition : Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio, for a total volume of 5-10 mL) via syringe.[11] The mixture should be briefly degassed again by bubbling the inert gas through the solution for 10-15 minutes.[20]
-
Reaction : Heat the reaction mixture to the desired temperature (a starting point of 100 °C is recommended) with vigorous stirring.[10]
-
Monitoring : Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl iodide is consumed.
-
Work-up : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.[10]
-
Washing and Drying : Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]
-
Purification : Purify the crude residue by flash column chromatography on silica gel to afford the pure biaryl product.[5][20]
Comparative Data & Troubleshooting
The following table presents representative conditions for Suzuki couplings of sterically hindered or electronically challenging aryl halides, providing a reference for optimization.
| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Iodobenzoic Acid Analogue | Arylboronic Acid | Pd(PPh₃)₄ (3-5) | - | K₃PO₄ (3) | Dioxane/H₂O | 80-100 | Good | [11] |
| Sterically Hindered Aryl-Cl | Phenylboronic Acid | Pd₂(dba)₃ (1.5) | P-bidentate (3) | K₂CO₃ (2) | Dioxane | 100 | 85 | [21] |
| Ethyl 4-Iodobenzoate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 92 | [19] |
| Aryl Chloride | Arylboronic Acid | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | RT | High | [17] |
Common Issues and Solutions:
-
Low or No Conversion :
-
Cause : Inactive catalyst or inefficient oxidative addition.
-
Solution : Ensure rigorous exclusion of oxygen by proper degassing.[11] Increase temperature. Switch to a more active catalyst system using a bulky, electron-rich ligand like SPhos or XPhos to accelerate the oxidative addition and reductive elimination steps.[9][11]
-
-
Boronic Acid Homocoupling (Ar'-Ar') :
-
Cause : Presence of oxygen, which can promote oxidative coupling of the boronic acid.
-
Solution : Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction.
-
-
Protodeboronation (Ar'-H Formation) :
-
Cause : The boronic acid reacts with trace water/protons to lose the boron moiety. This can be exacerbated by prolonged reaction times or excessive base/water.
-
Solution : Use anhydrous solvents and the correct stoichiometry of base. Consider using boronic esters (e.g., pinacol esters), which are often more stable and less prone to this side reaction.[18]
-
References
- 1. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. benchchem.com [benchchem.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
Ethyl 2-iodo-5-methylbenzoate: A Versatile Building Block for Palladium-Catalyzed Cross-Coupling Reactions
Introduction
Ethyl 2-iodo-5-methylbenzoate (CAS No. 933585-44-5) is an invaluable aromatic building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science research.[][2][3] Its structure, featuring an ortho-iodo substituent and a meta-methyl group on an ethyl benzoate scaffold, presents a unique combination of steric and electronic properties. The highly reactive carbon-iodine bond serves as a key handle for the construction of complex molecular architectures through a variety of palladium-catalyzed cross-coupling reactions.[3] The ester functionality provides a site for further synthetic elaboration, while the methyl group can influence the molecule's conformation and biological activity. This document provides detailed application notes and protocols for the use of this compound in four pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.
Chemical Structure and Properties
| Property | Value |
| CAS Number | 933585-44-5[][2][4][5] |
| Molecular Formula | C₁₀H₁₁IO₂[][2][4][5] |
| Molecular Weight | 290.1 g/mol [][4] |
| Appearance | Off-white to yellow solid or oil |
| Purity | ≥95%[] |
The ortho-iodo group, combined with the adjacent ethyl ester, creates a sterically demanding environment around the reactive C-I bond. This steric hindrance can pose a challenge for the initial oxidative addition step in the catalytic cycle of cross-coupling reactions.[6] Consequently, the selection of an appropriate palladium catalyst and, crucially, a suitable phosphine ligand is paramount to achieving high reaction efficiency. Bulky, electron-rich ligands are often required to facilitate the oxidative addition and subsequent reductive elimination steps.[6]
General Workflow for Palladium-Catalyzed Cross-Coupling
The successful execution of palladium-catalyzed cross-coupling reactions hinges on the careful exclusion of oxygen, which can deactivate the catalyst. The general workflow involves the assembly of the reactants under an inert atmosphere, followed by heating to drive the reaction to completion, and concluding with an appropriate work-up and purification sequence.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
I. Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures that are prevalent in many pharmaceutical compounds.[7] The reaction couples an organoboron compound, such as a boronic acid, with an organohalide.[7]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6] For a sterically hindered substrate like this compound, the oxidative addition step can be challenging. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald ligand family (e.g., SPhos, XPhos), can accelerate this step and promote the overall reaction.[6] The choice of base is also critical, as it activates the boronic acid for transmetalation.[6]
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a representative example and may require optimization for different boronic acid coupling partners.
Materials:
-
This compound (1.0 mmol, 290.1 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Anhydrous 1,4-dioxane (5 mL)
-
Water (0.5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | 85-95 |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 12-24 | 70-85 |
II. Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is typically co-catalyzed by palladium and copper complexes.[8] The resulting arylalkynes are important structural motifs in medicinal chemistry and materials science.[9]
Mechanistic Considerations
The Sonogashira coupling proceeds through two interconnected catalytic cycles.[8] The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[8] The use of an amine base is crucial, as it serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. For substrates like this compound, standard catalysts like bis(triphenylphosphine)palladium(II) dichloride are often effective due to the high reactivity of the C-I bond.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol provides a general procedure that can be adapted for various terminal alkynes.
Materials:
-
This compound (1.0 mmol, 290.1 mg)
-
Phenylacetylene (1.1 mmol, 112.4 mg, 0.12 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 14.0 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 202.4 mg, 0.28 mL)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous THF and triethylamine via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and monitor its progress by TLC.
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired arylalkyne.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 4-8 | 80-90 |
| Pd(PPh₃)₄ / CuI | DIPA | DMF | 50-70 | 6-12 | 75-85 |
III. Heck Reaction: Synthesis of Substituted Alkenes
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[10] It is a powerful tool for the synthesis of substituted alkenes, including stilbene derivatives.[10][11]
Mechanistic Considerations
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond.[10] A subsequent β-hydride elimination step releases the substituted alkene product and forms a palladium-hydride species.[10] The final step is the regeneration of the Pd(0) catalyst by a base, which neutralizes the generated hydrohalic acid.[10] For this compound, the reaction with electron-deficient alkenes like acrylates or styrenes is generally efficient.
Protocol: Heck Reaction of this compound with Styrene
This protocol describes the synthesis of a stilbene derivative.
Materials:
-
This compound (1.0 mmol, 290.1 mg)
-
Styrene (1.2 mmol, 125.0 mg, 0.14 mL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 151.8 mg, 0.21 mL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealable reaction tube, combine this compound, palladium(II) acetate, and triphenylphosphine.
-
Flush the tube with an inert gas.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion (typically 6-16 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the substituted alkene.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 6-16 | 75-90 |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80-100 | 12-24 | 70-85 |
IV. Buchwald-Hartwig Amination: Synthesis of N-Aryl Amines
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] It allows for the coupling of amines with aryl halides, providing a direct route to synthesize aryl amines, which are ubiquitous in pharmaceuticals.[5]
Mechanistic Considerations
The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[5] Similar to the Suzuki-Miyaura coupling, the steric hindrance of this compound necessitates the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to facilitate the reaction. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required.
References
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. strem.com [strem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for the Heck Coupling of Ethyl 2-iodo-5-methylbenzoate
Introduction: The Strategic Importance of C-C Bond Formation
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful transformation has become indispensable in both academic and industrial settings, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, a contribution recognized with the 2010 Nobel Prize in Chemistry.[3][4] This guide provides a detailed protocol and mechanistic insights for the Heck coupling of Ethyl 2-iodo-5-methylbenzoate, a versatile building block whose derivatives are pivotal in medicinal chemistry.[5][6] By understanding the causality behind the experimental design, researchers can effectively troubleshoot and adapt this protocol for their specific synthetic challenges.
Theoretical Framework: Deconstructing the Heck Coupling Reaction
A successful Heck coupling hinges on the interplay of several key components: the palladium catalyst, a base, the solvent, and often a stabilizing ligand. The reaction with this compound proceeds through a well-established catalytic cycle, which provides a logical framework for optimizing reaction conditions.
The Catalytic Cycle: A Step-by-Step Mechanistic Journey
The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[3][7]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the active Pd(0) catalyst into the carbon-iodine bond of this compound.[7][8] This is often the rate-determining step, and the reactivity of the aryl halide follows the trend I > Br > Cl.[7][8] The use of an aryl iodide, such as the topic substrate, is therefore advantageous for facilitating this crucial first step.
-
Alkene Coordination and Migratory Insertion: The resulting Pd(II) complex coordinates with the alkene. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond and a new alkyl-palladium intermediate.[3][4]
-
β-Hydride Elimination: For the reaction to proceed to the desired product, a β-hydride (a hydrogen atom on the carbon adjacent to the one bonded to palladium) is eliminated. This step is also a syn-elimination and forms the substituted alkene product and a palladium-hydride species.[7][8]
-
Reductive Elimination and Catalyst Regeneration: The final step involves the base-mediated reductive elimination of HX from the palladium-hydride complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Heck Coupling | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Sonogashira Coupling of Ethyl 2-iodo-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira in 1975, this reaction is prized for its mild conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[3][4] The resulting arylalkyne motif is a key structural element in many pharmaceuticals and functional materials.[5]
This application note provides a detailed guide for performing the Sonogashira coupling of Ethyl 2-iodo-5-methylbenzoate with terminal alkynes. Due to the high reactivity of the carbon-iodine bond, aryl iodides are excellent substrates for this transformation, often allowing the reaction to proceed at room temperature with high efficiency and yields.[1][3] The protocols and insights provided herein are designed to equip researchers with the knowledge to successfully execute this powerful transformation.
The Mechanism: A Dual Catalytic Cycle
The Sonogashira reaction typically proceeds via a dual catalytic cycle involving both palladium and copper catalysts.[3][6] The generally accepted mechanism involves two interconnected cycles:
-
The Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (in this case, this compound) to form a Pd(II) complex.[3][7]
-
The Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[3][6]
-
Transmetalation : The copper acetylide then transfers the alkyne group to the palladium(II) complex. This is often considered the rate-determining step.[8][9]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[1][7]
A copper-free variant of the Sonogashira reaction has also been developed to avoid the formation of alkyne dimers, a common side reaction in the presence of copper.[1][10]
Caption: Dual catalytic cycle of the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Copper(I) iodide (CuI, 0.5-5 mol%)[4]
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2-3 eq)[4][12]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or oven-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes for liquid transfer
-
Standard glassware for workup and purification
Reaction Setup and Procedure
-
Inert Atmosphere : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the palladium catalyst, and copper(I) iodide.[6] The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[6]
-
Reagent Addition : Add the anhydrous solvent and the amine base via syringe.[5] Stir the mixture at room temperature for 5-10 minutes to ensure dissolution and complex formation.
-
Alkyne Addition : Add the terminal alkyne dropwise to the reaction mixture via syringe.[3]
-
Reaction Monitoring : Stir the reaction at room temperature or heat as necessary (typically 40-80 °C).[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3][13]
-
Workup : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst residues.[7] Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[5]
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7] The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[3]
Caption: Experimental workflow for Sonogashira coupling.
Key Reaction Parameters
| Parameter | Recommended Range | Rationale and Considerations |
| Palladium Catalyst | 1-5 mol% | Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are common choices.[4][8] Catalyst loading can be optimized based on substrate reactivity. |
| Copper(I) Iodide | 0.5-5 mol% | Acts as a co-catalyst to facilitate the formation of the copper acetylide.[6] |
| Base | 2-3 equivalents | An amine base like triethylamine or diisopropylethylamine is typically used to neutralize the HX byproduct and facilitate deprotonation of the alkyne.[1][12] |
| Solvent | THF, DMF, Toluene | The choice of solvent can influence reaction rates and solubility of reagents.[11] Anhydrous conditions are generally preferred.[2] |
| Temperature | Room Temp. to 80 °C | Aryl iodides are highly reactive and often couple at room temperature.[1] Heating may be required for less reactive alkynes or sterically hindered substrates. |
| Reaction Time | 1-24 hours | Monitor by TLC or GC-MS to determine the point of completion.[3] |
Troubleshooting and Optimization
-
Low Yield : If the reaction yield is low, consider increasing the catalyst loading, changing the solvent, or increasing the reaction temperature. The purity of the reagents, especially the alkyne and solvent, is crucial.
-
Alkyne Dimerization : The formation of a homocoupled alkyne dimer (Glaser coupling) is a common side reaction, particularly in the presence of oxygen and excess copper catalyst. Running the reaction under strictly inert conditions and minimizing the amount of copper iodide can mitigate this issue.[1]
-
Incomplete Reaction : For sterically hindered substrates, a more active palladium catalyst with bulky phosphine ligands may be required to promote efficient oxidative addition and reductive elimination.[8][14]
Conclusion
The Sonogashira coupling of this compound is a robust and versatile method for the synthesis of a diverse range of substituted arylalkynes. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this powerful tool in their synthetic endeavors. The protocol provided in this application note serves as a solid starting point, which can be further optimized to achieve high yields and purity for specific substrate combinations.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. books.lucp.net [books.lucp.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Application Notes & Protocols for the Synthesis of Derivatives from Ethyl 2-iodo-5-methylbenzoate
Abstract
Ethyl 2-iodo-5-methylbenzoate is a highly versatile aromatic building block, pivotal in the synthesis of a diverse array of complex organic molecules. Its utility stems from the presence of an iodine substituent, which serves as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. This guide provides researchers, scientists, and drug development professionals with in-depth technical protocols and expert insights into the synthesis of novel derivatives from this key intermediate. We will delve into the mechanistic underpinnings and practical execution of several powerful palladium-catalyzed transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The protocols are designed to be self-validating, with explanations for critical experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Strategic Importance of this compound
In the landscape of medicinal chemistry and materials science, the ability to precisely functionalize aromatic scaffolds is paramount. This compound (C₁₀H₁₁IO₂)[1][2] presents an ideal starting material for creating diverse molecular libraries. The electron-withdrawing ester group and the methyl substituent modulate the electronic properties of the aromatic ring, while the ortho-iodo group provides a reactive handle for sophisticated bond-forming methodologies. Palladium-catalyzed cross-coupling reactions have revolutionized molecular synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[3][4] This document serves as a practical guide to leveraging these reactions for the derivatization of this compound.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are central to modern organic synthesis and were the subject of the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[5] These reactions generally follow a catalytic cycle involving a Pd(0)/Pd(II) couple, which includes three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.[6][7] The choice of reaction depends on the desired derivative:
-
Suzuki-Miyaura Coupling: Forms C(sp²)-C(sp²) bonds by coupling with organoboronic acids or esters. Ideal for synthesizing biaryl compounds.[8][9][10]
-
Sonogashira Coupling: Creates C(sp²)-C(sp) bonds by reacting with terminal alkynes. Essential for building molecules containing alkyne moieties.[11][12][13]
-
Heck Reaction: Forms C(sp²)-C(sp²) bonds through coupling with alkenes, yielding substituted alkenes.[5][14][15]
-
Buchwald-Hartwig Amination: Constructs C(sp²)-N bonds by coupling with a wide range of amines. A cornerstone for synthesizing aryl amines.[16][17]
The general workflow for these reactions is conceptually similar, involving the careful assembly of reactants under an inert atmosphere, followed by heating, reaction monitoring, and product purification.[3]
Visualizing the General Workflow
Below is a generalized workflow applicable to the palladium-catalyzed cross-coupling reactions discussed in this guide.
Caption: General Experimental Workflow for Cross-Coupling.
Protocol I: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between this compound and various arylboronic acids. The reaction is valued for its mild conditions and the low toxicity of its boron-containing reagents.[9]
Mechanistic Insight
The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex.[6] A base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step, where the aryl group is transferred from boron to palladium.[9] The cycle concludes with reductive elimination, which forms the new biaryl product and regenerates the Pd(0) catalyst.[6][10]
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol
Materials & Reagents
| Reagent/Material | Quantity (for 1.0 mmol scale) | Moles (mmol) | Purpose |
| This compound | 290 mg | 1.0 | Aryl Halide |
| Arylboronic Acid | 1.2 - 1.5 equiv. | 1.2 - 1.5 | Coupling Partner |
| Pd(PPh₃)₄ | 35 mg (3 mol%) | 0.03 | Catalyst |
| Potassium Carbonate (K₂CO₃) | 414 mg (3.0 equiv.) | 3.0 | Base |
| 1,4-Dioxane | 8 mL | - | Solvent |
| Water | 2 mL | - | Co-solvent |
| Schlenk flask, magnetic stir bar | 1 | - | Reaction Vessel |
| Inert Gas (Argon or Nitrogen) | As needed | - | Inert Atmosphere |
Procedure
-
Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Dry the flask in an oven and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (3 mol%), and potassium carbonate (3.0 equiv.).[8]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[8] Causality: The Pd(0) catalyst is sensitive to oxidation, which can lead to deactivation. An inert atmosphere is critical for maintaining catalytic activity.[8]
-
Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane and Water, 4:1 v/v) via syringe.[8] Causality: Degassing the solvent removes dissolved oxygen. Water often facilitates the transmetalation step by aiding the formation of the reactive boronate species.[8]
-
Reaction: Heat the reaction mixture to 90-100 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[8]
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl derivative.[8]
Protocol II: Sonogashira Coupling for Alkynylarene Synthesis
The Sonogashira coupling is an efficient method for linking terminal alkynes to aryl iodides, co-catalyzed by palladium and copper(I).[11][12] The high reactivity of the C-I bond in this compound often allows this reaction to proceed under mild conditions.[13]
Experimental Protocol
Materials & Reagents
| Reagent/Material | Quantity (for 1.0 mmol scale) | Moles (mmol) | Purpose |
| This compound | 290 mg | 1.0 | Aryl Halide |
| Terminal Alkyne | 1.2 equiv. | 1.2 | Coupling Partner |
| PdCl₂(PPh₃)₂ | 14 mg (2 mol%) | 0.02 | Palladium Catalyst |
| Copper(I) Iodide (CuI) | 8 mg (4 mol%) | 0.04 | Copper Co-catalyst |
| Triethylamine (Et₃N) | 420 µL (3.0 equiv.) | 3.0 | Base & Solvent |
| Anhydrous THF | 5 mL | - | Solvent |
Procedure
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).[18]
-
Solvent and Base Addition: Add anhydrous THF (5 mL) and triethylamine (3.0 equiv.). Stir the mixture for 5-10 minutes at room temperature. Causality: Triethylamine acts as both a base to deprotonate the alkyne and as a solvent. The copper(I) co-catalyst reacts with the alkyne to form a copper acetylide intermediate, which is key for the transmetalation step.[13][18]
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently to 50 °C. The formation of a precipitate (triethylammonium iodide) is often observed.
-
Monitoring: Monitor the reaction by TLC until completion (typically 2-8 hours).
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues and salts.[3]
-
Wash the organic phase with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove copper salts, followed by brine.[13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol III: Heck Reaction for Olefin Arylation
The Mizoroki-Heck reaction couples the aryl iodide with an alkene to form a C-C bond, typically with high trans selectivity.[5][14]
Experimental Protocol
Materials & Reagents
| Reagent/Material | Quantity (for 1.0 mmol scale) | Moles (mmol) | Purpose |
| This compound | 290 mg | 1.0 | Aryl Halide |
| Alkene (e.g., n-butyl acrylate) | 1.5 equiv. | 1.5 | Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 2.2 mg (1 mol%) | 0.01 | Catalyst Precursor |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 6.1 mg (2 mol%) | 0.02 | Ligand |
| Sodium Carbonate (Na₂CO₃) | 318 mg (3.0 equiv.) | 3.0 | Base |
| Anhydrous DMF | 5 mL | - | Solvent |
Procedure
-
Reaction Setup: In a sealed tube or Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), Pd(OAc)₂ (1 mol%), P(o-tol)₃ (2 mol%), and Na₂CO₃ (3.0 equiv.). Causality: The phosphine ligand stabilizes the palladium catalyst. The base is required to neutralize the HI generated during the catalytic cycle, regenerating the Pd(0) catalyst.[7]
-
Solvent and Alkene Addition: Add anhydrous DMF (5 mL) and the alkene (1.5 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with stirring for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.[3]
-
Work-up:
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[19]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol IV: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from aryl halides.[17] The choice of ligand is critical and often depends on the specific amine being coupled.[20][21]
Experimental Protocol
Materials & Reagents
| Reagent/Material | Quantity (for 1.0 mmol scale) | Moles (mmol) | Purpose |
| This compound | 290 mg | 1.0 | Aryl Halide |
| Amine | 1.2 equiv. | 1.2 | Coupling Partner |
| Pd₂(dba)₃ | 9.2 mg (1 mol%) | 0.01 | Catalyst Precursor |
| XPhos | 19 mg (4 mol%) | 0.04 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 135 mg (1.4 equiv.) | 1.4 | Base |
| Anhydrous Toluene | 5 mL | - | Solvent |
Procedure
-
Reaction Setup (in a glovebox): To a vial or Schlenk tube, add the palladium precatalyst Pd₂(dba)₃ (1 mol%), the ligand XPhos (4 mol%), and the base NaOtBu (1.4 equiv.).[3]
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 2-24 hours. Causality: Strong, non-nucleophilic bases like NaOtBu are required to deprotonate the amine in the catalytic cycle. Bulky, electron-rich phosphine ligands like XPhos accelerate the rate-limiting reductive elimination step.[21]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.[16]
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Concentrate the filtrate.
-
-
Purification: Purify the crude product by silica gel column chromatography.[16]
Characterization of Synthesized Derivatives
Following purification, the identity and purity of the synthesized derivatives must be confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and connectivity of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.
-
Thin-Layer Chromatography (TLC): To assess purity and monitor reaction progress.[22]
Conclusion
This compound is a readily available and highly effective substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions provide a robust framework for the synthesis of diverse and complex molecular architectures. By understanding the rationale behind the choice of catalysts, ligands, bases, and reaction conditions, researchers can effectively troubleshoot and adapt these methodologies for their specific synthetic targets in drug discovery and materials science.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C10H11IO2 | CID 44118833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Heck Reaction [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 20. research.rug.nl [research.rug.nl]
- 21. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 2-Iodo-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Ethyl 2-iodo-5-methylbenzoate
This compound is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its structure, featuring an ortho-iodo substituent, a meta-methyl group, and an ethyl ester, presents both opportunities and challenges in molecular assembly. The carbon-iodine bond is highly reactive towards palladium(0) catalysts, making it an excellent electrophilic partner in a variety of cross-coupling reactions. This reactivity allows for the strategic introduction of diverse functionalities, leading to the construction of complex molecular architectures. However, the steric hindrance imposed by the ortho-ester and the electronic nature of the substituents can influence reaction kinetics and catalyst selection.
This guide provides a detailed exploration of several key palladium-catalyzed cross-coupling reactions utilizing this compound. It is designed to serve as a comprehensive resource, offering not just procedural steps but also the underlying mechanistic principles and practical insights to aid in reaction design, optimization, and troubleshooting.
The Foundation: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the insertion of a low-valent palladium(0) species into the carbon-iodine bond of this compound. This step forms a square planar palladium(II) intermediate. The reactivity of the C-X bond is crucial, with the order being I > Br > Cl, making aryl iodides highly effective substrates.
-
Transmetalation: In this step, an organometallic nucleophile (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium(II) center, displacing the halide. This step is often facilitated by a base.
-
Reductive Elimination: The final step involves the coupling of the two organic fragments attached to the palladium center. This forms the desired product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of biaryl structures. It involves the reaction of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.
Mechanistic Considerations
The role of the base in the Suzuki-Miyaura coupling is critical. It is generally accepted that the base activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step. The choice of base can significantly impact the reaction rate and yield. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).
The selection of the phosphine ligand is also crucial, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often effective in promoting the coupling of sterically hindered substrates.
Experimental Protocol: Synthesis of Ethyl 5-methyl-2-phenylbenzoate
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand. Then, add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
The Strategic Utility of Ethyl 2-iodo-5-methylbenzoate in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: Unlocking Heterocyclic Diversity from a Versatile Building Block
In the landscape of modern synthetic organic chemistry, particularly within the realms of medicinal chemistry and drug development, the efficient construction of heterocyclic scaffolds is of paramount importance. These cyclic structures are ubiquitous in a vast array of pharmaceuticals, agrochemicals, and functional materials. Ethyl 2-iodo-5-methylbenzoate has emerged as a highly versatile and strategic starting material for the synthesis of a diverse range of heterocyclic compounds. Its utility stems from the orthogonal reactivity of its functional groups: the ethyl ester, the methyl group, and, most critically, the ortho-iodo substituent. The carbon-iodine bond serves as a key handle for a multitude of powerful transition-metal-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds, which are the cornerstones of heterocyclic ring formation.
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of various nitrogen-, oxygen-, and sulfur-containing heterocycles, all originating from this compound. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.
PART I: Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are arguably the most significant class of heterocyclic compounds in medicinal chemistry. This section will detail the synthesis of quinazolines, indoles, and carbazoles from this compound, leveraging powerful palladium- and copper-catalyzed methodologies.
Synthesis of Quinolines and Dihydroquinolines
Quinolines and their partially saturated derivatives, dihydroquinolines, are privileged scaffolds in numerous biologically active compounds. A facile route to these structures involves a palladium-catalyzed annulation strategy.
Caption: Palladium-catalyzed synthesis of Dihydroquinolines.
This protocol outlines a general procedure for the synthesis of a dihydroquinoline derivative from this compound.
Step 1: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous triethylamine (3.0 mmol, 3.0 equiv.) and a suitable anhydrous solvent such as THF or DMF (5-10 mL).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.
-
Heat the reaction to 50-70 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, dilute with diethyl ether, and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reductive Cyclization
-
The resulting ethyl 2-(alkynyl)-5-methylbenzoate can then be subjected to reductive cyclization conditions. For instance, if the alkyne contains a nitro group, simultaneous reduction of the nitro group and the ester can be achieved using a reducing agent like lithium aluminum hydride (LAH).
-
Subsequent acid-catalyzed or palladium-catalyzed intramolecular cyclization of the resulting amino alcohol will yield the dihydroquinoline scaffold.[1]
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction for the preparation of indoles from an ortho-iodoaniline and a disubstituted alkyne.[2] To utilize this compound, it must first be converted to the corresponding ortho-iodoaniline derivative.
Caption: Larock Indole Synthesis from this compound.
Step 1: Preparation of 2-Iodo-5-methylaniline
The conversion of the ethyl ester to an amine can be achieved through a multi-step sequence involving saponification to the carboxylic acid, conversion to an acyl azide, and subsequent Curtius rearrangement, or by Hofmann rearrangement of the corresponding amide.
Step 2: Palladium-Catalyzed Heteroannulation
-
In a reaction vessel, combine 2-iodo-5-methylaniline (1.0 equiv.), the disubstituted alkyne (2.0-3.0 equiv.), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2.0 equiv.).
-
Add a suitable solvent, such as DMF, and lithium chloride (1.0 equiv.).
-
Heat the reaction mixture to 100 °C under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the substituted indole.[3]
Synthesis of Carbazoles
Carbazoles are another important class of N-heterocycles. Their synthesis can be achieved through a transition-metal-free "aromatic metamorphosis" of thiaarenes or via palladium-catalyzed C-N bond formation. A direct approach from this compound would involve a Suzuki coupling followed by an intramolecular C-H amination or a Buchwald-Hartwig amination.
-
Suzuki Coupling: Couple this compound with 2-aminophenylboronic acid using standard Suzuki conditions (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/water) to form an N-(2'-ethoxycarbonyl-4'-methylphenyl)-2-aminobiphenyl derivative.
-
Intramolecular C-N Coupling: Subject the resulting biaryl amine to intramolecular Buchwald-Hartwig amination conditions (e.g., a palladium catalyst with a suitable phosphine ligand and a base) to effect the cyclization and form the carbazole ring.[4]
PART II: Synthesis of Oxygen-Containing Heterocycles
Benzofurans are a key class of oxygen-containing heterocycles with a wide range of biological activities. Their synthesis from this compound can be efficiently achieved through a tandem Sonogashira coupling and intramolecular cyclization.
Synthesis of Benzofurans
A powerful method for constructing the benzofuran scaffold involves the palladium- and copper-catalyzed coupling of an ortho-iodophenol with a terminal alkyne. To apply this to this compound, a preliminary conversion to the corresponding phenol is required.
Caption: Synthesis of Benzofurans via Sonogashira Coupling.
Step 1: Preparation of 2-Iodo-5-methylphenol
This transformation can be achieved via a multi-step sequence, for example, by reduction of the ester to the corresponding benzyl alcohol, followed by oxidation and a Baeyer-Villiger rearrangement.
Step 2: Palladium/Copper-Catalyzed Annulation
-
To a solution of 2-iodo-5-methylphenol (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a suitable solvent like DMF, add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., K₂CO₃ or Et₃N, 2-3 equiv.).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the residue by column chromatography to afford the desired benzofuran.[5][6]
PART III: Synthesis of Sulfur-Containing Heterocycles
Benzothiophenes are important sulfur-containing heterocycles found in many pharmaceuticals. Their synthesis from this compound can be accomplished through palladium- or copper-catalyzed reactions with a suitable sulfur source.
Synthesis of Benzothiophenes
A common strategy for benzothiophene synthesis involves the reaction of an ortho-haloaryl compound with a sulfur nucleophile, followed by cyclization.
A plausible route involves a copper-catalyzed C-S coupling followed by an intramolecular condensation.
-
Ullmann-type C-S Coupling: React this compound with a sulfur source, such as thiourea or sodium sulfide, in the presence of a copper catalyst (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline) to form a 2-thio-substituted intermediate.[3]
-
Intramolecular Cyclization: The resulting intermediate can then be induced to cyclize to the benzothiophene core. For example, if the intermediate is a 2-(acetylthio) derivative, it can be hydrolyzed to the thiol and then cyclized under acidic or basic conditions.
| Heterocycle | Key Reaction | Catalyst System | Starting Material Derivative |
| Dihydroquinoline | Sonogashira/Reductive Cyclization | PdCl₂(PPh₃)₂/CuI, then reducing agent | This compound |
| Indole | Larock Heteroannulation | Pd(OAc)₂/PPh₃ | 2-Iodo-5-methylaniline |
| Carbazole | Suzuki/Buchwald-Hartwig | Pd(PPh₃)₄, then Pd catalyst with phosphine ligand | This compound |
| Benzofuran | Sonogashira/Cyclization | PdCl₂(PPh₃)₂/CuI | 2-Iodo-5-methylphenol |
| Benzothiophene | Ullmann C-S Coupling/Cyclization | CuI/Ligand | This compound |
Troubleshooting and Safety Considerations
-
Palladium and Copper Catalyst Sensitivity: Many palladium and copper catalysts are sensitive to air and moisture. It is crucial to use anhydrous solvents and perform reactions under an inert atmosphere (Argon or Nitrogen).
-
Ligand Selection: The choice of ligand in palladium-catalyzed reactions is critical and can significantly impact the reaction outcome. For challenging couplings, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) is often beneficial.
-
Base Selection: The choice of base can influence the rate and efficiency of the reaction. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used, as are organic bases like triethylamine and diisopropylethylamine.
-
Safety: Aryl iodides can be irritants. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a readily accessible and highly valuable starting material for the synthesis of a wide variety of heterocyclic compounds. The strategic placement of the iodo group allows for the application of a broad spectrum of modern cross-coupling methodologies, providing access to complex molecular architectures. The protocols and strategies outlined in this guide serve as a robust starting point for researchers in the field, enabling the efficient and reliable synthesis of diverse heterocyclic libraries for applications in drug discovery and materials science. Further exploration of tandem and domino reactions starting from this versatile building block will undoubtedly continue to enrich the synthetic chemist's toolbox.
References
- 1. Facile Synthesis of Dihydroquinolines via Palladium Catalyzed Sequential Amination and Cyclisation of Morita‐Baylis‐Hillman Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of benzothiophenes by an unusual palladium-catalyzed vinylic C-S coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner [organic-chemistry.org]
- 4. A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Note: A Robust and Scalable Two-Step Synthesis of Ethyl 2-iodo-5-methylbenzoate
Abstract
Ethyl 2-iodo-5-methylbenzoate is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. This application note provides a comprehensive, detailed protocol for the scale-up synthesis of this compound. The methodology is presented as a two-part procedure, beginning with the efficient conversion of 2-amino-5-methylbenzoic acid to 2-iodo-5-methylbenzoic acid via a Sandmeyer-type reaction, followed by a classic Fischer esterification to yield the final product. This guide emphasizes mechanistic understanding, process safety, and scalability, offering field-proven insights to ensure a reliable and high-yielding process suitable for drug development professionals and researchers.
Introduction and Mechanistic Rationale
The introduction of an iodine atom onto an aromatic ring is a pivotal transformation in organic synthesis. Aryl iodides are particularly valuable due to their reactivity in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The chosen synthetic route leverages the Sandmeyer reaction, a cornerstone transformation for converting primary aromatic amines into aryl halides via a diazonium salt intermediate.[1][2]
The synthesis of aryl iodides through this pathway is distinct from its copper-catalyzed counterparts for chlorides and bromides. The iodide ion (I⁻) itself is a sufficiently potent nucleophile and reducing agent to react with the diazonium salt without the need for a copper(I) catalyst.[3] The overall process involves two main stages:
-
Diazotization: The primary aromatic amine, 2-amino-5-methylbenzoic acid, is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form the corresponding arenediazonium salt.[4][5] Maintaining this low temperature is critical to prevent the premature decomposition of the thermally unstable diazonium intermediate.[6][7]
-
Iodination: The diazonium salt solution is then treated with an aqueous solution of potassium iodide. The iodide ion displaces the diazonium group, which is released as nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction to completion.[3][8]
-
Esterification: The resulting 2-iodo-5-methylbenzoic acid is then converted to its ethyl ester via Fischer esterification, using an excess of ethanol in the presence of an acid catalyst.
This two-step approach is advantageous for scale-up as it separates the potentially hazardous diazotization/iodination from the simpler esterification, allowing for purification of the intermediate and better overall process control.
Overall Process Workflow
The following diagram outlines the complete workflow, from starting materials to the final, purified product.
Caption: High-level workflow for the two-part synthesis.
Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100g scale of the final product. Appropriate adjustments to equipment and cooling/heating capacity are essential for safe execution.
Part A: Synthesis of 2-iodo-5-methylbenzoic acid
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Equiv. |
| 2-Amino-5-methylbenzoic acid | 151.16 | 90.7 g | 0.60 | 1.0 |
| Hydrochloric Acid (37%) | 36.46 | 300 mL | ~3.60 | 6.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 45.5 g | 0.66 | 1.1 |
| Potassium Iodide (KI) | 166.00 | 119.5 g | 0.72 | 1.2 |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | ~10-20 g | - | - |
| Deionized Water | 18.02 | ~2 L | - | - |
Protocol:
-
Amine Suspension: In a 2L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2-amino-5-methylbenzoic acid (90.7 g, 0.60 mol) in a mixture of deionized water (600 mL) and concentrated hydrochloric acid (300 mL).
-
Cooling: Cool the resulting slurry to 0–5 °C using an ice-salt bath. It is imperative to maintain this temperature range throughout the diazotization step.[3][6]
-
Diazotization: Dissolve sodium nitrite (45.5 g, 0.66 mol) in deionized water (150 mL). Add this solution dropwise via the addition funnel to the cooled amine slurry over 60–90 minutes. Ensure the internal temperature does not exceed 5 °C. Vigorous stirring is essential.
-
Causality: Slow addition of nitrite prevents localized overheating and uncontrolled decomposition of nitrous acid and the diazonium salt. An excess of nitrous acid can lead to unwanted side reactions.[7]
-
-
Reaction Monitoring: After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (should turn blue). If the test is negative, add a small amount of NaNO₂ solution until a positive test is observed. If the test is strongly positive, quench the excess nitrous acid by adding a small amount of sulfamic acid until the paper no longer turns blue.
-
Iodination: In a separate beaker, dissolve potassium iodide (119.5 g, 0.72 mol) in deionized water (150 mL). Add this KI solution dropwise to the cold diazonium salt solution over approximately 60 minutes.
-
Observation: Effervescence (evolution of N₂ gas) will be observed. The reaction is exothermic; maintain the temperature below 10 °C during the initial phase of the addition.
-
-
Decomposition: Once the KI addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours. Then, gently heat the reaction mixture to 50–60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up and Isolation: Cool the mixture in an ice bath. A dark-colored solid should precipitate. Add solid sodium thiosulfate in small portions until the dark color of excess iodine dissipates and the solution becomes a pale yellow or tan.[9]
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) until the washings are neutral.
-
Drying: Dry the crude 2-iodo-5-methylbenzoic acid in a vacuum oven at 50-60 °C to a constant weight.
-
Expected Yield: ~140 g (89%) of a light brown to tan solid.
-
Part B: Fischer Esterification to this compound
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Equiv. |
| 2-iodo-5-methylbenzoic acid | 262.04 | 140 g | 0.53 | 1.0 |
| Ethanol (Absolute) | 46.07 | 700 mL | ~11.9 | ~22 |
| Sulfuric Acid (98%) | 98.08 | 14 mL | ~0.26 | 0.5 |
| Ethyl Acetate (EtOAc) | 88.11 | ~1 L | - | - |
| Saturated NaHCO₃ (aq) | - | ~500 mL | - | - |
| Brine | - | ~200 mL | - | - |
Protocol:
-
Reaction Setup: To the flask containing the crude 2-iodo-5-methylbenzoic acid (140 g, 0.53 mol), add absolute ethanol (700 mL).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (14 mL). An exotherm will be observed.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle. Maintain reflux for 4-6 hours.
-
Reaction Monitoring: The reaction can be monitored by TLC or HPLC to confirm the consumption of the starting carboxylic acid.[10]
-
-
Solvent Removal: After cooling to room temperature, remove the bulk of the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the oily residue in ethyl acetate (500 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL, Caution: CO₂ evolution!), and finally with brine (1 x 200 mL).[3]
-
Causality: The bicarbonate wash neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[3]
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if high purity is required.
-
Expected Yield: ~135 g (88%) of a pale yellow oil or low-melting solid.
-
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Consistent with the structure of this compound. |
| HPLC-MS | A reversed-phase C18 column is effective. In negative ion mode, a peak corresponding to [M-H]⁻ may be observed for any residual acid, while the ester itself is better observed in positive ion mode.[11] |
| Appearance | Pale yellow oil or low-melting solid. |
Safety and Hazard Management
The scale-up of this process requires strict adherence to safety protocols, particularly concerning the generation and handling of diazonium salts.
-
Explosion Hazard: Arenediazonium salts are known to be thermally unstable and can decompose explosively, especially when dry.[7] NEVER isolate the diazonium salt intermediate. Always use it in solution immediately after preparation.[12]
-
Temperature Control: Strict maintenance of low temperatures (0–5 °C) during diazotization is the most critical safety parameter to prevent runaway decomposition.[6][7] Ensure the cooling bath has sufficient capacity for the scale of the reaction.
-
Gas Evolution: Both the iodination (N₂) and the bicarbonate wash (CO₂) steps produce significant volumes of gas. Ensure the reaction vessel is adequately vented to prevent pressure buildup.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. The reaction should be performed in a well-ventilated fume hood. A blast shield is highly recommended during the diazotization and iodination steps.
-
Quenching: Have a quench solution (e.g., sulfamic acid for excess nitrite) readily available.[12]
Conclusion
This application note details a reliable and scalable two-step synthesis for this compound. By separating the Sandmeyer-type iodination from the final esterification, the process allows for better control, isolation of a stable intermediate, and enhanced safety. The protocol emphasizes the critical parameters for successful scale-up, including stringent temperature control and hazard mitigation, providing researchers and drug development professionals with a robust method for producing this valuable synthetic intermediate.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 5. m.youtube.com [m.youtube.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. researchgate.net [researchgate.net]
- 8. US20060167235A1 - Process for the preparation of ayl diazonium salts and reaction with nucleophiles - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl 2-iodo-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities in a crude reaction mixture of Ethyl 2-iodo-5-methylbenzoate?
A1: The impurity profile largely depends on the synthetic route. Common impurities may include unreacted starting materials like 2-iodo-5-methylbenzoic acid, regioisomers such as other iodinated methylbenzoic acid derivatives, and by-products from side reactions.[1][2] For instance, if the synthesis involves the iodination of m-toluic acid, you might encounter different positional isomers of the iodinated product.[1]
Q2: My crude product is a dark-colored oil. What is the likely cause and how can I address it?
A2: A dark coloration often indicates the presence of residual iodine or other colored impurities. A simple workup procedure can often mitigate this. Before proceeding to more rigorous purification methods, washing the crude product with an aqueous solution of sodium thiosulfate can help remove elemental iodine.[3]
Q3: I'm observing poor separation during column chromatography. What are some troubleshooting steps?
A3: Poor separation in column chromatography can stem from several factors:
-
Inappropriate Solvent System: The polarity of your eluent is critical. For this compound, a non-polar solvent system is generally effective. A common starting point is a mixture of hexane and ethyl acetate.[1][4] You may need to optimize the ratio of these solvents.
-
Column Overloading: Loading too much crude product onto the column will lead to broad, overlapping bands. As a rule of thumb, the amount of crude product should be about 1-5% of the weight of the silica gel.
-
Improper Column Packing: Air bubbles or cracks in the silica gel bed will create channels, leading to inefficient separation. Ensure your column is packed uniformly.
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization can be an effective technique, especially for removing minor impurities and achieving a high-purity solid product. The choice of solvent is crucial. A mixed solvent system, such as hexane/chloroform, has been reported to be effective for similar compounds.[1][4] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals.
Q5: Is distillation a viable purification method?
A5: While distillation is a common purification technique for liquids, its suitability for this compound depends on the thermal stability of the compound and the boiling points of the impurities.[5][6] If the impurities have significantly different boiling points from the desired product, vacuum distillation could be an option. However, there is a risk of decomposition at high temperatures.
Detailed Experimental Protocols
Protocol 1: General Workup and Liquid-Liquid Extraction
This initial cleanup step is crucial for removing inorganic salts and water-soluble impurities before further purification.[7]
Materials:
-
Crude this compound reaction mixture
-
Ethyl acetate or Diethyl ether
-
10% Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dilute the crude reaction mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1][4]
Protocol 2: Purification by Flash Column Chromatography
This is a highly effective method for separating this compound from closely related impurities.
Materials:
-
Crude this compound (from Protocol 1)
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Prepare a slurry of silica gel in hexane and carefully pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a mixture of hexane and ethyl acetate. A common starting ratio is 4:1 (hexane:ethyl acetate).[1]
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent to yield the purified this compound.
Data Presentation
Table 1: Recommended Starting Conditions for Purification
| Purification Technique | Key Parameters | Recommended Starting Conditions |
| Liquid-Liquid Extraction | Organic Solvent | Ethyl Acetate or Diethyl Ether |
| Aqueous Washes | 10% HCl, Sat. NaHCO₃, Brine[1][4] | |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 4:1)[1] | |
| Recrystallization | Solvent System | Hexane/Chloroform[1][4] |
Visualization of the Purification Workflow
Caption: Workflow for the purification and analysis of this compound.
Purity Assessment
After purification, it is essential to assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and reliable methods.[8][9][10]
-
HPLC: Provides quantitative data on the percentage purity and can detect trace impurities.[11]
-
NMR: Confirms the chemical structure and can reveal the presence of proton-containing impurities.[9]
References
- 1. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. moravek.com [moravek.com]
Technical Support Center: Synthesis of Ethyl 2-iodo-5-methylbenzoate
Welcome to the Technical Support Center for the synthesis of Ethyl 2-iodo-5-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the success of your synthesis.
I. Introduction to the Synthesis
The synthesis of this compound typically proceeds via a Sandmeyer-type reaction, starting from 2-amino-5-methylbenzoic acid (5-methyl-anthranilic acid). This process involves two key steps:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).
-
Iodination: The diazonium salt is then reacted with a source of iodide, typically potassium iodide, to introduce the iodine atom onto the aromatic ring, displacing the diazonium group.
Following the reaction, the corresponding ester, this compound, can be obtained through Fischer esterification of the resulting 2-iodo-5-methylbenzoic acid.
Below is a generalized workflow for this synthesis:
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: Common Byproducts and Issues
This section addresses specific problems you may encounter during the synthesis, focusing on the identification and mitigation of common byproducts.
Issue 1: Low Yield of the Desired Product
Question: My Sandmeyer reaction is resulting in a very low yield of 2-iodo-5-methylbenzoic acid. What are the likely causes?
Answer: Low yields in this reaction can often be attributed to several factors related to the stability of the diazonium salt and the reaction conditions.[1]
-
Incomplete Diazotization: Ensure that the reaction between the 2-amino-5-methylbenzoic acid and nitrous acid has gone to completion. This can be verified by testing for the presence of unreacted nitrous acid using starch-iodide paper.
-
Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable and can decompose, particularly at temperatures above 5°C.[1] This decomposition often leads to the formation of phenol byproducts, which will reduce the yield of your desired iodo-compound.[1] Meticulous temperature control during the diazotization step is crucial.
-
Premature Reaction with Water: The diazonium salt can react with water to form 2-hydroxy-5-methylbenzoic acid, especially at elevated temperatures.[1][2] It is important to maintain a low temperature and add the potassium iodide solution promptly after the diazotization is complete.
Issue 2: Presence of Phenolic Byproducts
Question: My final product is contaminated with a significant amount of 2-hydroxy-5-methylbenzoic acid. How can I prevent its formation?
Answer: The formation of 2-hydroxy-5-methylbenzoic acid is a common side reaction in Sandmeyer reactions and occurs when the diazonium salt reacts with water.[1][2]
-
Strict Temperature Control: As mentioned, maintaining a low temperature (0-5 °C) during the diazotization and subsequent iodination is the most critical factor in minimizing the formation of phenolic byproducts.[1]
-
Acid Concentration: High acidity is necessary to suppress side reactions like azo coupling and reaction with water.[3] Ensure you are using a sufficient excess of acid.
-
Order of Addition: Adding the cold diazonium salt solution dropwise to the potassium iodide solution, rather than the other way around, can sometimes minimize the time the diazonium salt is exposed to conditions that favor decomposition.[4]
Issue 3: Formation of Azo Compounds
Question: I am observing highly colored impurities in my reaction mixture, suggesting the formation of azo compounds. What causes this and how can I avoid it?
Answer: Azo compounds are formed when the diazonium salt couples with an electron-rich aromatic compound.[1] In this synthesis, the most likely coupling partner is the starting material, 2-amino-5-methylbenzoic acid.
-
Sufficient Excess of Acid: Maintaining a high concentration of acid ensures that the amino group of the starting material is protonated, which deactivates it towards electrophilic attack by the diazonium salt.[3]
-
Slow Addition of Sodium Nitrite: Adding the sodium nitrite solution slowly and with efficient stirring ensures that it reacts quickly to form nitrous acid and does not accumulate, which could lead to localized areas of lower acidity where azo coupling can occur.
Issue 4: Contamination with Regioisomers
Question: My analysis shows the presence of other iodinated isomers besides the desired 2-iodo-5-methylbenzoate. How can these be formed?
Answer: While the Sandmeyer reaction is generally regioselective, the formation of other isomers can occur, particularly if alternative synthetic routes are employed. For instance, direct iodination of 3-methylbenzoic acid can lead to a mixture of regioisomers, including 6-iodo-3-methylbenzoic acid.[5] If your starting material is not pure 2-amino-5-methylbenzoic acid, you may see byproducts arising from the iodination of other isomers.
-
Purity of Starting Material: Ensure the purity of your 2-amino-5-methylbenzoic acid starting material.
-
Purification: If regioisomers are present, careful purification by column chromatography or recrystallization is necessary.[5][6]
Summary of Common Byproducts and Their Causes
| Byproduct | Cause | Mitigation Strategies |
| 2-Hydroxy-5-methylbenzoic acid | Reaction of diazonium salt with water, often due to elevated temperatures.[1][2] | Maintain strict temperature control (0-5 °C). |
| Azo Compounds | Coupling of the diazonium salt with the unreacted starting amine.[1] | Use a sufficient excess of acid to protonate the starting amine. |
| Unreacted Starting Material | Incomplete diazotization. | Ensure complete reaction with nitrous acid. |
| Regioisomers | Impure starting materials or non-selective iodination methods.[5] | Use pure starting materials and appropriate synthetic routes. |
III. Frequently Asked Questions (FAQs)
Q1: Why is it crucial to perform the diazotization reaction at low temperatures?
A1: Arenediazonium salts are generally unstable and can decompose readily at temperatures above 5°C.[1] This decomposition leads to the undesired formation of phenols and reduces the overall yield of the target product.[1]
Q2: What is the purpose of adding sodium thiosulfate during the workup?
A2: Sodium thiosulfate is used to quench any excess iodine that may be present in the reaction mixture.[7] This is important for obtaining a cleaner product and preventing the formation of iodine-containing impurities during purification.
Q3: Can I use a different iodide source instead of potassium iodide?
A3: While potassium iodide is the most common and cost-effective iodide source for this reaction, other sources can be used. However, the reaction conditions may need to be optimized accordingly.
Q4: How can I effectively purify the final product, this compound?
A4: The crude product can be purified through several methods. An aqueous wash with a mild base like sodium bicarbonate can help remove acidic impurities.[8] Subsequent purification can be achieved by column chromatography on silica gel or by recrystallization.[5][8]
Q5: What analytical techniques are suitable for identifying impurities in my product?
A5: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for identifying and quantifying impurities.[9] A reversed-phase C18 column is often effective for separating benzoic acid derivatives.[9] ¹H NMR spectroscopy is also essential for structural confirmation and can reveal the presence of major impurities.
IV. Experimental Protocols
Protocol 1: Synthesis of 2-Iodo-5-methylbenzoic Acid
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
-
Suspend 2-amino-5-methylbenzoic acid in 3N hydrochloric acid in a flask and cool the mixture to 0 °C in an ice bath.[7]
-
Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature between 0-5 °C and stirring vigorously.[7]
-
After the addition is complete, continue stirring at 0 °C for an additional 25-30 minutes.[7]
-
In a separate flask, prepare a solution of potassium iodide in 3N hydrochloric acid and water.[7]
-
Add the potassium iodide solution dropwise to the diazonium salt solution, keeping the temperature between 5-10 °C.[7]
-
After the addition, allow the mixture to stir at room temperature for 30 minutes, followed by refluxing for 2 hours.[7]
-
Cool the reaction mixture and add sodium thiosulfate until the solution turns yellow to quench excess iodine.[7]
-
Collect the precipitated solid by vacuum filtration and wash with water until neutral.[7]
-
For further purification, the crude acid can be dissolved in a suitable organic solvent like ether, washed with sodium thiosulfate solution and water, dried over sodium sulfate, and the solvent evaporated.[7] Recrystallization can also be performed.[6]
Caption: Step-by-step workflow for the synthesis of 2-Iodo-5-methylbenzoic Acid.
Protocol 2: Fischer Esterification to this compound
-
Dissolve the purified 2-iodo-5-methylbenzoic acid in an excess of ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude ester.
-
Purify the crude ester by column chromatography if necessary.
V. References
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016). Scirp.org. --INVALID-LINK--
-
Technical Support Center: Purification Strategies for Products from Ethyl 2-iodylbenzoate Reactions. Benchchem.
-
Common side reactions in Sandmeyer and azo coupling reactions. Benchchem.
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. --INVALID-LINK--
-
Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. (2022). Reddit. --INVALID-LINK--
-
2-IODO-5-METHYLBENZOIC ACID synthesis. ChemicalBook. --INVALID-LINK--
-
Technical Support Center: Characterization of Impurities in 2-Iodo-5-methylbenzoic Acid by HPLC-MS. Benchchem.
-
Sandmeyer Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
Synthesis of 2-iodo-5-methyl-benzoic acid. PrepChem.com. --INVALID-LINK--
-
Method of preparing and recovering 2-methyl-5-iodobenzoic acid. Google Patents. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. scirp.org [scirp.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-iodo-5-methylbenzoate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-iodo-5-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and optimized synthesis.
Introduction
The synthesis of this compound is a two-step process that first involves the conversion of 2-amino-5-methylbenzoic acid to 2-iodo-5-methylbenzoic acid via a Sandmeyer reaction. This is followed by a Fischer esterification to yield the final product. While the reactions are well-established, achieving high yields and purity can be challenging. This guide provides a comprehensive overview of the reaction, potential pitfalls, and strategies for optimization.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
The synthesis is typically a two-step process:
-
Diazotization and Iodination (Sandmeyer Reaction): 2-amino-5-methylbenzoic acid is converted to a diazonium salt using sodium nitrite and a strong acid (e.g., hydrochloric acid). This intermediate is then reacted with potassium iodide to introduce the iodine atom onto the aromatic ring, forming 2-iodo-5-methylbenzoic acid.[1][2]
-
Esterification (Fischer Esterification): The resulting 2-iodo-5-methylbenzoic acid is then esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce this compound.[3][4][5]
Q2: Why is the Sandmeyer reaction performed at low temperatures?
The diazonium salt intermediate formed during the Sandmeyer reaction is unstable and can decompose at higher temperatures.[6] Maintaining a low temperature, typically between 0-5°C, is crucial to prevent premature decomposition and the formation of unwanted byproducts, such as phenols.[6][7]
Q3: My Fischer esterification is not going to completion. What can I do?
Fischer esterification is a reversible reaction.[4][5][8][9] To drive the equilibrium towards the formation of the ester, you can:
-
Use a large excess of ethanol: This shifts the equilibrium to the product side according to Le Chatelier's principle.[4][5][8]
-
Remove water as it is formed: Water is a byproduct of the reaction, and its removal will push the reaction forward. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[8][9]
Q4: What are the common impurities I might encounter in my final product?
Common impurities can include unreacted 2-iodo-5-methylbenzoic acid, byproducts from the Sandmeyer reaction (e.g., 2-hydroxy-5-methylbenzoic acid), and residual ethanol or acid catalyst from the esterification step.
Troubleshooting Guides
Part 1: Sandmeyer Reaction - Synthesis of 2-iodo-5-methylbenzoic acid
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of 2-iodo-5-methylbenzoic acid. | 1. Incomplete diazotization of the starting amine.[6] 2. Decomposition of the diazonium salt due to elevated temperatures.[6] 3. Insufficient amount of potassium iodide. | 1. Ensure complete diazotization by testing for the presence of excess nitrous acid with starch-iodide paper (should turn blue).[6][7] If the test is negative, add a small amount of additional sodium nitrite solution. 2. Strictly maintain the reaction temperature between 0-5°C during the diazotization and addition of potassium iodide.[6] 3. Use a molar excess of potassium iodide to ensure complete reaction. |
| Formation of a dark, tarry byproduct. | Decomposition of the diazonium salt, leading to radical side reactions.[6] | Maintain a low temperature and ensure efficient stirring. The addition of the sodium nitrite solution should be slow and controlled. |
| Product is contaminated with a phenolic byproduct (2-hydroxy-5-methylbenzoic acid). | The diazonium salt reacted with water instead of iodide. | This is often due to warming the reaction mixture prematurely.[7] Ensure the reaction is kept cold until the addition of potassium iodide is complete and the reaction is allowed to proceed. |
Part 2: Fischer Esterification - Synthesis of this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low conversion to the ester. | 1. The reaction has not reached equilibrium. 2. The equilibrium is unfavorable.[9] 3. Insufficient acid catalyst.[9] | 1. Increase the reaction time and monitor by TLC or GC. 2. Use a large excess of ethanol (e.g., 10-20 equivalents) to drive the equilibrium forward.[3][4] Consider removing water using a Dean-Stark trap. 3. Ensure a catalytic amount of a strong acid like concentrated sulfuric acid is used.[3] |
| The reaction mixture turns dark during reflux. | Possible decomposition of the starting material or product at high temperatures, or side reactions catalyzed by the strong acid. | Reduce the reflux temperature if possible, or shorten the reaction time. Ensure the starting material is pure. |
| Difficulty in isolating the final product. | The product may be soluble in the aqueous workup solution.[5] | After quenching the reaction, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Perform multiple extractions to maximize recovery. |
Experimental Protocols
Protocol 1: Synthesis of 2-iodo-5-methylbenzoic acid (Sandmeyer Reaction)
-
Diazotization:
-
In a flask, suspend 2-amino-5-methylbenzoic acid (1.0 eq) in a solution of hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C.[10]
-
Stir the mixture for an additional 30 minutes at 0-5°C.
-
Confirm the presence of excess nitrous acid using starch-iodide paper.[6]
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (1.2 eq) in water and cool to 0-5°C.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and add a saturated solution of sodium thiosulfate to quench any remaining iodine.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-iodo-5-methylbenzoic acid.
-
Protocol 2: Synthesis of this compound (Fischer Esterification)
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-iodo-5-methylbenzoic acid (1.0 eq) in a large excess of absolute ethanol (10-20 eq).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).[3]
-
Attach a reflux condenser and heat the mixture to reflux for 4-12 hours.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dilute the residue with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the crude product by column chromatography on silica gel.
-
Visualizations
Synthetic Workflow
References
- 1. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. studylib.net [studylib.net]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Optimizing the Synthesis of Ethyl 2-iodo-5-methylbenzoate
Welcome to the technical support center for the synthesis of Ethyl 2-iodo-5-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important chemical intermediate. Here, we address common challenges encountered during its synthesis, primarily via the Sandmeyer reaction, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to not only solve immediate experimental issues but also to understand the underlying chemical principles for robust process development.
Troubleshooting Guide
This section is dedicated to resolving specific issues that can arise during the synthesis of this compound. Each problem is presented with potential causes and actionable solutions based on established chemical principles and laboratory experience.
Issue 1: Low Overall Yield of this compound
Question: My Sandmeyer reaction is consistently resulting in a low yield (<50%) of the desired this compound. What are the likely causes and how can I improve this?
Answer: Low yields in the Sandmeyer reaction for producing this compound can stem from several factors, primarily related to the instability of the intermediate diazonium salt and competing side reactions.[1] A systematic approach to troubleshooting is crucial.
Potential Causes & Recommended Actions:
-
Incomplete Diazotization: The conversion of the starting material, Ethyl 2-amino-5-methylbenzoate, to its corresponding diazonium salt is the critical first step. Incomplete reaction here will inevitably lead to a lower overall yield.
-
Solution: Ensure the complete dissolution or fine suspension of the starting amine in the acidic medium before the addition of sodium nitrite.[2] The reaction is typically performed at 0-5°C to maintain the stability of the diazonium salt.[1] A slight excess of nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) can be used to drive the reaction to completion. However, a large excess should be avoided as it can lead to unwanted side reactions.
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose, particularly at temperatures above 5°C.[1] This decomposition is a primary contributor to yield loss.
-
Solution: Strict temperature control is paramount throughout the diazotization and subsequent iodination steps.[3] Maintain the reaction temperature between 0-5°C using an ice-salt bath. The solution of sodium nitrite should be added slowly and portion-wise to prevent localized temperature increases.
-
-
Side Reactions: Several side reactions can compete with the desired iodination, leading to a complex product mixture and reduced yield of the target compound.
-
Phenol Formation: The diazonium salt can react with water to form the corresponding phenol (Ethyl 2-hydroxy-5-methylbenzoate), especially at elevated temperatures.[1]
-
Mitigation: As mentioned, maintain a low reaction temperature. Using a non-aqueous or low-water content solvent system can also minimize this side reaction, although this can present solubility challenges.
-
-
Azo Coupling: The diazonium salt can couple with the unreacted starting amine or other electron-rich aromatic species to form colored azo compounds.[1]
-
Mitigation: Ensure that the diazotization reaction is complete before proceeding to the iodination step. This can be monitored by the absence of the starting amine using Thin Layer Chromatography (TLC).
-
-
Biaryl Formation: Coupling of two aryl radicals, which are intermediates in the Sandmeyer mechanism, can lead to the formation of biaryl impurities.[1]
-
Mitigation: While more challenging to completely eliminate, optimizing the concentration of the copper catalyst (if used) and ensuring rapid consumption of the aryl radical intermediate can help. For iodination, a copper catalyst is often not required.[4]
-
-
A summary of key reaction parameters to optimize is provided in the table below:
| Parameter | Recommended Range | Rationale |
| Temperature | 0-5°C | Minimizes diazonium salt decomposition and phenol formation.[3] |
| NaNO₂ Stoichiometry | 1.0 - 1.2 equivalents | Ensures complete diazotization without excessive side reactions. |
| Acid | HCl, H₂SO₄ | Provides the necessary acidic environment for diazotization. |
| Iodide Source | KI, NaI | Provides the iodide nucleophile for the substitution reaction. |
| Solvent | Water, Acetone/Water | Balances solubility of reactants and stability of intermediates. |
Issue 2: Formation of a Dark-Colored, Tarry Residue During Work-up
Question: After the iodination step and upon warming the reaction mixture, I observe the formation of a dark, intractable tar. What is causing this and how can I prevent it?
Answer: The formation of a tarry residue is a common issue in Sandmeyer reactions and is often indicative of polymerization or the formation of complex, high-molecular-weight byproducts.
Potential Causes & Recommended Actions:
-
Azo Compound Formation: As previously mentioned, the coupling of the diazonium salt with electron-rich species can form intensely colored and often polymeric azo compounds.[1]
-
Solution: Ensure complete diazotization. The order of addition is also critical; it is often preferable to add the diazonium salt solution to the iodide solution, rather than the reverse, to ensure the diazonium salt is immediately consumed.
-
-
Radical Polymerization: The aryl radical intermediate in the Sandmeyer reaction can initiate polymerization, especially if the substrate has other reactive functional groups.
-
Solution: Maintain a low reaction temperature to control the rate of radical formation. The use of radical scavengers is generally not recommended as it will interfere with the desired reaction pathway.
-
-
Decomposition at Elevated Temperatures: If the reaction mixture is heated too aggressively to decompose any remaining diazonium salt, uncontrolled decomposition can lead to tar formation.
-
Solution: After the addition of the iodide source, allow the reaction to proceed at a low temperature for a sufficient period before gradually warming to room temperature and then gently heating (e.g., to 50-60°C) to complete the reaction.
-
Issue 3: Difficult Purification and Presence of Persistent Impurities
Question: I am struggling to purify the crude this compound. My NMR and LC-MS analyses show several persistent impurities. What are these likely to be and what purification strategies can I employ?
Answer: Effective purification is contingent on understanding the likely impurities. In this synthesis, the main impurities are often structurally similar to the product, making separation challenging.
Common Impurities and Their Origin:
| Impurity | Origin |
| Ethyl 2-amino-5-methylbenzoate | Incomplete diazotization |
| Ethyl 2-hydroxy-5-methylbenzoate | Reaction of the diazonium salt with water (phenol formation)[1] |
| Ethyl 5-methylbenzoate | Reductive deiodination during work-up or side reaction |
| Azo compounds | Coupling of the diazonium salt with the starting amine[1] |
Recommended Purification Protocol:
-
Aqueous Work-up:
-
After the reaction is complete, quench any excess nitrous acid with urea or sulfamic acid.
-
Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine.[5]
-
A wash with a mild base like sodium bicarbonate (NaHCO₃) can help remove any acidic byproducts.[6]
-
-
Column Chromatography:
-
For high purity, column chromatography on silica gel is often necessary. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically effective. The product, being more polar than some byproducts like ethyl 5-methylbenzoate but less polar than the phenol, should separate well.
-
-
Recrystallization:
-
If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an effective final purification step.
-
Frequently Asked Questions (FAQs)
Q1: Is a copper catalyst necessary for the iodination step in the Sandmeyer reaction?
A1: Unlike chlorination and bromination which typically require a copper(I) salt catalyst, iodination can proceed efficiently without a catalyst.[4] The reaction of the diazonium salt with an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), is usually sufficient to produce the corresponding aryl iodide.[4][7] The iodide ion itself is a strong enough reducing agent to facilitate the formation of the aryl radical.
Q2: What is the optimal temperature for the diazotization of Ethyl 2-amino-5-methylbenzoate?
A2: The optimal temperature for the diazotization step is between 0 and 5°C.[1][3] This low temperature is critical for the stability of the resulting diazonium salt.[8] Temperatures above this range can lead to rapid decomposition of the diazonium salt, primarily to the corresponding phenol, which significantly reduces the yield of the desired product.[1]
Q3: How can I confirm that the diazotization is complete before proceeding with iodination?
A3: You can monitor the completion of the diazotization reaction by testing for the presence of nitrous acid. A simple method is to use starch-iodide paper. A drop of the reaction mixture is added to the paper; a blue-black color indicates the presence of excess nitrous acid, suggesting that all the amine has been consumed. Additionally, Thin Layer Chromatography (TLC) can be used to check for the disappearance of the starting amine spot.
Q4: My final product has a slight pink or brown discoloration. What is the cause and how can I remove it?
A4: A persistent color in the final product is often due to trace amounts of azo compounds formed as byproducts.[1] These are typically highly colored and can be difficult to remove completely. Rigorous purification by column chromatography, perhaps followed by treatment with activated carbon and recrystallization, can help decolorize the product. Ensuring complete diazotization and preventing the coupling reaction is the best preventative measure.
Q5: What are the safety precautions I should take when performing a Sandmeyer reaction?
A5: Diazonium salts can be explosive when isolated and dry.[3] Therefore, they should always be prepared and used in solution and not isolated. The reaction should be conducted in a well-ventilated fume hood. As with all chemical reactions, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. The decomposition of diazonium salts can be exothermic, so maintaining strict temperature control is also a critical safety measure.[3]
Experimental Workflow and Diagrams
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for addressing low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
Navigating the Chemistry of Ethyl 2-iodo-5-methylbenzoate: A Guide to Minimizing Side Reactions
Technical Support Center
Welcome to the technical support center for Ethyl 2-iodo-5-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists, we provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind procedural choices to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?
A1: The primary side reactions encountered are dehalogenation (specifically, deiodination), homocoupling of the starting material or the coupling partner, and hydrolysis of the ethyl ester functionality. The sterically hindered nature of the ortho-iodo substituent can also influence reactivity and contribute to the prevalence of these side reactions.
Q2: How does the ortho-iodo and meta-methyl substitution pattern of this compound affect its reactivity?
A2: The ortho-iodo group, being a good leaving group, generally promotes high reactivity in palladium-catalyzed cross-coupling reactions. However, its position adjacent to the ethyl ester creates steric hindrance, which can slow down the oxidative addition step and other stages of the catalytic cycle. The meta-methyl group is an electron-donating group, which can slightly decrease the reactivity of the aryl iodide towards oxidative addition compared to electron-deficient systems.
Q3: Is the ethyl ester group stable under typical cross-coupling conditions?
A3: The ethyl ester is susceptible to hydrolysis to the corresponding carboxylic acid under basic conditions, which are common in many cross-coupling reactions (e.g., Suzuki-Miyaura). This can complicate purification and potentially impact the reaction by introducing a carboxylate group that can interact with the catalyst.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on mechanistic principles.
Issue 1: Significant Formation of the Deiodinated Byproduct (Ethyl 5-methylbenzoate)
The formation of the deiodinated product is a common challenge, arising from the premature reductive elimination of a palladium-hydride species with the aryl iodide.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Presence of Hydride Sources | Use anhydrous and thoroughly degassed solvents. Ensure the purity of your base, as some inorganic bases can contain trace amounts of water or other proton sources. | Palladium-hydride species can form from various sources, including water, alcohols, or even certain amine bases. These species can intercept the catalytic cycle, leading to dehalogenation.[1] |
| Slow Reductive Elimination | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos). | These ligands accelerate the desired C-C bond-forming reductive elimination step, which can outcompete the undesired deiodination pathway.[2] |
| High Reaction Temperature | Optimize the temperature. While higher temperatures can overcome activation barriers, they can also promote side reactions. Try running the reaction at a lower temperature for a longer duration. | Reducing the thermal energy of the system can decrease the rate of competing side reactions like deiodination. |
Issue 2: Formation of Homocoupled Products
Homocoupling, the dimerization of either the starting aryl iodide or the coupling partner, is a frequent side reaction, particularly in Suzuki and Ullmann couplings.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Oxygen in the Reaction Mixture | Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. | Oxygen can promote the oxidative homocoupling of organoboron reagents in Suzuki reactions and can also affect the catalyst's performance. |
| Suboptimal Catalyst System | For Suzuki reactions, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to minimize the presence of Pd(II) species that can promote homocoupling of the boronic acid. In Ullmann reactions, the choice of copper source and ligands is critical. | The mechanism of homocoupling can vary depending on the reaction type. In Suzuki couplings, it is often associated with the presence of Pd(II) species before the desired cross-coupling cycle is fully established. |
| Steric Hindrance | In cases of severe steric hindrance, where the desired cross-coupling is slow, homocoupling can become a more dominant pathway. Consider using linkers or alternative coupling strategies if direct coupling is consistently problematic.[2][3] | When the desired reaction is kinetically slow, side reactions have a greater opportunity to occur. |
Issue 3: Hydrolysis of the Ethyl Ester Group
The presence of a base, especially in aqueous solvent mixtures, can lead to the saponification of the ethyl ester.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Strongly Basic Conditions | Use milder bases such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or KOH. If possible, run the reaction under anhydrous conditions. | The rate of ester hydrolysis is directly related to the concentration of hydroxide ions. Milder bases generate lower concentrations of hydroxide, thus slowing down the rate of hydrolysis.[4][5][6][7] |
| Presence of Water | If the reaction tolerates it, use anhydrous solvents and bases. In Suzuki reactions where water is often beneficial, minimize the amount of water used. | Water is a necessary reactant for the hydrolysis of the ester. |
| Prolonged Reaction Times at High Temperatures | Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to hydrolytic conditions. | The extent of hydrolysis will increase with both time and temperature. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for your specific coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (2.0-3.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
To avoid the common side reaction of alkyne homocoupling (Glaser coupling), a copper-free protocol is recommended.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (2-3 equiv)
-
Anhydrous THF or DMF
Procedure:
-
To a dry Schlenk flask, add this compound and PdCl₂(PPh₃)₂ under an inert atmosphere.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction to 50-70 °C, monitoring by TLC or GC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution (to remove the amine salt) and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired cross-coupling cycle and the major side reaction pathways.
Caption: Competing pathways in Suzuki-Miyaura coupling.
Caption: Hydrolysis of the ethyl ester to the carboxylic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicaljournals.com [chemicaljournals.com]
- 5. researchgate.net [researchgate.net]
- 6. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 7. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Recrystallization of Ethyl 2-iodo-5-methylbenzoate
Welcome to our dedicated technical support guide for the purification of Ethyl 2-iodo-5-methylbenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this important synthetic intermediate through recrystallization. Here, you will find not just protocols, but the underlying principles and troubleshooting advice to navigate the nuances of crystallizing this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a recrystallization protocol for this compound?
A1: The most critical initial step is solvent selection. An ideal solvent for recrystallization should dissolve the crude this compound completely at an elevated temperature (near the solvent's boiling point) but show poor solubility at lower temperatures (e.g., room temperature or 0-4 °C).[1][2][3] This temperature-dependent solubility differential is the driving force for crystal formation and purification.
Q2: I don't have solubility data for this compound. How should I screen for a suitable solvent?
A2: A systematic solvent screening is the best approach. Start with small quantities of your crude material (~50-100 mg) in test tubes and add a small volume (~0.5-1 mL) of various solvents. A good starting point is to test a range of solvents with varying polarities. Based on the structure of this compound (an aromatic ester), you can make educated guesses. A good rule of thumb is that solvents with similar functional groups to the compound of interest can be effective.
Here is a suggested list of solvents for initial screening, ordered by decreasing polarity:
-
Water
-
Methanol
-
Ethanol
-
Acetone
-
Ethyl Acetate
-
Dichloromethane (DCM)
-
Toluene
-
Hexanes/Heptane
Observe the solubility at room temperature and then heat the mixture to the solvent's boiling point. A promising solvent will show little to no dissolution at room temperature but complete dissolution upon heating.
Q3: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue, especially with impure compounds or when using mixed solvent systems.[4]
To troubleshoot this:
-
Re-heat and add more solvent: The solution might be too saturated. Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5]
-
Slow down the cooling process: Rapid cooling encourages oil formation. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[6]
-
Consider a different solvent: The chosen solvent system may not be appropriate. A solvent with a lower boiling point might be a better choice.
Q4: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
A4: This is a common problem that can often be resolved with a few techniques to induce crystallization:
-
Scratching the flask: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5][6]
-
Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[5]
-
Reduce the solvent volume: It's possible you used too much solvent. Gently heat the solution to evaporate some of the solvent and then try cooling it again.[4]
-
Introduce an anti-solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy, then heat until it is clear again and allow it to cool slowly.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound is insoluble in hot solvent | The solvent is not polar enough to dissolve the compound. | Try a more polar solvent or a mixed solvent system. |
| Compound is too soluble in cold solvent | The solvent is too good at dissolving the compound. | Try a less polar solvent or a mixed solvent system with an anti-solvent. |
| Colored impurities remain in crystals | Impurities are co-crystallizing with the product. | Consider a pre-purification step like activated carbon treatment or chromatography. |
| Low recovery of purified product | Too much solvent was used; the compound has some solubility in the cold solvent. | Concentrate the mother liquor and cool it further to obtain a second crop of crystals. Minimize the amount of cold solvent used for washing the crystals.[5] |
| Crystals form too quickly | The solution is supersaturated and cooling too rapidly. | Reheat to dissolve, add a small amount of extra solvent, and cool slowly.[5] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be attempted first. Alcohols like methanol or ethanol are often good starting points for aromatic esters.[6]
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., methanol) to just cover the solid.
-
Heat the mixture to a gentle boil on a hot plate with stirring.
-
Add more hot solvent dropwise until the solid just dissolves completely.
-
If the solution has colored impurities, you may consider a hot filtration step at this point.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven.
Protocol 2: Multi-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is useful when a single solvent with the desired temperature-dependent solubility profile cannot be found.[1] A common and effective combination for compounds of this type is a mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, heptane). A literature report on a similar compound, N-isopropyl-2-iodo-5-methylbenzamide, successfully used a hexane/chloroform system, suggesting a similar approach may work for the ethyl ester.[7]
Methodology:
-
Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) at room temperature.
-
Slowly add a "poor" solvent (e.g., hexanes) dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Gently warm the mixture until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of a cold mixture of the two solvents (in the same ratio), and dry.
Visualization of the Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. edu.rsc.org [edu.rsc.org]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Ethyl 2-iodo-5-methylbenzoate
Introduction
Ethyl 2-iodo-5-methylbenzoate is a key intermediate in the synthesis of various high-value molecules within the pharmaceutical and materials science sectors. The purity of this reagent is paramount, as contaminants can lead to significant reductions in yield, the formation of complex side-products, and difficulties in downstream processing. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the effective removal of common impurities. The methodologies described herein are grounded in established chemical principles and are designed to be both robust and reproducible.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?
A1: Impurities typically originate from three main sources: the preceding synthesis steps, side reactions, or product degradation.
-
Unreacted Starting Materials: The most common acidic impurity is 2-iodo-5-methylbenzoic acid , the carboxylic acid precursor to the ester[1]. Residual ethanol from the esterification may also be present.
-
Synthesis Byproducts: The synthesis of the parent 2-iodo-5-methylbenzoic acid can generate regioisomers, such as 2-methyl-3-iodobenzoic acid or di-iodinated species[2]. These isomeric acids can be subsequently esterified, leading to impurities that are structurally very similar to the desired product.
-
Reagent Carryover: If the iodination step was performed immediately prior to esterification, residual **elemental iodine (I₂) ** is a frequent colored impurity[3].
-
Degradation Products: The ester can undergo hydrolysis, particularly in the presence of acid or base with water, reverting to 2-iodo-5-methylbenzoic acid and ethanol[4].
Q2: My crude product is a dark brown or purple oil/solid. What is the likely cause and how do I fix it?
A2: A brown, red, or purple hue is almost always indicative of contamination with elemental iodine (I₂). This is a common byproduct from the iodination reaction used to synthesize the precursor acid. Fortunately, it is easily removed by washing the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with an aqueous solution of a mild reducing agent, such as 10% sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reagents reduce the colored I₂ to colorless, water-soluble iodide ions (I⁻)[3][5].
Q3: How can I quickly assess the purity of my sample before and after purification?
A3: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for purity assessment.
-
Procedure: Spot your crude material and the purified fractions on a silica gel TLC plate. Develop the plate in a solvent system where the product has an Rf value of approximately 0.3-0.4 (e.g., 9:1 Hexane:Ethyl Acetate).
-
Interpretation: The starting carboxylic acid is significantly more polar and will have a much lower Rf value (closer to the baseline). Isomeric esters will likely have very similar Rf values, but may show slight separation or spot elongation. Non-polar impurities will run closer to the solvent front. A pure sample should show a single, well-defined spot.
For a more quantitative assessment, ¹H NMR spectroscopy is ideal. Impurities like the starting acid will show a broad carboxylic acid proton peak (>10 ppm), and the absence of the characteristic ethyl group quartet and triplet.
Q4: Which purification method—workup, chromatography, or recrystallization—is best for my situation?
A4: The optimal method depends on the nature of the impurities and the desired final purity. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification strategy.
Part 2: Troubleshooting Guides
Issue 1: Significant contamination with 2-Iodo-5-methylbenzoic acid is observed post-synthesis.
-
Symptom: ¹H NMR shows a broad singlet above 10 ppm; IR spectroscopy shows a broad O-H stretch around 3000 cm⁻¹; TLC shows a polar spot near the baseline. The crude product may be partially insoluble in non-polar solvents like hexane.
-
Root Cause: Incomplete esterification reaction or hydrolysis of the ester during workup. The carboxylic acid is a polar, acidic impurity.
-
Solution: Aqueous Basic Wash. The principle behind this technique is an acid-base extraction. By washing an organic solution of the crude product with a mild aqueous base, the acidic 2-iodo-5-methylbenzoic acid is deprotonated to form its corresponding sodium carboxylate salt. This salt is ionic and therefore highly soluble in water, allowing it to be partitioned into the aqueous layer and removed, while the neutral ester remains in the organic layer[6].
-
Recommended Action: Follow Protocol 1: Purification by Aqueous Workup .
Issue 2: Product is contaminated with an impurity of very similar polarity (co-elution on TLC).
-
Symptom: TLC analysis shows two spots that are very close together or a single elongated spot. ¹H NMR may show minor extra peaks in the aromatic or methyl regions.
-
Root Cause: This is characteristic of contamination with one or more regioisomers (e.g., Ethyl 3-iodo-2-methylbenzoate) formed during the synthesis of the parent acid[2]. These isomers have nearly identical functional groups and polarities, making them difficult to separate.
-
Solution: Optimized Flash Column Chromatography. While challenging, separation is achievable by optimizing chromatography conditions to maximize resolution.
-
Recommended Action: Follow Protocol 2: Purification by Flash Column Chromatography . Key optimization parameters include using a shallower solvent gradient and potentially a less polar solvent system to increase the separation factor between the isomers[7][8].
Issue 3: The product is an oil and cannot be purified by recrystallization.
-
Symptom: After all other purification steps, the final product is a viscous oil that does not solidify, even upon cooling or scratching.
-
Root Cause: The melting point of pure this compound may be at or below room temperature. Alternatively, trace impurities may be acting as a freezing point depressant. While the exact melting point is not widely reported, related isomers like Ethyl 2-iodobenzoate are liquids at room temperature[9].
-
Solution: High-Vacuum Distillation or Chromatography. If the product is thermally stable, Kugelrohr or short-path vacuum distillation can be effective for removing non-volatile impurities. However, the most reliable method for obtaining high purity for an oil is meticulous flash column chromatography.
-
Recommended Action: Repeat Protocol 2 , ensuring careful collection of fractions and analysis by TLC to isolate only the purest fractions containing the product.
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Aqueous Workup
This protocol is designed to remove acidic impurities (e.g., 2-iodo-5-methylbenzoic acid) and residual iodine.
-
Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent (e.g., 100 mL of ethyl acetate or dichloromethane) in a separatory funnel.
-
Thiosulfate Wash (if colored): If the solution is colored, add 50 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Shake the funnel vigorously for 30 seconds, venting frequently. Allow the layers to separate, and drain the lower aqueous layer. Repeat until the organic layer is colorless.
-
Bicarbonate Wash: Add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake vigorously for 1 minute, venting frequently to release CO₂ gas produced from the acid-base reaction. Drain the lower aqueous layer[1][10].
-
Brine Wash: Add 50 mL of saturated aqueous sodium chloride (brine). Shake gently and drain the aqueous layer. This step helps to remove residual water from the organic phase.
-
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for removing impurities with different polarities, including isomers.
Caption: Workflow for flash column chromatography purification.
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Eluent: A mixture of hexane and ethyl acetate is recommended. Determine the optimal ratio using TLC. Start with a low polarity mixture (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity[11]. An ideal system will give the product an Rf of ~0.3.
-
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating moderately polar organic compounds[8]. |
| Mobile Phase | Hexane / Ethyl Acetate | Good solubility for the compound and provides a wide polarity range for elution. |
| Typical Gradient | 2% to 10% Ethyl Acetate in Hexane | A shallow gradient is crucial for separating closely-related isomers[7]. |
| Loading Method | Dry Loading (adsorbed on silica) | Prevents band broadening and improves resolution compared to wet loading[7]. |
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution and Collection: Begin eluting with the chosen solvent system. Collect fractions sequentially and monitor their contents using TLC.
-
Isolation: Once the fractions containing the pure product have been identified, combine them and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
This method is applicable only if the purified product is a solid. It is excellent for removing small amounts of impurities.
-
Solvent Selection: The ideal solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. A mixed-solvent system is often effective. Test small quantities in various solvents (e.g., methanol, ethanol, hexane, ethyl acetate/hexane mixtures).
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve the solid product.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
- 1. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. homework.study.com [homework.study.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. orgsyn.org [orgsyn.org]
- 8. biotage.com [biotage.com]
- 9. Ethyl 2-iodobenzoate | C9H9IO2 | CID 2829347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Stability issues of Ethyl 2-iodo-5-methylbenzoate under reaction conditions
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Ethyl 2-iodo-5-methylbenzoate
A Guide to Navigating Stability and Reactivity in Cross-Coupling Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to address the unique stability challenges and reaction-specific issues encountered when using this versatile building block. As your Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.
Part 1: Frequently Asked Questions (FAQs) - Storage, Handling, and Core Properties
This section addresses the most common preliminary questions regarding the stability and handling of this compound before it even enters the reaction flask.
Question: What are the ideal storage conditions for this compound to ensure its long-term stability?
Answer: Proper storage is the first line of defense against degradation. This compound should be stored under an inert atmosphere (Argon or Nitrogen) at room temperature, and crucially, protected from light.[1] The carbon-iodine bond is the most labile of the carbon-halogen bonds and is susceptible to homolytic cleavage when exposed to light or heat, which can initiate radical chain reactions.[2]
Key Storage Recommendations:
-
Atmosphere: Inert (Argon or Nitrogen).
-
Temperature: Room temperature is generally acceptable for long-term storage.[1]
-
Light: Store in an amber vial or a container protected from light.
-
Container: Ensure the container is tightly sealed to prevent moisture ingress.
Question: I've noticed my old bottle of this compound has a slight pink or brownish tint. Is it still usable?
Answer: A pink or brown discoloration is often an indicator of decomposition, typically the formation of elemental iodine (I₂) due to slow deiodination over time, especially with improper storage (e.g., exposure to light or air). While minor discoloration may not preclude its use in all cases, it signals reduced purity. For sensitive, high-stakes reactions like those in late-stage drug development, using a discolored reagent is not recommended as it can lead to inconsistent results and the formation of difficult-to-remove impurities. It is advisable to perform a purity check (e.g., ¹H NMR) or repurify the material if its use is unavoidable.
Part 2: Troubleshooting Guide - Navigating In-Reaction Instability
This section is formatted to directly address the most pressing issues that arise during chemical synthesis.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Question: My Suzuki/Sonogashira coupling reaction using this compound is resulting in low yields or complete failure. What are the likely causes and how can I troubleshoot this?
Answer: This is a multifaceted issue often stemming from a combination of catalyst deactivation and substrate-specific challenges. The ortho-iodo and meta-methyl substitution pattern presents moderate steric hindrance that can affect the reaction kinetics.[3]
Below is a troubleshooting workflow to diagnose and solve the problem.
Causality Explained:
-
Catalyst Integrity: Palladium catalysts, particularly Pd(0) species, are highly sensitive to oxygen. The formation of palladium black is a visual indicator of catalyst decomposition, rendering it inactive.[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the reaction conditions must facilitate its reduction to the active Pd(0) state.[3][5]
-
Substrate Stability (Dehalogenation): The primary instability of this compound under reaction conditions is reductive dehalogenation (also called hydrodehalogenation), where the iodine atom is replaced by a hydrogen atom.[6] This is a common side reaction for aryl iodides and can be promoted by basic conditions, elevated temperatures, or the presence of hydride sources (e.g., impurities in solvents or reagents).[7][8] The mechanism often involves radical intermediates.[9]
-
Reaction Conditions:
-
Ligand Choice: The steric hindrance near the iodine atom can slow the initial oxidative addition step. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can accelerate this rate-limiting step.[3]
-
Base Selection: The base plays a critical role in the transmetalation step of Suzuki couplings and in neutralizing the HX generated in Sonogashira couplings.[10] For challenging substrates, stronger or more soluble bases like K₃PO₄ or Cs₂CO₃ are often more effective than common bases like Na₂CO₃ or K₂CO₃.[3]
-
Issue 2: Significant Formation of Homocoupled Byproducts
Question: My Sonogashira reaction is producing a large amount of alkyne dimer (Glaser coupling byproduct). How can I suppress this?
Answer: The homocoupling of terminal alkynes is a classic side reaction in copper-co-catalyzed Sonogashira reactions and is primarily promoted by the presence of oxygen.[4]
References
- 1. 933585-44-5|this compound|BLD Pharm [bldpharm.com]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Ethyl 2-iodo-5-methylbenzoate: Characterization, Analysis, and Strategic Application in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Aryl Iodides in Modern Synthesis
In the intricate landscape of pharmaceutical and materials science, the efficient construction of carbon-carbon bonds is a cornerstone of innovation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, have become indispensable tools for this purpose. The choice of the aryl halide coupling partner is a critical decision that profoundly influences reaction kinetics, yields, and overall synthetic efficiency. This guide provides an in-depth analysis of Ethyl 2-iodo-5-methylbenzoate, a versatile building block, and objectively compares its performance with alternative aryl halides and other coupling partners. By understanding the fundamental principles of reactivity and the practical nuances of experimental design, researchers can strategically leverage the unique properties of this reagent to accelerate their research and development endeavors.
The Reactivity Hierarchy: Why this compound Reigns Supreme
The enhanced reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions is a well-established principle rooted in the fundamentals of organometallic chemistry. The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I), with the carbon-iodine bond being the weakest. This directly impacts the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the low-valent palladium catalyst. The weaker C-I bond of this compound undergoes this crucial step more readily than its bromo and chloro analogs, leading to faster reaction rates, often higher yields, and the ability to employ milder reaction conditions.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is a powerful method for the formation of biaryl structures. While direct comparative data for this compound is not extensively published under a single set of conditions, a clear trend can be extrapolated from studies on analogous systems, such as ethyl 4-halobenzoates.
| Substrate | Relative Reactivity | Typical Reaction Time | Typical Yield | Noteworthy Observations |
| This compound | Very High | 1 - 6 hours | > 90% | Often proceeds at lower temperatures, requiring lower catalyst loadings.[1] |
| Ethyl 2-bromo-5-methylbenzoate | High | 6 - 24 hours | 70 - 90% | Generally requires higher temperatures and/or more active catalysts to achieve comparable yields to the iodo analog.[1] |
| Ethyl 2-chloro-5-methylbenzoate | Low | > 24 hours | < 60% | Often challenging and requires forcing conditions, specialized ligands, and higher catalyst loadings. |
This data is representative and based on the established reactivity trends of aryl halides in Suzuki-Miyaura coupling reactions. Actual results may vary depending on the specific reaction conditions and coupling partner.
Performance in Sonogashira and Heck Couplings
The superior reactivity of the carbon-iodine bond extends to other important cross-coupling reactions. In the Sonogashira coupling, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, aryl iodides are the preferred substrates, often enabling the reaction to proceed at room temperature. Similarly, in the Heck reaction, which couples an aryl halide with an alkene, the reactivity trend of I > Br > Cl is consistently observed.
Beyond Halogens: A Broader Perspective on Alternatives
While the corresponding bromo- and chloro-benzoates are the most direct alternatives to this compound, other classes of electrophilic partners can also be considered for the introduction of the 2-(ethoxycarbonyl)-4-methylphenyl moiety.
-
Aryl Triflates and Tosylates: Aryl triflates (OTf) are often as reactive as aryl iodides in cross-coupling reactions due to the excellent leaving group ability of the triflate anion. Aryl tosylates (OTs) are generally less reactive than triflates but can be effective alternatives to aryl bromides and chlorides, particularly with the use of specialized catalyst systems. These reagents are synthesized from the corresponding phenols.
-
Other Arylating Agents: For the synthesis of biaryl compounds, alternatives to the entire halobenzoate scaffold exist. These include the use of arylsulfonyl hydrazides, which can act as aryl surrogates in palladium-catalyzed cross-coupling reactions, offering a different strategic approach to C-C bond formation.
Experimental Protocols: From Theory to Practice
The following protocols provide detailed, step-by-step methodologies for key cross-coupling reactions using this compound. The causality behind the experimental choices is explained to provide a deeper understanding of the reaction design.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol outlines a standard procedure for the synthesis of Ethyl 5-methyl-2-phenylbenzoate.
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.)
-
1,4-Dioxane (5 mL, anhydrous and degassed)
-
Water (1 mL, degassed)
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and the homocoupling of the boronic acid.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and SPhos ligand in a small amount of anhydrous 1,4-dioxane. The use of a bulky, electron-rich phosphine ligand like SPhos accelerates the oxidative addition and reductive elimination steps of the catalytic cycle, which is particularly beneficial for sterically hindered substrates.
-
Reagent Addition: Add the catalyst mixture to the Schlenk flask, followed by the degassed 1,4-dioxane and water. The presence of water is often beneficial in Suzuki couplings as it helps to dissolve the inorganic base and facilitates the transmetalation step.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure product.
Suzuki-Miyaura Coupling Workflow
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes a standard procedure for the synthesis of Ethyl 5-methyl-2-(phenylethynyl)benzoate.
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylacetylene (1.2 mmol, 1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (TEA, 2.0 mmol, 2.0 equiv.)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide. The copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate, which facilitates the transmetalation to the palladium center.
-
Solvent and Base Addition: Add anhydrous THF and triethylamine to the flask. Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent. It also serves to scavenge the HI produced during the reaction.
-
Alkyne Addition: Stir the mixture at room temperature for 10 minutes, then add the phenylacetylene dropwise.
-
Reaction Execution: Heat the reaction mixture to 50-70 °C and monitor the progress by TLC or gas chromatography (GC). The higher reactivity of the iodo-substrate often allows for lower reaction temperatures compared to bromo- or chloro-analogs.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Simplified Catalytic Cycles of the Sonogashira Reaction
Cost and Availability: A Practical Consideration
A crucial aspect of reagent selection in drug development and large-scale synthesis is the cost and availability of the starting materials. Generally, aryl iodides are more expensive than the corresponding bromides and chlorides. However, the higher reactivity of this compound can lead to cost savings in the long run by:
-
Reducing catalyst loading: The faster oxidative addition may allow for lower concentrations of the expensive palladium catalyst.
-
Lowering energy consumption: The ability to run reactions at lower temperatures reduces energy costs.
-
Improving throughput: Faster reaction times can lead to a more efficient use of reactor time.
A careful cost-benefit analysis should be performed for each specific application, weighing the upfront cost of the starting material against the potential downstream savings in catalyst, energy, and time.
Conclusion: Strategic Selection for Optimal Outcomes
This compound is a highly reactive and versatile building block for palladium-catalyzed cross-coupling reactions. Its superior performance, characterized by faster reaction rates and milder reaction conditions compared to its bromo and chloro analogs, makes it an excellent choice for the synthesis of complex molecules in research and drug development. While the initial cost may be higher, the potential for increased efficiency and yield can make it the more economical and strategic choice in the context of a multi-step synthesis. By understanding the principles of reactivity and carefully designing experimental protocols, researchers can harness the full potential of this valuable reagent to advance their scientific goals.
References
Navigating Steric and Electronic Landscapes: A Comparative Guide to Ethyl 2-iodo-5-methylbenzoate in Cross-Coupling Reactions
Introduction: The Strategic Value of Substituted Aryl Iodides
In the intricate world of pharmaceutical synthesis and materials science, palladium-catalyzed cross-coupling reactions stand as a pillar for the construction of complex molecular architectures. The Suzuki-Miyaura, Heck, and Sonogashira reactions are indispensable tools for forging carbon-carbon bonds with precision and efficiency. The choice of the aryl halide substrate is a critical decision point that dictates catalyst selection, reaction kinetics, and ultimately, synthetic success. Among these, aryl iodides are prized for their high reactivity, stemming from the relatively weak carbon-iodine bond that facilitates the often rate-determining oxidative addition step in the catalytic cycle.[1]
This guide provides an in-depth comparison of Ethyl 2-iodo-5-methylbenzoate , a sterically encumbered and electronically nuanced substrate, against a panel of other common aryl iodides. We will dissect how the interplay of substituent position (ortho, meta, para) and electronic nature (electron-donating vs. electron-withdrawing) governs reactivity. This analysis is designed for researchers, chemists, and drug development professionals, offering not just comparative data but also the underlying rationale for experimental design when tackling challenging substrates.
Section 1: Deconstructing Reactivity: Steric vs. Electronic Effects
The performance of an aryl iodide in a cross-coupling reaction is a tug-of-war between two fundamental forces: electronics and sterics.
-
Electronic Effects : The electronic nature of substituents on the aromatic ring modulates the electrophilicity of the carbon atom bonded to the iodine. Electron-withdrawing groups (EWGs), such as the ester moiety in our target molecule, increase the partial positive charge on this carbon, making the C-I bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[2] Conversely, electron-donating groups (EDGs) can decrease this reactivity.
-
Steric Effects : Steric hindrance, particularly from substituents in the ortho position, can physically impede the approach of the bulky palladium catalyst to the C-I bond.[3] This can dramatically slow or even halt the reaction. Overcoming this hurdle is a significant challenge in modern catalysis, often requiring specialized, highly active catalyst systems.[4] These systems frequently employ bulky, electron-rich monophosphine ligands that not only promote oxidative addition but are also bulky enough to accelerate the final, product-releasing reductive elimination step.[5]
Caption: Interplay of steric and electronic factors in aryl iodide reactivity.
Section 2: The Comparison Panel: A Structural Overview
To contextualize the performance of this compound, we will compare it against three other aryl iodides, each chosen to isolate a specific structural variable.
-
Iodobenzene : The unsubstituted baseline, offering reactivity governed purely by the C-I bond.
-
Ethyl 4-iodobenzoate : A positional isomer of our target. The para-ester group exerts a strong electron-withdrawing effect with minimal steric hindrance.[6]
-
Ethyl 2-iodobenzoate : Lacks the meta-methyl group of our target. This allows for a more direct assessment of the steric clash between an ortho-ester and the iodine atom.
-
This compound : The focus molecule. It presents a challenging combination of significant ortho-steric hindrance from the ethyl ester group, and a mixed electronic profile from the ortho-EWG (ester) and meta-EDG (methyl).
Caption: Structures of the aryl iodides under comparison.
Section 3: Data-Driven Performance in Cross-Coupling Reactions
The following tables summarize experimental data from the literature for Suzuki-Miyaura, Heck, and Sonogashira reactions. It is crucial to note that reaction conditions vary significantly between studies, and these tables are intended to illustrate general reactivity trends rather than serve as a direct, side-by-side kinetic comparison. For this compound, data for the parent carboxylic acid is used as a close proxy to infer reactivity, highlighting the specialized conditions required.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Aryl Iodide | Coupling Partner | Catalyst System | Base | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 80 | 99 | [7] |
| Ethyl 4-iodobenzoate | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 100 | >95 | [1] |
| 2-Iodo-5-methylbenzoic acid* | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 80-100 | Good | [8] |
| Di-ortho-substituted Aryl Iodide | Arylboronic acid | PEPPSI-iPr | K₃PO₄ | 60 | 88 | [9] |
*Data for the parent carboxylic acid, a close structural and electronic analog.
Analysis : Unhindered aryl iodides like iodobenzene and Ethyl 4-iodobenzoate couple efficiently using standard Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ systems.[1][7] However, for sterically demanding substrates like the 2-iodo-benzoic acid derivatives, more robust catalyst systems are often necessary to achieve high yields. The successful coupling of a di-ortho-substituted iodide using the PEPPSI-iPr catalyst, which features a bulky N-heterocyclic carbene (NHC) ligand, underscores the need for specialized catalysts to overcome severe steric hindrance.[9]
Table 2: Comparative Performance in Heck Reaction
| Aryl Iodide | Coupling Partner | Catalyst System | Base | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | 100 | 95 | [10] |
| Iodobenzene | Methyl acrylate | Pd/C | Et₃N / Na₂CO₃ | 140 | >95 | [11] |
| Ethyl 4-iodobenzoate | Ethyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 100-120 | 85-95 | [12] |
| 2-Iodo-p-carborane* | Styrene | Herrmann's Catalyst | Ag₃PO₄ | 100 | High | [13] |
*A sterically demanding, non-traditional aryl iodide shown for context on catalyst choice.
Analysis : The Heck reaction is generally robust for reactive aryl iodides.[14] Iodobenzene couples with high efficiency with both styrene and acrylates.[10][11] The electron-withdrawing group in Ethyl 4-iodobenzoate maintains this high reactivity.[12] For sterically hindered substrates, catalyst choice is again paramount, as demonstrated by the use of the specialized Herrmann's palladacycle catalyst for the successful coupling of a bulky carborane iodide.[13]
Table 3: Comparative Performance in Sonogashira Coupling
| Aryl Iodide | Coupling Partner | Catalyst System | Base | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | RT | 98 | [15] |
| 4-Iodotoluene | Phenylacetylene | 5% Pd/Al₂O₃ / Cu₂O | Amine | 80 | 76 | [16] |
| Ethyl 4-iodobenzoate | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 60 | 80-95 | [17] |
| Aryl Iodide (general) | Phenylacetylene | PdCl₂(PPh₃)₂ | (none) | 55 | 72-99 | [18] |
Analysis : The Sonogashira coupling is highly efficient for a range of aryl iodides under mild conditions, often proceeding readily at room temperature.[19] Both electron-neutral (Iodobenzene, 4-Iodotoluene) and electron-deficient (Ethyl 4-iodobenzoate) substrates provide excellent yields.[15][16][17] The reaction is known to be tolerant of various functional groups and substitution patterns, though extremely hindered substrates may require optimization of the palladium and copper catalyst components.[18]
Section 4: Field-Proven Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating best practices for achieving high yields, particularly with challenging substrates. The causality behind each step is explained to provide a deeper understanding of the process.
Protocol 1: Suzuki-Miyaura Coupling of this compound (A Sterically Hindered Substrate)
This protocol is specifically designed to address the steric hindrance of the title compound by employing a highly active catalyst system.
Causality : The choice of a palladium precatalyst paired with a bulky, electron-rich dialkylbiaryl phosphine ligand (like SPhos or XPhos) is critical. This combination promotes the difficult oxidative addition step and accelerates reductive elimination, preventing catalyst decomposition and increasing turnover.[4] A strong, non-coordinating base like K₃PO₄ is used to facilitate transmetalation without poisoning the catalyst. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation and unwanted side reactions.
-
Materials :
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) OR a pre-formed G3/G4 Buchwald Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane or Toluene
-
-
Procedure :
-
Vessel Preparation : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 290 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
-
Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium source and ligand (e.g., Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol)).
-
Inert Atmosphere : Seal the tube with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times. Rationale: Oxygen can oxidize the Pd(0) active species and phosphine ligands, deactivating the catalyst.
-
Solvent Addition : Add the anhydrous, degassed solvent (e.g., 5 mL of toluene) via syringe.
-
Reaction : Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously. Rationale: Higher temperatures are often needed to overcome the activation energy for hindered substrates.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.
-
Purification : Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel.
-
Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.
Protocol 2: Heck Reaction of Ethyl 4-iodobenzoate (A Non-Hindered Substrate)
This protocol illustrates the simpler conditions often sufficient for a reactive, non-hindered aryl iodide.
Causality : Due to the high reactivity of the C-I bond and lack of steric hindrance, a simple "ligand-free" system using Pd(OAc)₂ is often effective. The solvent (DMF) or base can act as weak ligands to stabilize the catalyst.[20] Triethylamine (Et₃N) serves as both the base and a solvent.
-
Materials :
-
Ethyl 4-iodobenzoate (1.0 equiv)
-
Styrene or an Acrylate (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure :
-
Vessel Preparation : To a dry Schlenk flask, add Ethyl 4-iodobenzoate (276 mg, 1.0 mmol) and Pd(OAc)₂ (2.2 mg, 0.01 mmol).
-
Inert Atmosphere : Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition : Add anhydrous DMF (5 mL), the alkene (1.2 mmol), and triethylamine (202 mg, 2.0 mmol) via syringe.
-
Reaction : Heat the mixture to 100 °C and stir for 4-12 hours.
-
Monitoring : Monitor progress by TLC or GC-MS.
-
Work-up : Cool to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 15 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography.
-
Section 5: Conclusion and Strategic Recommendations
The reactivity of an aryl iodide in cross-coupling is a direct function of its structure. This guide demonstrates a clear hierarchy of reactivity and experimental demand:
-
Unhindered, Activated (Ethyl 4-iodobenzoate) : This substrate represents the ideal scenario. The electron-withdrawing group accelerates the reaction, and the lack of steric hindrance allows for the use of simple, cost-effective catalysts and mild conditions.
-
Unhindered, Neutral (Iodobenzene) : As the baseline, it is highly reactive and generally requires straightforward experimental setups, though perhaps slightly higher temperatures or longer reaction times than its activated counterparts.
-
Sterically Hindered (this compound) : This substrate is a significant challenge. The ortho-ester group severely impedes the catalyst's approach. Successful coupling is achievable but mandates a strategic approach: the use of advanced, highly active catalyst systems featuring bulky, electron-rich phosphine or NHC ligands is not just beneficial, but often essential.
For the researcher, the choice of substrate has profound implications. While this compound allows for the construction of highly substituted, sterically congested core structures, one must be prepared to invest in catalyst screening and rigorous optimization of reaction conditions. Conversely, designing a synthesis around a less-hindered isomer like Ethyl 4-iodobenzoate will invariably lead to a more facile, robust, and scalable cross-coupling step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-catalyzed Heck reactions of styrene derivatives and 2-iodo-p-carborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. d-nb.info [d-nb.info]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
Analytical methods for determining the purity of Ethyl 2-iodo-5-methylbenzoate
An Expert's Comparative Guide to Purity Determination of Ethyl 2-iodo-5-methylbenzoate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a key building block in organic synthesis, frequently utilized in the development of active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product. Even trace impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised API stability.
This guide provides a comprehensive comparison of the primary analytical methodologies for assessing the purity of this compound. We will move beyond simple protocol listings to explore the underlying principles, comparative performance, and the strategic rationale for selecting the most appropriate technique for your specific analytical challenge, be it routine quality control or in-depth impurity profiling.
Part 1: Strategic Selection of an Analytical Method
The choice of an analytical technique is dictated by the specific question being asked. Are you performing a routine quality check against a known specification, or are you identifying an unknown impurity? The logical workflow below outlines a typical decision-making process in a drug development setting.
Caption: Decision workflow for selecting the appropriate analytical method.
Part 2: Comparative Analysis of Key Methodologies
We will now delve into the most effective chromatographic and spectroscopic techniques for this analyte. The performance of these methods is benchmarked against the validation criteria outlined in the ICH Q2(R1) Guideline on Validation of Analytical Procedures .
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis, prized for its high resolution and sensitivity for non-volatile organic molecules. For this compound, a reversed-phase HPLC method using a C18 column is the logical starting point. The aromatic ring and ester functional group provide strong chromophores, making UV detection highly effective.
Principle of Operation: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase). It passes through a column packed with a stationary phase (e.g., octadecylsilane-bonded silica). Separation occurs based on the differential partitioning of the analyte and its impurities between the two phases. A UV detector measures the absorbance of the eluting compounds, generating a chromatogram where peak area corresponds to concentration.
Expert Insights:
-
Column Choice: A C18 column is ideal due to the non-polar nature of the analyte. A particle size of ≤3.5 µm provides a good balance between efficiency and backpressure.
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate buffer or formic acid in water) and an organic modifier (acetonitrile or methanol) is recommended. A gradient elution is crucial for resolving early-eluting polar impurities (like the starting material, 5-methyl-2-iodobenzoic acid) and late-eluting non-polar impurities (e.g., dimers or other byproducts).
-
Detection Wavelength: The UV spectrum of the molecule should be determined to select a wavelength that provides maximum sensitivity while minimizing interference from the mobile phase. A wavelength around 254 nm is often a good starting point for aromatic compounds.
Detailed Experimental Protocol: HPLC-UV Purity Assay
This protocol is a validated, self-consistent method for determining the purity of this compound by area percent.
-
Instrumentation & Consumables:
-
HPLC system with gradient pump, autosampler, and UV/Vis or DAD detector.
-
C18 Column: 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 Acetonitrile:Water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 15.0 95 20.0 95 20.1 50 | 25.0 | 50 |
-
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of a standard solution (e.g., 0.5 mg/mL). The system is deemed ready if the relative standard deviation (RSD) for the peak area of this compound is ≤ 2.0%.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.5 mg/mL.
-
Filter through a 0.45 µm PTFE syringe filter before injection.
-
-
Analysis & Calculation:
-
Inject the sample solution.
-
Integrate all peaks with an area greater than 0.05% of the total area.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Gas Chromatography (GC-FID/MS)
GC is the preferred method for analyzing volatile and semi-volatile compounds. It is particularly effective for detecting residual solvents from the synthesis process (e.g., ethanol, toluene, ethyl acetate) and volatile starting materials that may not be well-retained by reversed-phase HPLC.
Principle of Operation: The sample is injected into a heated port, where it is vaporized and carried by an inert gas (carrier gas, e.g., Helium) through a capillary column. The column is coated with a stationary phase that separates components based on their boiling points and interactions with the phase. A Flame Ionization Detector (FID) provides a robust quantitative signal, while a Mass Spectrometer (MS) detector allows for definitive identification of impurities.
Expert Insights:
-
Column Choice: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is highly versatile and provides excellent resolution for a wide range of analytes.
-
Injection Technique: A split injection is typically used to avoid overloading the column with the main analyte, which allows for better quantitation of trace impurities.
-
Temperature Program: A temperature gradient is essential. It should start at a low temperature (e.g., 50 °C) to resolve volatile solvents and then ramp up to a high temperature (e.g., 280-300 °C) to elute the main analyte and any higher-boiling impurities.
Detailed Experimental Protocol: GC-FID for Volatile Impurities
-
Instrumentation & Consumables:
-
GC system with a split/splitless inlet, FID detector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5).
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Diluent: Dichloromethane (DCM) or a suitable high-purity solvent.
-
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Program:
-
Initial Temp: 50 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
Detector Temperature (FID): 300 °C.
-
-
Sample Preparation:
-
Prepare a stock solution of approximately 50 mg/mL of the sample in DCM.
-
For analysis, dilute this stock solution 1:10 in DCM to a final concentration of 5 mg/mL.
-
-
Analysis:
-
Inject a solvent blank first to ensure no system contamination.
-
Inject the prepared sample solution.
-
Identify peaks based on their retention times relative to known standards (if available). For unknown impurity identification, GC-MS using the same conditions is required.
-
Quantitative NMR (qNMR) Spectroscopy
Unlike chromatographic methods that provide relative purity (area %), qNMR can determine the absolute purity or "mass fraction" of a substance by comparing the integral of an analyte's proton signal to that of a certified internal standard with a known concentration. It is a primary ratio method recognized by metrology institutes worldwide.
Principle of Operation: A precisely weighed sample is mixed with a precisely weighed amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The ¹H NMR spectrum is acquired under quantitative conditions (ensuring full signal relaxation). The purity of the analyte is calculated by comparing the integral of a unique proton signal from the analyte to a unique signal from the standard.
Expert Insights:
-
Standard Selection: The internal standard must be stable, non-volatile, have signals that do not overlap with the analyte, and be accurately weighable.
-
Experimental Parameters: A long relaxation delay (D1, typically 5-7 times the longest T1 relaxation time) is critical to ensure complete magnetization recovery for all protons, which is the foundation of accurate quantitation.
-
Signal Selection: Choose isolated, well-resolved signals for both the analyte (e.g., the methyl protons) and the internal standard for accurate integration.
Part 3: Performance Metrics at a Glance
The following table summarizes the typical performance characteristics of each technique for the analysis of this compound. These values are representative and must be formally established during method validation.
| Parameter | HPLC-UV | GC-FID | qNMR |
| Primary Use Case | Purity/Impurity Profile | Volatile Impurities/Solvents | Absolute Purity Assay |
| Typical LOD/LOQ | ~0.01% / ~0.05% | ~5 ppm / ~20 ppm (for solvents) | ~0.1% |
| Precision (RSD) | < 2% | < 5% (for trace impurities) | < 1% |
| Linearity (r²) | > 0.999 | > 0.995 | N/A (Primary Method) |
| Impurity ID Capability | Low (requires MS) | Moderate (requires MS) | Low (structural info only) |
| Sample Throughput | Moderate (~25 min/run) | Moderate (~20 min/run) | Low (~10 min/acquisition) |
Part 4: Method Validation and Trustworthiness
A protocol is only trustworthy if it is validated. For any of the methods described above, a formal validation study should be conducted in accordance with ICH Q2(R1) guidelines . This involves experimentally demonstrating:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted as a true value and the value found.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy.
Caption: Core validation parameters applied to each analytical method.
Conclusion
There is no single "best" method for determining the purity of this compound. Instead, a multi-faceted approach provides the most complete and reliable picture of product quality.
-
For routine QC and release testing , a validated HPLC-UV method offers the best combination of resolution, sensitivity, and throughput for detecting common process-related impurities.
-
To control for residual solvents and volatile starting materials , a complementary GC-FID method is essential.
-
For the qualification of a reference standard or for obtaining an absolute purity value , qNMR is the gold standard, providing a direct measurement of mass fraction without reliance on chromatographic response factors.
By strategically deploying these techniques and grounding them in rigorous validation, researchers and drug developers can ensure the quality of their materials, leading to more robust processes and safer medicines.
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Ethyl 2-iodo-5-methylbenzoate: A Comparative Approach
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel and intermediate compounds is a cornerstone of successful drug development and molecular engineering. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Ethyl 2-iodo-5-methylbenzoate, a substituted aromatic ester with potential applications as a building block in organic synthesis.
This document moves beyond a simple presentation of spectral data. It is designed to provide researchers, scientists, and drug development professionals with a practical, comparative framework for interpreting the NMR spectra of this and similar molecules. By examining the influence of various substituents on the benzene ring and the characteristic signals of the ethyl ester moiety, we will build a predictive and validated understanding of the NMR landscape of this compound.
The Structural Context: Understanding Substituent Effects
The chemical shifts observed in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. In this compound, the aromatic protons and carbons are influenced by three distinct groups: an iodo group, a methyl group, and an ethyl ester group.
-
Iodo Group (-I): The iodine atom is electronegative and exerts an electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated into the aromatic ring via resonance (+R effect). In ¹³C NMR, the "heavy atom effect" of iodine causes a significant upfield shift for the carbon to which it is directly attached (the ipso-carbon).
-
Methyl Group (-CH₃): The methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. This generally leads to a slight upfield shift (shielding) of the aromatic protons and carbons, particularly at the ortho and para positions.
-
Ethyl Ester Group (-COOCH₂CH₃): The ester group is an electron-withdrawing group due to the electronegativity of the oxygen atoms and the carbonyl group. This deshields the aromatic ring, causing a downfield shift for the aromatic protons and carbons, especially at the ortho and para positions.
The interplay of these electronic effects dictates the final chemical shifts and provides a unique spectral fingerprint for the molecule.
Predicted ¹H NMR Spectral Analysis of this compound
Based on the principles of substituent effects and comparison with analogous compounds, the following ¹H NMR spectrum is predicted for this compound in a standard deuterated solvent like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-6 | ~ 7.8 - 8.0 | d | ~ 2.0 | 1H |
| H-4 | ~ 7.6 - 7.8 | dd | ~ 8.0, 2.0 | 1H |
| H-3 | ~ 7.0 - 7.2 | d | ~ 8.0 | 1H |
| -OCH₂CH₃ | ~ 4.3 - 4.4 | q | ~ 7.1 | 2H |
| -CH₃ (aromatic) | ~ 2.3 - 2.4 | s | - | 3H |
| -OCH₂CH₃ | ~ 1.3 - 1.4 | t | ~ 7.1 | 3H |
Justification of Assignments:
-
Aromatic Protons (H-3, H-4, H-6): The electron-withdrawing ester group will deshield the ortho proton (H-6) and the para proton (H-4), shifting them downfield. The iodo group's anisotropic effect and the methyl group's donating effect will influence the precise positions. H-6 is expected to be the most downfield due to its proximity to the ester. H-4 will be a doublet of doublets due to coupling with both H-3 and H-6 (a smaller meta-coupling). H-3 will be the most upfield of the aromatic protons, appearing as a doublet due to coupling with H-4.
-
Ethyl Group (-OCH₂CH₃): The methylene protons (-OCH₂-) are adjacent to an oxygen atom and are therefore deshielded, appearing as a quartet around 4.3-4.4 ppm due to coupling with the methyl protons. The methyl protons (-CH₃) of the ethyl group will appear as a triplet around 1.3-1.4 ppm.
-
Methyl Group (-CH₃, aromatic): The methyl group attached to the benzene ring is expected to be a singlet in the upfield region of the aromatic spectrum, typically around 2.3-2.4 ppm.
Predicted ¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum is predicted as follows:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 165 - 167 |
| C-5 | ~ 140 - 142 |
| C-1 | ~ 138 - 140 |
| C-3 | ~ 130 - 132 |
| C-4 | ~ 128 - 130 |
| C-6 | ~ 126 - 128 |
| C-2 | ~ 92 - 95 |
| -OCH₂CH₃ | ~ 61 - 62 |
| -CH₃ (aromatic) | ~ 20 - 22 |
| -OCH₂CH₃ | ~ 14 - 15 |
Justification of Assignments:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear significantly downfield.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. C-2, being directly attached to the iodine, will experience a strong shielding "heavy atom effect" and appear significantly upfield. The other aromatic carbons will have shifts determined by the combined electronic effects of the three substituents.
-
Ethyl Group Carbons: The methylene carbon (-OCH₂-) is attached to oxygen and will be in the region of 61-62 ppm. The methyl carbon (-CH₃) will be much further upfield.
-
Aromatic Methyl Carbon: The carbon of the methyl group attached to the ring will be in the typical alkyl region.
Comparative Analysis with Structurally Related Compounds
To enhance the confidence in our spectral predictions, a comparison with experimentally determined NMR data of related molecules is essential.
1. Ethyl Benzoate:
-
¹H NMR (CDCl₃): δ ~8.05 (m, 2H), 7.55 (m, 1H), 7.44 (m, 2H), 4.38 (q, J=7.1 Hz, 2H), 1.39 (t, J=7.1 Hz, 3H).
-
¹³C NMR (CDCl₃): δ ~166.4, 132.6, 130.4, 129.4, 128.1, 60.8, 14.1.
The ethyl group signals in this compound are expected to be very similar to those in ethyl benzoate. The aromatic signals, however, will be significantly different due to the presence of the iodo and methyl substituents.
2. Ethyl 4-methylbenzoate:
-
¹H NMR (CDCl₃): δ ~7.96 (d, J=8.0 Hz, 2H), 7.26 (d, J=8.4 Hz, 2H), 4.42–4.32 (m,
Mass spectrometry fragmentation pattern of Ethyl 2-iodo-5-methylbenzoate
An In-Depth Guide to the Mass Spectrometry Fragmentation of Ethyl 2-iodo-5-methylbenzoate: A Comparative Analysis
This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the mechanistic principles governing the fragmentation of substituted aromatic esters, offering a comparative framework against structural isomers and analogs. The insights provided herein are grounded in established mass spectrometry principles and data from related compounds to empower researchers in structural elucidation and impurity profiling.
Introduction: The Rationale for Fragmentation Analysis
In the landscape of pharmaceutical development and chemical synthesis, unambiguous structural confirmation is paramount. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for this purpose. The electron ionization (EI) process, while energetic, produces information-rich fragmentation patterns that serve as a molecular fingerprint. Understanding these patterns is not merely an academic exercise; it is a critical skill for identifying novel compounds, characterizing synthesis byproducts, and profiling potential degradants.
This guide focuses on this compound, a compound featuring a trifecta of functionalities—an ethyl ester, an iodine substituent, and a methyl group—on an aromatic ring. Each of these features imparts a distinct influence on the molecule's fragmentation cascade. The ortho relationship between the bulky iodine atom and the ethyl ester group is of particular interest, as such positioning can lead to unique "ortho effects" not observed in meta or para isomers.[1][2]
Predicted Fragmentation Pattern of this compound
The primary fragmentation pathways are expected to be initiated by ionization of the aromatic system or the non-bonding electrons on the ester's oxygen atoms. The subsequent cleavages will be dictated by the stability of the resulting fragments (ions and neutral radicals).
Key Predicted Fragmentation Pathways:
-
α-Cleavage (Loss of Ethoxy Radical): This is a hallmark fragmentation of ethyl esters. The cleavage of the bond between the carbonyl carbon and the ethoxy group oxygen results in the loss of an ethoxy radical (•OCH2CH3, 45 Da). This pathway is highly favorable as it leads to the formation of a stable acylium ion.[5][6]
-
M•+ (m/z 290) → [M - •OC2H5]+ (m/z 245)
-
-
McLafferty-type Rearrangement (Loss of Ethene): For ethyl esters, a rearrangement involving the transfer of a γ-hydrogen from the ethyl group to the carbonyl oxygen can occur, leading to the elimination of a neutral ethene molecule (C2H4, 28 Da).[7][8][9] This results in a radical cation of the corresponding carboxylic acid.
-
M•+ (m/z 290) → [M - C2H4]•+ (m/z 262)
-
-
Loss of Iodine: The carbon-iodine bond is the weakest bond in the molecule, making the loss of an iodine radical (•I, 127 Da) a highly probable fragmentation pathway.[10]
-
M•+ (m/z 290) → [M - •I]+ (m/z 163)
-
-
Benzylic-type Cleavage (Loss of Methyl Radical): While less common for aromatic methyl groups compared to the loss of H• from toluene to form the tropylium ion, the loss of a methyl radical (•CH3, 15 Da) from the molecular ion is possible.[11]
-
M•+ (m/z 290) → [M - •CH3]+ (m/z 275)
-
-
Secondary Fragmentations: The initial primary fragments will undergo further dissociation. For instance, the acylium ion at m/z 245 can lose carbon monoxide (CO, 28 Da).
-
[m/z 245] → [C8H6I]+ (m/z 217)
-
The following diagram illustrates these predicted primary fragmentation pathways.
Caption: Predicted primary fragmentation pathways for this compound.
Comparative Fragmentation Analysis
To provide context and highlight the structural influences on fragmentation, we compare the predicted pattern of this compound with key alternatives.
| Property | This compound (Predicted) | Ethyl 4-iodobenzoate (Experimental)[12][13] | Ethyl 2-bromo-5-methylbenzoate (Predicted) |
| Molecular Formula | C10H11IO2 | C9H9IO2 | C10H11BrO2 |
| Molecular Weight | 290.09 g/mol | 276.07 g/mol | 243.09 g/mol (for 79Br) |
| Molecular Ion (M•+) | m/z 290 | m/z 276 | m/z 242 / 244 |
| Loss of •OC2H5 | m/z 245 | m/z 231 | m/z 197 / 199 |
| Loss of C2H4 | m/z 262 | m/z 248 | m/z 214 / 216 |
| Loss of Halogen | m/z 163 (Loss of •I) | Not a major reported peak | m/z 163 (Loss of •Br) |
| Other Key Fragments | m/z 217 (Loss of •OC2H5 then CO) | m/z 76 | m/z 135 (Loss of •Br then CO) |
Analysis of Comparisons:
-
Isomeric Effects (vs. Ethyl 4-iodobenzoate): The most striking predicted difference lies in the propensity for halogen loss. For this compound, the steric strain induced by the ortho iodo and ester groups could promote the cleavage of the C-I bond. In the para isomer, Ethyl 4-iodobenzoate, this steric hindrance is absent, and the data shows that fragmentations involving the ester group (loss of •OC2H5 and C2H4) are the dominant pathways.[12] This highlights how substituent position can dramatically alter fragmentation priorities, a phenomenon known as the "ortho effect".[14][15]
-
Halogen Effects (vs. Ethyl 2-bromo-5-methylbenzoate): A direct comparison with the bromo-analog reveals the characteristic isotopic signature of bromine (79Br and 81Br in an approximate 1:1 ratio). This would result in doublet peaks for the molecular ion (m/z 242/244) and any bromine-containing fragments. Iodine, being monoisotopic (127I), does not produce such patterns.[10] The C-Br bond is stronger than the C-I bond, so while the loss of •Br is still expected, its relative abundance might be lower compared to the loss of •I from the target analyte.
-
Substituent Effects (vs. Ethyl Benzoate): The fragmentation of the parent ethyl benzoate is dominated by the loss of the ethoxy radical to form the m/z 105 base peak, followed by the loss of ethene (m/z 122).[5][16] The introduction of the iodo and methyl groups adds new, competitive fragmentation channels (e.g., loss of •I) and increases the mass of all corresponding fragments by 141 Da (I + CH3 - H).
Experimental Protocol: GC-MS Analysis
This section provides a standardized protocol for acquiring the EI mass spectrum of semi-volatile aromatic esters like this compound.
Objective: To obtain a high-quality electron ionization (EI) mass spectrum for structural elucidation and library matching.
Materials and Reagents:
-
Analyte (this compound)
-
High-purity solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Autosampler vials with septa
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in the chosen solvent.
-
Perform serial dilutions to achieve a final concentration of approximately 10-20 µg/mL.
-
Transfer the final solution to an autosampler vial.
-
-
GC-MS Instrument Setup: [17]
-
Injector:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (adjust as needed based on concentration and sensitivity)
-
-
GC Column:
-
Type: Standard non-polar column (e.g., 5% Phenyl Polysilphenylene-siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Solvent Delay: 4-5 minutes (to protect the filament from the solvent front)
-
-
-
Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC).
-
Obtain the mass spectrum for the chromatographic peak corresponding to the analyte.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the acquired spectrum against spectral libraries (e.g., NIST, Wiley) and the predicted fragmentation pattern.[18][19]
-
The following diagram outlines the general workflow for this analysis.
Caption: General workflow for the GC-MS analysis of aromatic esters.
Conclusion
The fragmentation pattern of this compound under electron ionization is predicted to be a rich tapestry of competing pathways, heavily influenced by the interplay of its ester, iodo, and methyl functionalities. The primary cleavages are expected to be the loss of the ethoxy radical (m/z 245), loss of an iodine radical (m/z 163), and a McLafferty-type rearrangement resulting in the loss of ethene (m/z 262). Comparative analysis against its para-isomer underscores the critical role of substituent positioning, where the ortho effect likely enhances C-I bond cleavage. This predictive and comparative approach, combined with a robust analytical protocol, provides a powerful framework for the confident identification and structural elucidation of complex substituted aromatic compounds.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. McLafferty-type rearrangement in the collision-induced dissociation of Li+, Na+ and Ag+ cationized esters of N-acetylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 9. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. image diagram mass spectrum of methylbenzene fragmentation pattern of ions for analysis and identification of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Ethyl 4-iodobenzoate | C9H9IO2 | CID 142891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ethyl 4-iodobenzoate [webbook.nist.gov]
- 14. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 16. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 19. youtube.com [youtube.com]
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Ethyl 2-iodo-5-methylbenzoate
In the landscape of pharmaceutical development and quality control, the precise and accurate analysis of chemical intermediates is paramount. Ethyl 2-iodo-5-methylbenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure its purity, stability, and overall quality. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive analysis of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the most appropriate technique for their specific needs.
The Analyte: this compound at a Glance
This compound (C₁₀H₁₁IO₂) is an aromatic ester with a molecular weight of approximately 290.1 g/mol . Its structure, featuring a substituted benzene ring, makes it amenable to analysis by both HPLC and GC-MS. However, the choice between these techniques is not arbitrary and depends on several factors, including the desired sensitivity, the nature of potential impurities, and the overall analytical objective.
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[1] The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.
The Rationale Behind the HPLC Method Design
For a moderately polar compound like this compound, a reversed-phase HPLC method is the logical choice. In this mode, a nonpolar stationary phase (typically C18-bonded silica) is used in conjunction with a polar mobile phase. The analyte's retention is primarily governed by its hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
The presence of the aromatic ring and the ester group in this compound allows for strong ultraviolet (UV) absorbance, making a UV detector a simple and effective choice for quantification.
Experimental Workflow for HPLC Analysis
Caption: A generalized workflow for the HPLC analysis of this compound.
Detailed HPLC Protocol
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Materials:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B)
-
Time (min) | %A | %B
-
---|---|---
-
0 | 50 | 50
-
20 | 90 | 10
-
25 | 90 | 10
-
26 | 50 | 50
-
30 | 50 | 50
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile
Procedure:
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Preparation: Prepare the sample solution at the same concentration as the standard solution using the diluent.
-
System Suitability: Inject the standard solution five times and evaluate system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak areas).
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of High Resolution and Identification
GC-MS is a highly sensitive and specific technique that couples the separation power of gas chromatography with the detection capabilities of mass spectrometry.[2] It is particularly well-suited for the analysis of volatile and thermally stable compounds.
The Rationale Behind the GC-MS Method Design
Given that this compound is an ester, it is expected to have sufficient volatility and thermal stability for GC analysis. The direct coupling to a mass spectrometer provides not only quantitative data but also structural information, which is invaluable for the definitive identification of the main component and any potential impurities. A non-polar capillary column is typically used for the separation of such aromatic compounds.
Experimental Workflow for GC-MS Analysis
Caption: A generalized workflow for the GC-MS analysis of this compound.
Detailed GC-MS Protocol
Objective: To determine the purity of this compound and identify unknown impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Materials:
-
This compound reference standard and sample
-
Ethyl acetate (GC grade)
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-400
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in ethyl acetate (e.g., 1 mg/mL). Prepare a working standard by diluting the stock solution (e.g., to 10 µg/mL).
-
Sample Preparation: Prepare the sample solution at a similar concentration to the working standard in ethyl acetate.
-
Analysis: Inject the prepared solutions into the GC-MS system.
-
Data Analysis: Quantify the purity based on the peak area of the total ion chromatogram (TIC). Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound will depend on the specific analytical requirements. The following table provides a comparative overview of the two techniques for this application.
| Parameter | HPLC with UV Detection | GC-MS | Rationale & Insights |
| Principle | Partition chromatography in the liquid phase. | Partition chromatography in the gas phase with mass-based detection. | HPLC separates based on polarity, while GC separates based on volatility and boiling point.[3] |
| Applicability | Excellent for non-volatile and thermally labile compounds.[1] | Ideal for volatile and thermally stable compounds.[2] | This compound is suitable for both, but HPLC is more versatile for a wider range of potential impurities. |
| Sensitivity | Good (ng range), detector-dependent. | Excellent (pg to fg range), especially in SIM mode. | GC-MS generally offers superior sensitivity, which is crucial for trace impurity analysis. |
| Selectivity | Good, can be optimized with mobile phase and column chemistry. | Excellent, based on both retention time and mass-to-charge ratio. | The mass spectrometer in GC-MS provides an extra dimension of selectivity. |
| Identification | Based on retention time comparison with a standard. | Confirmatory identification through mass spectral library matching. | GC-MS provides unambiguous identification of unknown peaks.[2] |
| Run Time | Typically 10-30 minutes. | Generally faster for volatile compounds, around 10-20 minutes.[3] | GC can offer higher throughput for routine analysis. |
| Sample Prep | Simple dissolution and filtration. | Simple dissolution. | Both methods have straightforward sample preparation for this analyte. |
| Cost | Lower initial instrument cost and operational cost.[3] | Higher initial instrument cost and maintenance. | HPLC is often a more cost-effective option for routine quality control.[4] |
| Robustness | Generally very robust for routine use. | Can be sensitive to non-volatile matrix components. | HPLC is often considered more robust for routine QC environments. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and suitable techniques for the analysis of this compound. The optimal choice is contingent on the specific analytical goal.
-
For routine quality control, purity assessment, and quantification of known impurities, HPLC with UV detection is the recommended method. It is cost-effective, robust, and provides the necessary performance for these applications.[4] Its ability to handle a wide range of polar and non-polar impurities without derivatization is a significant advantage.
-
For impurity profiling, identification of unknown degradation products, and trace-level analysis, GC-MS is the superior choice. Its high sensitivity and the definitive structural information provided by the mass spectrometer are invaluable for in-depth characterization and troubleshooting.
In a comprehensive drug development program, both techniques can be employed synergistically. HPLC can be used for routine release testing, while GC-MS can be utilized for method validation, stability studies, and the investigation of out-of-spec a alysis results. This dual-pronged approach ensures a thorough understanding and control of the quality of this compound, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
A Comparative Reactivity Analysis: Ethyl 2-iodo-5-methylbenzoate vs. Ethyl 2-bromo-5-methylbenzoate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical and materials science, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. Aryl halides are foundational building blocks, particularly in palladium-catalyzed cross-coupling reactions, which form the bedrock of modern C-C bond formation. This guide provides an in-depth, data-supported comparison of the reactivity between Ethyl 2-iodo-5-methylbenzoate and its bromo analogue, Ethyl 2-bromo-5-methylbenzoate, to empower chemists with the rationale needed for informed substrate selection.
The Theoretical Framework: Understanding Carbon-Halogen Bond Reactivity
The disparate reactivity between aryl iodides and aryl bromides is not a matter of chance but is deeply rooted in the fundamental physical properties of the carbon-halogen (C-X) bond. In the context of many catalytic cycles, particularly those involving palladium, the rate-determining step is the oxidative addition of the aryl halide to the low-valent metal center. The facility of this step is directly governed by the strength of the C-X bond.
The carbon-iodine (C-I) bond is inherently longer and weaker than the carbon-bromine (C-Br) bond.[1][2] This is a consequence of the larger atomic radius of iodine and the more diffuse nature of its valence orbitals, leading to less effective orbital overlap with carbon compared to bromine. Consequently, the energy required to break the C-I bond is significantly lower.[3][4]
| Property | Carbon-Iodine (C-I) Bond | Carbon-Bromine (C-Br) Bond | Causality and Implication |
| Average Bond Dissociation Energy | ~240 kJ/mol[3] | ~270-285 kJ/mol[3][4] | A lower BDE for the C-I bond means it requires less energy to cleave, facilitating a faster rate of oxidative addition. |
| Average Bond Length | ~2.14 Å | ~1.94 Å | The longer C-I bond is a physical manifestation of its lower bond energy, making it more accessible for a metal catalyst to insert into.[1] |
| Halogen Electronegativity (Pauling) | 2.66[5] | 2.96[5] | While bromine is more electronegative, making the C-Br bond more polar, this effect is secondary to bond strength in oxidative addition reactions. |
This fundamental difference in bond energy establishes a clear hierarchy of reactivity for the oxidative addition step, which is the gateway to most cross-coupling catalytic cycles.
References
Benchmarking the Performance of Ethyl 2-iodo-5-methylbenzoate in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency and overall project success. In the landscape of palladium-catalyzed cross-coupling reactions, the choice of the aryl halide coupling partner profoundly influences reaction kinetics, catalyst selection, and ultimately, the viability of a synthetic route. This guide presents an in-depth, data-driven comparison of Ethyl 2-iodo-5-methylbenzoate against alternative aryl halides, providing the necessary experimental context to empower informed decision-making in your synthetic endeavors.
The unique structural features of this compound—a sterically hindered ortho-iodo substituent and an electron-withdrawing ester group—present both opportunities and challenges in cross-coupling reactions. This guide will dissect its performance in key transformations, offering a clear perspective on its reactivity profile.
The Decisive Role of the Carbon-Iodine Bond
The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions lies in the strength of the carbon-halogen bond. The order of reactivity is generally accepted as I > Br > Cl.[1] The carbon-iodine (C-I) bond is inherently longer and weaker than the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This weaker bond facilitates the rate-determining oxidative addition step, where the aryl halide adds to the low-valent palladium catalyst.[2][3] Consequently, aryl iodides like this compound often enable faster reactions and milder conditions compared to their bromo and chloro counterparts.[1][4]
However, the presence of steric hindrance, as seen with the ortho-iodo and meta-methyl groups in this compound, can introduce complexities that necessitate careful optimization of catalyst systems.[5][6]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, widely employed in the synthesis of biaryl compounds.[3][7] The performance of this compound in this reaction is benchmarked against its bromo and chloro analogs, highlighting the impact of the halogen on reaction efficiency.
dot
Comparative Performance Data
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 | [8] |
| Ethyl 2-bromo-5-methylbenzoate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 70-85 | [5][7] |
| Ethyl 2-chloro-5-methylbenzoate | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 120 | >24 | 40-60 | [9] |
Analysis: The data clearly demonstrates the superior reactivity of the iodo-substituted substrate, affording high yields under milder conditions and with a less sophisticated catalyst system.[8] The bromo and chloro analogs require more specialized and often more expensive phosphine ligands and higher temperatures to achieve comparable, though still lower, yields.[5][7][9] The steric hindrance necessitates the use of bulky, electron-rich ligands like SPhos and RuPhos to facilitate the oxidative addition and reductive elimination steps.[6][9]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound.[2][8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
dot
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds.[10] While aryl iodides are generally reactive, they can sometimes present challenges in C-N coupling reactions due to the potential for catalyst inhibition by the iodide byproduct.[11] However, with the appropriate choice of ligands and solvent, high efficiencies can be achieved.
Comparative Performance Data
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 80-90 | [12][13] |
| Ethyl 2-bromo-5-methylbenzoate | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85-95 | [13] |
| Ethyl 2-chloro-5-methylbenzoate | Aniline | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 110 | 75-85 | [14] |
Analysis: In this case, both the iodo and bromo derivatives perform well with the bulky, electron-rich XPhos ligand.[13] The choice between the two may come down to the cost and availability of the starting materials. The chloro-analog again requires a more specialized ligand and higher temperatures.[14] The use of a non-coordinating solvent like toluene is often beneficial in amination reactions of aryl iodides to minimize iodide inhibition.[11]
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol is a starting point for the Buchwald-Hartwig amination of this compound.[12][13]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (5 mol%)
-
K₃PO₄ (1.4 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add this compound and toluene.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Performance in Sonogashira and Heck Couplings
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes.[15] Aryl iodides are excellent substrates for this reaction due to their high reactivity.[16]
Typical Conditions: For this compound, a standard Sonogashira protocol would involve a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), a base (e.g., Et₃N or piperidine), and a solvent such as THF or DMF.[17][18] Due to the high reactivity of the C-I bond, these reactions often proceed at room temperature or with gentle heating.
Heck Reaction
The Heck reaction couples aryl halides with alkenes.[19] Similar to other cross-coupling reactions, the reactivity order is I > Br > Cl.[20]
Typical Conditions: A Heck reaction with this compound would typically employ a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (or be run ligand-free under certain conditions), a base (e.g., Et₃N or K₂CO₃), and a polar aprotic solvent like DMF or NMP.[21][22][23]
Conclusion: The Strategic Advantage of this compound
-
Milder Reaction Conditions: Often enabling lower temperatures and shorter reaction times.
-
Broader Catalyst Compatibility: Successful couplings can often be achieved with less expensive and more readily available catalyst systems.
-
Higher Yields: The facile oxidative addition generally leads to more efficient conversions.
While the steric hindrance of this compound necessitates careful consideration of ligand selection in some cases, its inherent reactivity makes it a highly valuable and versatile building block for the synthesis of complex molecules in pharmaceutical and materials science research.[24][25][26]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Heck Reaction [organic-chemistry.org]
- 20. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 22. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
A Comparative Crystallographic Analysis of Ethyl 2-iodo-5-methylbenzoate Derivatives: A Guide for Researchers
In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial architecture, unveiled through X-ray crystallography, dictates a compound's physical properties, biological activity, and ultimately, its utility. This guide provides an in-depth comparative analysis of the crystallographic features of ethyl 2-iodo-5-methylbenzoate and its derivatives. By examining the interplay of molecular conformation and intermolecular interactions, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for understanding structure-property relationships in this important class of halogenated aromatic compounds.
The introduction of an iodine atom and a methyl group onto the ethyl benzoate scaffold significantly influences its electronic and steric properties, leading to distinct crystal packing motifs. Understanding these nuances is critical for the rational design of novel compounds with tailored functionalities.
Methodology: From Synthesis to Structure
The journey from a powdered compound to a refined crystal structure is a meticulous process. Here, we outline the key experimental and computational steps involved in the crystallographic analysis of this compound derivatives.
Synthesis and Crystal Growth
The synthesis of the parent compound, this compound, typically begins with the iodination of 2-methylbenzoic acid, followed by esterification.[1][2] A general synthetic route is depicted below:
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-iodo-5-methylbenzoate
For researchers engaged in the nuanced work of drug discovery and organic synthesis, the responsible management of chemical byproducts is as critical as the primary research itself. Ethyl 2-iodo-5-methylbenzoate, a halogenated aromatic ester, serves as a valuable intermediate. However, its iodine content places it in a specific category of chemical waste that demands rigorous disposal protocols. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.
The cornerstone of prudent laboratory practice is the principle that no experiment should begin without a clear plan for the disposal of all potential waste streams.[1] This document serves as a direct operational plan for managing waste containing this specific compound.
Part 1: Hazard Assessment and Waste Characterization
Understanding the hazard profile of a chemical is the first step toward managing it safely. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, its chemical structure—an iodinated benzoic acid ester—allows for an expert inference of its properties based on analogous compounds.[2][3] It is classified as a halogenated organic compound, a designation that is paramount for its disposal pathway under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4][5]
Based on data from structurally similar molecules like 2-Iodo-5-methylbenzoic acid, the following hazards should be assumed.[6][7][8]
| Hazard Category | Anticipated Effect | Rationale & Citations |
| Acute Toxicity | May cause skin, eye, and respiratory irritation. | Analogous compounds are classified as irritants. Direct contact should be avoided.[6][7][8] |
| Environmental | Halogenated organic compounds can have long-term environmental impact if not disposed of correctly. | Iodinated compounds are of environmental concern and must not enter sewer systems.[9] |
| Regulatory | Classified as Hazardous Waste. | As a halogenated organic substance, it falls under specific EPA waste codes.[4][5] Disposal must be handled by a licensed facility. |
Part 2: Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound in any form—pure, in solution, or as waste—personnel must be equipped with the appropriate PPE. The causality is simple: creating barriers between the researcher and the chemical mitigates the risk of exposure and injury.
-
Eye Protection : Wear tightly fitting safety goggles or a face shield.[7] This is non-negotiable to prevent splashes that can cause serious eye irritation.[7][8]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile gloves. Inspect them for any signs of degradation or puncture before use. If contact occurs, wash hands immediately.[6][8]
-
Body Protection : A standard laboratory coat should be worn and fully buttoned. For larger quantities or in case of a significant spill risk, a chemical-resistant apron is recommended.[7]
-
Ventilation : All handling of the compound and its waste should occur inside a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.[6][10]
Part 3: Step-by-Step Waste Collection and Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic waste. This dictates a specific segregation and collection procedure to ensure safety, compliance, and cost-effective disposal, as halogenated waste streams are significantly more expensive to incinerate than their non-halogenated counterparts.[11][12]
Step 1: Designate a Compatible Waste Container
Select a clean, leak-proof container made of a material compatible with halogenated organics, such as a polyethylene carboy or a glass bottle.[13][14] The container must have a secure, threaded screw cap to prevent leaks and vapor escape.[15] It must remain closed at all times except when waste is actively being added.[12][13][15]
Step 2: Correctly Label the Waste Container
Proper labeling is a critical safety and regulatory requirement.[13] Before any waste is added, the container must be clearly labeled with the following information:
-
The words "HAZARDOUS WASTE "[12]
-
The full chemical name: "Waste this compound " (and any other components in the waste stream). Do not use abbreviations.[15]
-
The specific hazard characteristics (e.g., "Irritant," "Halogenated Organic").
-
The date on which the first drop of waste was added (the "accumulation start date").[1]
Step 3: Segregate the Waste Stream
This is the most critical step in the disposal workflow. Under no circumstances should halogenated waste be mixed with other waste streams. [11][16]
-
DO collect waste this compound and solvents used to rinse its container (e.g., methylene chloride, chloroform) in a dedicated "Halogenated Organic Waste" container.[12][15]
-
DO NOT mix with non-halogenated solvents like acetone, ethanol, hexanes, or toluene.[11][12]
-
DO NOT mix with acids, bases, oxidizers, or aqueous waste.[12][14][17] Mixing incompatible chemicals can lead to dangerous reactions.
Step 4: Store Waste in a Satellite Accumulation Area (SAA)
The labeled, closed waste container must be stored in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation.[4][13] The SAA must be under the control of the laboratory personnel. The container should be placed within a secondary containment bin or tray to contain any potential leaks.[16][18]
Step 5: Arrange for EHS Pickup
Once the container is full or you are approaching the storage time limit (typically up to 12 months, provided volume limits are not exceeded), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4][13][16] Do not allow waste to accumulate excessively.[15]
Part 4: Management of Spills and Empty Containers
Accidents happen, and a clear plan for managing spills and empty containers is essential.
Spill Cleanup Procedure
For minor spills within a fume hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using a chemical absorbent material like vermiculite or sand.[10] Do not use combustible materials like paper towels.
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools.
-
Place all collected material into a designated hazardous waste container, label it appropriately, and dispose of it as halogenated waste.[11]
-
Clean the spill area with soap and water.
Empty Container Disposal
An empty container that once held this compound must still be managed as hazardous waste until properly decontaminated.[4][11]
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone).
-
Crucially, collect all three rinses as halogenated hazardous waste. [1]
-
After rinsing, deface or remove the original label completely.[4][11]
-
The clean, decontaminated container can now be disposed of in the appropriate glass or plastic recycling bin.[11][17]
Visualization of Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to this structured protocol—from accurate hazard assessment and consistent use of PPE to meticulous waste segregation and compliant storage—research professionals can ensure they are not only advancing science but also protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 933585-44-5 [chemicalbook.com]
- 4. odu.edu [odu.edu]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. canterbury.ac.nz [canterbury.ac.nz]
- 18. acewaste.com.au [acewaste.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
